molecular formula C11H11N5 B1352689 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine CAS No. 879615-84-6

4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B1352689
CAS No.: 879615-84-6
M. Wt: 213.24 g/mol
InChI Key: AVAFAFDOURGYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine ( 879615-84-6) is a chemical compound with a molecular formula of C11H11N5 and a molecular weight of 213.244 g/mol . This research chemical features a molecular structure containing two aromatic rings and five hydrogen bond acceptors . Its estimated melting point is 152.64 °C, and it has a predicted water solubility of approximately 911.62 mg/L . As a triazine-based building block incorporating an indoline moiety, this compound is of significant interest in medicinal chemistry and drug discovery research for the synthesis and development of novel heterocyclic compounds. It is intended for use in laboratory and manufacturing settings only and is not for diagnostic, therapeutic, or personal use. Researchers can utilize it as a key intermediate in various chemical syntheses. For more detailed information, including shipping and handling, please contact our sales team.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-10-13-7-14-11(15-10)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAFAFDOURGYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424196
Record name 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879615-84-6
Record name 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel heterocyclic compound, this compound (CAS No. 879615-84-6)[1]. The 1,3,5-triazine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2] This document outlines a rational, multi-step synthesis starting from commercially available cyanuric chloride. It further details the analytical workflows required to confirm the structural integrity and purity of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers and professionals in chemical synthesis and drug development.

Introduction and Rationale

The 1,3,5-triazine (or s-triazine) ring system is a cornerstone in the development of therapeutic agents and functional materials.[2] The unique reactivity of its chlorinated precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for sequential and regioselective nucleophilic substitution, enabling the construction of complex, multi-functionalized molecules.[2][3] The chlorine atoms can be displaced by various nucleophiles at different temperatures—typically at 0°C, room temperature, and elevated temperatures for the first, second, and third substitutions, respectively.[2]

The target molecule, this compound, combines the triazine core with an indoline moiety. Indoline derivatives are also prevalent in pharmacologically active compounds, contributing to a range of biological effects.[4] The synthesis of this specific hybrid molecule is not explicitly detailed in current literature. Therefore, this guide proposes a logical and robust synthetic strategy based on established principles of triazine chemistry.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process commencing with cyanuric chloride. The strategy relies on the differential reactivity of the chlorine atoms on the triazine ring, allowing for controlled, stepwise substitution.

Synthetic_Pathway CyanuricChloride Cyanuric Chloride Intermediate1 2-Amino-4,6-dichloro- 1,3,5-triazine (I) CyanuricChloride->Intermediate1 Step 1 Acetone/H₂O, 0-5°C Ammonia NH₃ (aq) Ammonia->Intermediate1 Indoline Indoline Intermediate2 4-Chloro-6-(indolin-1-yl)- 1,3,5-triazin-2-amine (II) Indoline->Intermediate2 Reducer H₂/Pd-C, Base FinalProduct 4-(Indolin-1-yl)-1,3,5- triazin-2-amine (Target) Reducer->FinalProduct Intermediate1->Intermediate2 Step 2 Dioxane, RT, Base Intermediate2->FinalProduct Step 3 Reductive Dechlorination

Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine (I)

The synthesis begins with the chemoselective monosubstitution of cyanuric chloride. By reacting cyanuric chloride with aqueous ammonia at a controlled low temperature (0–5 °C), one chlorine atom is displaced by an amino group.[5] Maintaining a low temperature is critical to prevent disubstitution, leveraging the lower reactivity of the remaining chlorine atoms after the first substitution.[3]

Step 2: Synthesis of 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (II)

The second nucleophilic substitution is performed using indoline. The reaction is conducted at a moderately higher temperature, such as room temperature, to overcome the reduced electrophilicity of the dichlorotriazine intermediate (I).[2] Indoline, a secondary amine, acts as the nucleophile, displacing a second chlorine atom. A non-nucleophilic base, such as sodium carbonate or N,N-diisopropylethylamine (DIEA), is required to neutralize the hydrochloric acid generated during the reaction.[6]

Step 3: Reductive Dechlorination to Yield the Final Product

The final step involves the removal of the last chlorine atom to yield the target compound. This is a reductive dechlorination reaction. A standard and effective method for this transformation is catalytic hydrogenation. Reacting the chloro-intermediate (II) with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst and a base (like sodium acetate or triethylamine) to scavenge the resulting HCl will replace the chlorine atom with a hydrogen atom.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine (I)
  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend cyanuric chloride (1.0 eq) in a mixture of acetone and water (e.g., 2:1 v/v).

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • While maintaining the temperature and stirring vigorously, add aqueous ammonia (25%, 1.1 eq) dropwise over 1 hour.

  • Continue stirring at 0–5 °C for an additional 3-4 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% ethyl acetate in hexanes).

  • Once the reaction is complete, filter the resulting white precipitate, wash it thoroughly with cold water, and dry it under vacuum to yield compound (I).[5]

Protocol 3.2: Synthesis of 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (II)
  • Dissolve 2-amino-4,6-dichloro-1,3,5-triazine (I) (1.0 eq) in a suitable solvent like 1,4-dioxane or THF.

  • Add indoline (1.05 eq) to the solution, followed by an inorganic base such as sodium carbonate (2.5 eq).[6]

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. The product is expected to be more polar than the starting material.

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3.3: Synthesis of this compound
  • Dissolve the chlorinated intermediate (II) (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a base, for instance, sodium acetate (2.0 eq), to the solution.

  • Add 10% palladium on carbon (Pd/C) catalyst (approx. 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus, purge the system with nitrogen, and then introduce hydrogen gas (via a balloon or at a set pressure).

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere until TLC analysis indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the final product.

Structural Characterization

A combination of spectroscopic techniques is essential to unambiguously confirm the structure and assess the purity of the synthesized this compound.

Characterization_Workflow SynthesizedProduct Purified Final Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) SynthesizedProduct->NMR Structural Connectivity MS Mass Spectrometry (HRMS-ESI) SynthesizedProduct->MS Molecular Formula IR IR Spectroscopy SynthesizedProduct->IR Functional Groups Purity Purity & Structural Confirmation NMR->Purity MS->Purity IR->Purity

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics are foundational to predicting a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed technical overview of the key physicochemical properties of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine, a molecule of interest within medicinal chemistry due to its 1,3,5-triazine core, a scaffold present in numerous biologically active compounds.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the structural features, solubility, lipophilicity, and ionization state of the title compound. Furthermore, it will provide field-proven, step-by-step methodologies for the experimental determination of these critical parameters, alongside a discussion of in silico predictive models. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure technical accuracy and reproducibility.

Molecular Identity and Structural Attributes

A thorough physicochemical assessment begins with the unambiguous identification and structural characterization of the molecule.

Table 1: Compound Identification

ParameterValueSource
IUPAC Name This compoundN/A
CAS Number 879615-84-6[1]
Molecular Formula C₁₁H₁₁N₅[1]
Molecular Weight 213.24 g/mol [1]
Physical Form Solid[1]
Canonical SMILES C1C(N(C2=CC=CC=C21)C3=NC(=NC=N3)N)N/A

The structure of this compound is characterized by the fusion of a 2,3-dihydro-1H-indole (indoline) moiety with a 2-amino-1,3,5-triazine ring. The triazine ring is an electron-deficient aromatic system, while the indoline portion provides a more rigid, three-dimensional character. The exocyclic amino group on the triazine ring is a key site for hydrogen bonding and potential protonation.

Lipophilicity: A Predictor of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipophilic environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the octanol-water partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH.

In Silico Prediction of LogP

Due to the absence of publicly available experimental data for this specific molecule, computational models provide a valuable first approximation of its lipophilicity. Tools such as SwissADME and ChemAxon utilize various algorithms based on atomic contributions or topological indices to predict LogP values.[2][3] For this compound, a consensus of predicted values from these platforms would be anticipated to fall within a specific range, which is crucial for initial drug-likeness assessments.

Table 2: Predicted Physicochemical Properties

ParameterPredicted ValueMethod/Tool
LogP (Octanol/Water) [Predicted Value Placeholder]SwissADME/ChemAxon
Aqueous Solubility (LogS) [Predicted Value Placeholder]SwissADME/ChemAxon
pKa (Strongest Basic) [Predicted Value Placeholder]ChemAxon
pKa (Strongest Acidic) [Predicted Value Placeholder]ChemAxon

Note: The placeholder values would be populated using a predictive tool like SwissADME or ChemAxon. The discussion below is based on the expected chemical nature of the molecule.

A predicted LogP value in the range of 1-3 is generally considered favorable for oral drug absorption. The indoline moiety contributes significantly to the lipophilicity, while the amino-triazine portion adds polar character.

Experimental Determination of LogP/LogD

The gold standard for determining lipophilicity is the shake-flask method , as outlined by the OECD Guideline 107.[4][5] This method directly measures the partitioning of the compound between n-octanol and water. For compounds with very high or low LogP values, alternative methods such as the slow-stirring method or HPLC-based methods can provide more accurate results.[4][6]

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

  • Compound Solution: Prepare a stock solution of the test compound in n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as: LogP = log ([Concentration]octanol / [Concentration]water)

Causality in Experimental Design: The pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would affect the final concentration measurements. Centrifugation is a key step to remove micro-emulsions that can artificially inflate the concentration in the aqueous phase.[6]

LogP_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis prep1 Saturate n-octanol with water mix Mix stock with saturated water prep2 Saturate water with n-octanol stock Prepare compound stock in n-octanol stock->mix shake Shake to equilibrate mix->shake centrifuge Centrifuge for phase separation shake->centrifuge quant_oct Quantify in octanol phase centrifuge->quant_oct quant_wat Quantify in aqueous phase centrifuge->quant_wat calc Calculate LogP quant_oct->calc quant_wat->calc

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical factor influencing drug absorption and bioavailability. Poor solubility can lead to incomplete absorption and high inter-individual variability.[7][8] Solubility can be assessed under kinetic or thermodynamic conditions.

In Silico Prediction of Solubility (LogS)

Predictive models for aqueous solubility (LogS, the logarithm of the molar solubility) are valuable for early-stage drug discovery.[2] The predicted LogS for this compound will be influenced by its crystalline structure (which is unknown) and its ionization state at a given pH. The presence of multiple nitrogen atoms capable of hydrogen bonding suggests a moderate intrinsic solubility.

Experimental Determination of Solubility

Kinetic solubility is a high-throughput measurement that reflects the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[3][9][10] It is relevant for in vitro screening assays where compounds are often introduced in this manner.

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve a range of final compound concentrations.

  • Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering (nephelometry) or turbidity in each well. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Trustworthiness of the Protocol: This method is self-validating through the use of a concentration gradient. The clear transition from a soluble to a precipitated state provides a defined endpoint. Including positive and negative control compounds with known solubilities is essential for quality control.

Thermodynamic solubility represents the true equilibrium solubility of the solid form of a compound in a solvent.[1][11] It is a more accurate measure and is crucial for formulation development.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake or stir the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Sample Processing: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The concentration of the dissolved compound represents the thermodynamic solubility.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start DMSO Stock k_add Add to Buffer k_start->k_add k_incubate Short Incubation (1-2h) k_add->k_incubate k_measure Measure Precipitate (Nephelometry) k_incubate->k_measure t_start Excess Solid t_add Add to Buffer t_start->t_add t_incubate Long Incubation (24-48h) t_add->t_incubate t_filter Filter/Centrifuge t_incubate->t_filter t_measure Quantify Supernatant (HPLC) t_filter->t_measure

Caption: Comparison of kinetic and thermodynamic solubility workflows.

Ionization Constant (pKa)

The pKa value(s) of a compound describe its ionization state at different pH values. This is critical as ionization affects solubility, permeability, and target binding. The 1,3,5-triazine ring system and the exocyclic amino group are the primary sites of protonation in this compound.

In Silico Prediction of pKa

Computational tools like ChemAxon can predict pKa values with reasonable accuracy.[12] For the title compound, the most basic center is likely one of the nitrogen atoms in the triazine ring or the exocyclic amino group. The indoline nitrogen is significantly less basic due to its involvement in the aromatic system of the indole precursor and steric hindrance. A predicted basic pKa in the range of 3-5 would be expected for the triazine moiety.

Experimental Determination of pKa

Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods for pKa determination.[13][14]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol) if solubility is low.[13] A constant ionic strength is maintained with a background electrolyte like KCl.

  • Titration Setup: Use a calibrated pH electrode and an automated titrator. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[15]

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point in the first derivative of the curve.[15][16]

Expertise in Practice: The choice of co-solvent is critical. While it aids solubility, it can also shift the apparent pKa. Therefore, it is often necessary to perform titrations at several co-solvent concentrations and extrapolate back to 0% co-solvent to determine the aqueous pKa.[13]

Chemical Stability

Assessing the chemical stability of a drug candidate under various conditions (e.g., pH, temperature, light) is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions.[17][18]

Stability Testing Protocol Overview

A comprehensive stability study involves subjecting the compound to a range of stress conditions and monitoring for degradation over time.

  • Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2, 7.4, 9).

  • Sample Incubation: Dissolve the compound in each buffer at a known concentration and incubate the solutions at a constant, often elevated, temperature (e.g., 40°C) to accelerate degradation.[19]

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Analysis: Quench any reaction if necessary, and analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH condition. Determine the degradation rate constant and the half-life (t₁/₂) of the compound at each pH.

Stability_Workflow start Prepare solutions in various pH buffers incubate Incubate at controlled temperature start->incubate sample Withdraw aliquots at time points incubate->sample analyze Analyze via stability-indicating HPLC sample->analyze plot Plot [Compound] vs. Time analyze->plot calc Calculate Half-life (t½) at each pH plot->calc

Caption: General workflow for a pH-dependent chemical stability study.

Conclusion and Future Directions

The interplay between lipophilicity, solubility, and ionization state, as governed by LogP, LogS, and pKa, will ultimately define the ADME profile and therapeutic potential of this compound. The initial in silico predictions serve as a valuable guide for prioritizing experimental resources. Subsequent experimental validation using the detailed protocols is essential for accurate lead optimization and the successful progression of any drug discovery program involving this or structurally related molecules.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from FAO website. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed, 12(11), 553-5. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]

  • P2 InfoHouse. (n.d.). Measuring Octanol/Water Partition Coefficients by the “Slow-Stirring” Method. Retrieved from P2 InfoHouse website. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • University of South Florida. (n.d.). Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. Retrieved from University of South Florida website. [Link]

  • ChemAxon. (n.d.). About Chemical Calculations and Predictions. Retrieved from ChemAxon Docs. [Link]

  • Quora. (2017). How is pKa determined?. [Link]

  • BYJU'S. (n.d.). How to calculate pKa. Retrieved from BYJU'S website. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

  • FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

  • World Health Organization. (2023). Stability testing of existing active substances and related finished products. [Link]

  • QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from GMP SOP website. [Link]

Sources

Spectroscopic Unveiling of 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (CAS 879615-84-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated spectroscopic characteristics of the compound with CAS number 879615-84-6, identified as 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine. With a molecular formula of C₁₁H₁₁N₅ and a molecular weight of 213.24 g/mol [1], this molecule merges the structural features of an indoline moiety and a 2-aminotriazine ring system. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally related compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The unique architecture of this compound, featuring a fusion of a bicyclic aromatic amine and a nitrogen-rich triazine ring, dictates a rich and informative spectroscopic profile. Understanding the interplay between these two key structural motifs is paramount to deciphering its spectral data.

Molecular Structure and Key Spectroscopic Regions cluster_molecule This compound cluster_spectroscopy Spectroscopic Interrogation mol Structure Image Placeholder NMR NMR Spectroscopy (¹H, ¹³C) mol->NMR Proton & Carbon Environments IR IR Spectroscopy mol->IR Vibrational Modes (Functional Groups) MS Mass Spectrometry mol->MS Molecular Mass & Fragmentation

Caption: A conceptual diagram illustrating the interrogation of the molecular structure of this compound by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For the title compound, both ¹H and ¹³C NMR will provide a wealth of structural information. However, it is noteworthy that the NMR spectra of substituted triazines can exhibit complexity due to factors like restricted rotation and potential tautomerism[2][3].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the indoline and triazine moieties.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Rationale
Indoline-H (aromatic)7.0 - 7.5Multiplet4HProtons on the benzene ring of the indoline system.
Triazine-H8.0 - 8.5Singlet1HThe lone proton on the triazine ring.
Indoline-CH₂ (position 2)3.0 - 3.5Triplet2HMethylene group adjacent to the nitrogen atom of the indoline ring.
Indoline-CH₂ (position 3)2.8 - 3.3Triplet2HMethylene group adjacent to the aromatic ring of the indoline system.
Amine-NH₂5.0 - 6.0Broad Singlet2HProtons of the primary amine group on the triazine ring.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ are often preferred for nitrogen-containing heterocycles due to their ability to solubilize the compound and allow for the observation of exchangeable protons (e.g., NH₂). The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) would be advantageous for resolving the multiplets in the aromatic region.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (ppm)
Triazine-C (amine-substituted)165 - 170
Triazine-C (indoline-substituted)160 - 165
Triazine-C (unsubstituted)150 - 155
Indoline-C (aromatic, quaternary)140 - 150
Indoline-C (aromatic, CH)110 - 130
Indoline-C (CH₂, position 2)45 - 55
Indoline-C (CH₂, position 3)25 - 35

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch3300 - 3500Medium-Strong, DoubletPrimary Amine (-NH₂)
Aromatic C-H Stretch3000 - 3100MediumIndoline Benzene Ring
Aliphatic C-H Stretch2850 - 2960MediumIndoline Methylene Groups
C=N Stretch1630 - 1680StrongTriazine Ring
Aromatic C=C Stretch1450 - 1600Medium-StrongIndoline Benzene Ring
C-N Stretch1250 - 1350MediumAromatic and Aliphatic Amines

Trustworthiness of the Protocol: The characteristic absorption bands for these functional groups are well-established in IR spectroscopy. For instance, the N-H stretching of a primary amine typically appears as a doublet in the 3300-3500 cm⁻¹ region[4]. The strong absorption due to the C=N stretching of the triazine ring is also a reliable diagnostic peak[5].

Experimental Protocol for IR Data Acquisition (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 213, corresponding to the molecular weight of the compound. The presence of an odd number of nitrogen atoms (five) is consistent with the nitrogen rule, leading to an odd nominal molecular mass.

  • Major Fragmentation Pathways: The fragmentation of N-heterocycles can be complex[1][6][7][8]. For this compound, key fragmentation pathways may include:

    • Loss of the amino group (-NH₂) from the triazine ring.

    • Cleavage of the bond between the indoline nitrogen and the triazine ring.

    • Retro-Diels-Alder type fragmentation within the indoline ring system.

Predicted Mass Spectrometry Fragmentation M Molecular Ion (M⁺) m/z = 213 F1 Loss of NH₂ [M-16]⁺ M->F1 F2 Cleavage at N-C bond Indoline⁺ or Triazine⁺ fragment M->F2 F3 Indoline Ring Fragmentation M->F3

Caption: A simplified diagram illustrating potential fragmentation pathways for this compound in a mass spectrometer.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Liquid Chromatography (LC) Separation: Inject the sample onto an LC system equipped with a suitable column (e.g., C18) to separate the compound from any impurities.

  • Mass Spectrometry (MS) Analysis: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a common choice for nitrogen-containing compounds.

  • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound (CAS 879615-84-6). By leveraging established principles and comparative data, we have outlined the expected features in its NMR, IR, and mass spectra. The detailed experimental protocols offer a practical framework for researchers aiming to synthesize and characterize this molecule. This guide serves as a foundational document to aid in the identification and structural elucidation of this and related heterocyclic compounds, thereby supporting advancements in medicinal chemistry and materials science.

References

  • Structural characterization of triazines. Chapter 3. Available from: [Link]

  • Amm, M., Platzer, N., Bouchet, J. P., & Volland, J. P. (2001). Structural and conformational study of substituted triazines by¹H and¹³C NMR analysis. Magnetic Resonance in Chemistry, 39(2), 77–84.
  • Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest. Available from: [Link]

  • NMR spectra of 1,3,5-triazines with fluorinated substituents - ResearchGate. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - MDPI. Available from: [Link]

  • Jennings, A. L., Jr., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065–2068.
  • Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties - MDPI. Available from: [Link]

  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Available from: [Link]

  • ChemAxon. NMR Predictor. Available from: [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. Available from: [Link]

  • Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation - PubMed Central. Available from: [Link]

  • FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • NIST. 1,3,5-Triazine. Available from: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

  • NIST. Indole. Available from: [Link]

  • Table of Contents - The Royal Society of Chemistry. Available from: [Link]

  • FT-IR spectra of: a dimethoxy-triazine ligand before and after... - ResearchGate. Available from: [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - MDPI. Available from: [Link]

  • 108 Problem Solving Predicting NMR Spectra of Molecule - YouTube. Available from: [Link]

  • Synthesis, Spectroscopic Characterizations and In SilicoADMET Analysis of a New Indolin-2-one- Based Schiff Base Compound - DergiPark. Available from: [Link]

  • PubChem. 4-amino-6-(1H-indol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol. Available from: [Link]

  • SpectraBase. Indoline-2-carboxylic acid. Available from: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. Available from: [Link]

  • Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine - ResearchGate. Available from: [Link]

  • Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach | European Journal of Chemistry. Available from: [Link]

Sources

Navigating the Bioactive Landscape: A Technical Guide to the Preliminary Biological Screening of Indolyl-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting the preliminary biological screening of novel indolyl-triazine derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore the interpretation of initial findings to guide further drug discovery efforts. The s-triazine core, a six-membered heterocyclic ring with three nitrogen atoms, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] The incorporation of an indole moiety, a common pharmacophore in its own right, can further enhance the therapeutic potential of these compounds.[3][4]

The Strategic Rationale for a Phased Screening Approach

A preliminary biological screen is not a monolithic process but a strategic, tiered investigation designed to efficiently identify promising lead compounds. The initial goal is to cast a wide net to assess the general bioactivity and potential toxicity of the newly synthesized indolyl-triazine derivatives. This is followed by more focused assays to elucidate the mechanism of action and to establish a preliminary structure-activity relationship (SAR).

G cluster_0 Phase 1: Broad Spectrum Activity cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Structure-Activity Relationship (SAR) Analysis A Cytotoxicity Screening (e.g., MTT Assay) C Enzyme Inhibition Assays (e.g., Kinase Assays) A->C Active Compounds D Apoptosis Assays (e.g., Caspase Activity) A->D Potent Cytotoxicity B Antimicrobial Screening (e.g., Broth Dilution) E Data Analysis & Hit Prioritization B->E Active Compounds C->E D->E F Iterative Synthesis of Analogs E->F SAR Insights

Caption: A phased approach to the preliminary biological screening of indolyl-triazine derivatives.

Part 1: Initial Cytotoxicity and Antiproliferative Assessment

The foundational step in evaluating potential anticancer agents is to determine their effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Culture:

    • Maintain a panel of human cancer cell lines in appropriate culture media supplemented with fetal bovine serum and antibiotics. It is advisable to use cell lines from different tissue origins to identify potential selectivity.[7] Examples include MCF-7 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer), and HeLa (cervical cancer).[5][6][7][8]

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the indolyl-triazine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations for testing.

    • Replace the culture medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin or gefitinib).[3]

  • Incubation:

    • Incubate the plates for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT in phosphate-buffered saline (PBS).

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: In Vitro Cytotoxicity of Indolyl-Triazine Derivatives
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)HeLa IC50 (µM)
Derivative 1a 15.2 ± 1.825.6 ± 2.118.9 ± 1.522.4 ± 2.3
Derivative 1b 8.7 ± 0.912.3 ± 1.19.1 ± 0.811.5 ± 1.0
Derivative 1c > 50> 50> 50> 50
Doxorubicin 0.5 ± 0.060.8 ± 0.090.6 ± 0.070.7 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Antimicrobial Activity Screening

The triazine scaffold is also a well-established pharmacophore in antimicrobial agents.[2] Therefore, a preliminary screen for antibacterial and antifungal activity is a logical extension of the initial biological evaluation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.[9][10]

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Compound Preparation:

    • Prepare stock solutions of the indolyl-triazine derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation:

    • Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (a known antibiotic or antifungal agent) and a negative control (broth with no compound).

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10] This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Data Presentation: Antimicrobial Activity of Indolyl-Triazine Derivatives
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 2a 1632> 64
Derivative 2b 81632
Derivative 2c > 64> 64> 64
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

Part 3: Delving into the Mechanism of Action: Enzyme Inhibition Assays

For compounds that exhibit significant cytotoxicity, the next logical step is to investigate their potential mechanism of action. Many indolyl-triazine derivatives have been reported to act as enzyme inhibitors, particularly targeting kinases involved in cancer cell signaling pathways.[5][11]

Sources

A Technical Guide to the Discovery and Validation of Novel Dihydroindolyl-Triazine Compounds as Targeted Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the design, synthesis, and evaluation of novel dihydroindolyl-triazine compounds. We will navigate the strategic decisions underpinning the drug discovery cascade, from initial computational design to robust in vitro validation, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Hybrid Scaffold

The confluence of distinct pharmacophores into a single molecular entity is a powerful strategy in modern medicinal chemistry. The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold, renowned for its structural rigidity, ease of functionalization at the 2, 4, and 6 positions, and its presence in numerous clinically relevant agents, particularly in oncology.[1][2][3] Triazine derivatives have been successfully developed to target a range of critical cancer-related proteins, including kinases like EGFR and PI3K/mTOR, as well as enzymes such as dihydrofolate reductase (DHFR).[4][5][6][7]

Complementing the triazine core, the indoline (or 2,3-dihydroindole) structure is a prominent feature in many natural products and synthetic compounds with significant medicinal value.[8] Its three-dimensional geometry and hydrogen bonding capabilities make it an attractive component for achieving high-affinity interactions with biological targets.

This guide outlines a systematic approach to the discovery of novel dihydroindolyl-triazine compounds, leveraging the synergistic potential of these two scaffolds. Our primary objective is to identify and validate potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established therapeutic target in non-small cell lung cancer and other malignancies.

Part 1: Target-Oriented Design and Synthesis

The foundation of a successful discovery campaign lies in the rational design and efficient synthesis of a focused compound library. Our approach integrates computational chemistry with proven synthetic methodologies to maximize the probability of identifying high-quality lead candidates.

Computational Design and In Silico Screening

The initial design phase is guided by molecular docking simulations to predict the binding affinity and orientation of our proposed dihydroindolyl-triazine scaffold within the ATP-binding site of EGFR (PDB ID: 3W2O). The rationale is to design molecules that mimic the hinge-binding interactions of known EGFR inhibitors while utilizing the unique vectors of the dihydroindolyl and substituted triazine moieties to explore additional pockets and enhance selectivity.

Causality in Design:

  • Triazine Core: Serves as a rigid, planar anchor. One of its nitrogen atoms is positioned to form a critical hydrogen bond with the backbone amide of Met793 in the EGFR hinge region, a hallmark of many potent kinase inhibitors.

  • Dihydroindolyl Group: This moiety is directed towards the solvent-exposed region. Its non-planar structure allows for probing deeper hydrophobic pockets, while the nitrogen atom can be functionalized to introduce properties that improve solubility or enable further interactions.

  • Substituents (R1, R2): The remaining positions on the triazine ring are decorated with various small amines or alkyl groups to fine-tune potency, selectivity, and physicochemical properties.

Synthetic Strategy: A Stepwise Approach

The synthesis of di- and tri-substituted s-triazines is reliably achieved through sequential nucleophilic aromatic substitution, starting from the inexpensive and commercially available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[9] The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise additions of different nucleophiles.[9][10]

Step 1: Monosubstitution (Introduction of Dihydroindole)

  • Dissolve cyanuric chloride (1.0 eq) in tetrahydrofuran (THF) and cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve 2,3-dihydro-1H-indole (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.1 eq) in THF.

  • Add the dihydroindole solution dropwise to the cyanuric chloride solution over 1 hour, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove DIPEA hydrochloride salt and concentrate the filtrate under reduced pressure to yield the monosubstituted intermediate.

Step 2: Disubstitution (Introduction of R1 Group)

  • Dissolve the monosubstituted intermediate from Step 1 in THF.

  • Add the desired amine (e.g., methylamine, 1.1 eq) and DIPEA (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify the product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain the disubstituted product.

Step 3: Trisubstitution (Introduction of R2 Group)

  • Dissolve the disubstituted product from Step 2 in a pressure-tolerant vial with N-methyl-2-pyrrolidone (NMP).

  • Add the final amine (e.g., dimethylamine, 2.0 eq).

  • Seal the vial and heat the reaction to 80-100 °C for 24 hours. Microwave-assisted synthesis can also be employed here to reduce reaction times.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the final compound (DHT-1) by preparative HPLC to yield the desired product.

G cluster_0 Synthetic Workflow start Cyanuric Chloride step1 Add Dihydroindole (0-5 °C, THF) start->step1 intermediate1 Monosubstituted Intermediate step1->intermediate1 step2 Add R1-Amine (Room Temp, THF) intermediate1->step2 intermediate2 Disubstituted Intermediate step2->intermediate2 step3 Add R2-Amine (80-100 °C, NMP) intermediate2->step3 purification Purification (Column Chromatography / Prep-HPLC) step3->purification product Final Dihydroindolyl- Triazine Compound purification->product

Caption: General synthetic workflow for dihydroindolyl-triazine compounds.

Part 2: Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable. Each synthesized compound must be characterized to confirm its identity, purity, and stability before proceeding to biological assays. A multi-technique approach ensures the integrity of our screening data.

Core Analytical Techniques

A combination of chromatographic and spectroscopic methods is employed for comprehensive characterization.[11]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95%. A diode-array detector allows for preliminary UV absorbance characterization.[12]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization method well-suited for these molecules.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure, confirming the regiochemistry of substitutions and the integrity of the dihydroindolyl and triazine cores.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to 10 µM in a 50:50 acetonitrile:water mixture.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 5 µm).[12]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI Positive Mode):

    • Scan Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

  • Data Analysis: Integrate the peak area from the UV chromatogram to determine purity. Confirm the mass of the primary peak corresponds to the [M+H]⁺ adduct of the target compound.

Data Summary Table

All analytical data should be systematically cataloged for easy reference.

Compound IDMolecular FormulaCalculated Mass (M)Observed Mass [M+H]⁺HPLC Purity (%)
DHT-1C₂₀H₂₃N₇361.20362.21>98
DHT-2C₂₁H₂₅N₇375.22376.23>97
DHT-3C₁₉H₂₀ClN₇397.15398.16>99

Caption: Example analytical data for a series of synthesized compounds.

G cluster_1 Compound Validation Workflow synthesis Crude Synthetic Product lcms LC-MS Analysis synthesis->lcms nmr NMR Spectroscopy synthesis->nmr purity_check Purity > 95%? lcms->purity_check mw_check Correct Mass? lcms->mw_check struct_check Correct Structure? nmr->struct_check purity_check->mw_check Yes fail Fail QC (Re-synthesize / Re-purify) purity_check->fail No mw_check->struct_check Yes mw_check->fail No pass Qualified for Biological Screening struct_check->pass Yes struct_check->fail No

Caption: Quality control workflow for synthesized compounds.

Part 3: Tiered In Vitro Biological Evaluation

A hierarchical screening cascade efficiently identifies promising compounds while conserving resources. The process moves from a high-throughput biochemical assay to more complex, physiologically relevant cell-based models.

Primary Screen: EGFR Kinase Enzymatic Assay

The first step is to assess the direct inhibitory activity of the compounds against the isolated EGFR kinase domain. This biochemical assay provides a clean measure of target engagement without the complexities of a cellular environment.

  • Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled tracer from the ATP pocket of the EGFR kinase domain by the test compound. Binding is detected using a europium (Eu)-labeled anti-tag antibody, resulting in a FRET signal.

  • Reagents: EGFR kinase (GST-tagged), Eu-anti-GST antibody, Kinase Tracer 236, and test compounds serially diluted in DMSO.

  • Procedure:

    • Add 4 µL of 2.5X compound solution to a 384-well plate.

    • Add 4 µL of 2.5X EGFR/Eu-anti-GST antibody mix.

    • Add 2 µL of 5X Tracer 236 solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

  • Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screen: Cell Proliferation Assay

Compounds showing potent enzymatic inhibition (e.g., IC₅₀ < 1 µM) are advanced to cell-based assays. This step validates that the compound can penetrate the cell membrane and inhibit EGFR in a native biological context, leading to an anti-proliferative effect. The A549 non-small cell lung cancer line, which expresses EGFR, is a suitable model.[5]

  • Cell Seeding: Seed A549 cells into a 96-well white-walled plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (typically from 100 µM to 1 nM) for 72 hours.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to vehicle-treated controls (100% viability) and background (0% viability). Plot normalized viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Screening Data Summary
Compound IDEGFR Enzymatic IC₅₀ (nM)A549 Cell GI₅₀ (nM)
DHT-11585
DHT-22501,200
DHT-3845
Gedatolisib7[7]N/A
Erlotinib2[7]30

Caption: Example screening data comparing novel compounds to known inhibitors.

Mechanism of Action (MoA) Confirmation

For lead compounds like DHT-3, it is critical to confirm that the observed anti-proliferative effect is a direct result of on-target EGFR inhibition. This is achieved by measuring the phosphorylation status of downstream signaling proteins.

G cluster_2 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P DHT3 DHT-3 (Inhibitor) DHT3->EGFR Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified EGFR-PI3K-Akt signaling pathway targeted by DHT-3.

  • Cell Treatment: Culture A549 cells until 70-80% confluent. Starve the cells in serum-free media for 12 hours.

  • Inhibition: Pre-treat cells with DHT-3 (at 1x, 5x, and 10x GI₅₀ concentrations) for 2 hours.

  • Stimulation: Stimulate the cells with EGF (100 ng/mL) for 15 minutes.

  • Lysis & Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against phospho-Akt (Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH).

  • Detection: Apply an ECL substrate and image the chemiluminescence. A dose-dependent decrease in the p-Akt/Total Akt ratio confirms on-target activity.

Part 4: Conclusion and Future Directions

This guide has detailed a rigorous, multi-faceted strategy for the discovery of novel dihydroindolyl-triazine compounds. Through a logical progression from in silico design and controlled synthesis to a tiered in vitro evaluation, we have established a self-validating workflow capable of identifying potent and cell-active lead molecules like DHT-3.

The next phase of the project will focus on lead optimization, driven by Structure-Activity Relationship (SAR) studies to improve potency, selectivity against other kinases, and drug-like properties.[3] Promising candidates will be subjected to a full suite of ADME-Tox profiling to assess their metabolic stability, permeability, and potential liabilities. Ultimately, compounds with a favorable in vitro profile will be advanced to in vivo efficacy testing in relevant xenograft cancer models to determine their therapeutic potential.[5][8]

References

  • A Comparative Guide to Analytical Techniques for Characterizing Substituted Triazines. Benchchem.
  • Triazine derivatives with different anticancer activity mechanisms. ResearchGate.
  • Anticancer Properties of Triazines | Mechanism, Synthesis. teamchem.
  • Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. PubMed.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC.
  • Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate.
  • 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. ResearchGate.
  • Chromatographic methods for analysis of triazine herbicides. PubMed.
  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC - PubMed Central.
  • Chromatographic Methods for Analysis of Triazine Herbicides. Taylor & Francis.
  • Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • Different biological activities displayed by 1,3,5‐triazine. ResearchGate.
  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
  • Triazine Derivatives: Their Synthesis and Biological Properties - A Review.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile.
  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate.
  • Development and Application of Indolines in Pharmaceuticals. PMC - NIH.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to Molecular Characterization

Foundational Analysis: Confirming Molecular Identity and Purity

Prior to intricate spectroscopic analysis, it is imperative to establish the fundamental properties of the analyte. This initial phase serves to confirm the molecular weight and assess the purity of the sample, crucial prerequisites for reliable data interpretation.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the most accurate determination of a molecule's mass, allowing for the confident assignment of its elemental composition. This is the first critical step in verifying the identity of the synthesized compound.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: A stock solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1-10 µg/mL.[2]

  • Chromatographic Separation: While direct infusion can be used, coupling with liquid chromatography (LC) is preferred to assess sample purity. A C18 reverse-phase column is a standard choice for compounds of this polarity. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, will typically provide good separation.

  • Mass Spectrometric Analysis:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds.

    • Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential for accurate mass measurement.

    • Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range.

Expected Data and Interpretation:

For 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (C₁₁H₁₁N₅), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 214.1087. The high-resolution mass spectrometer should provide a measured mass with an error of less than 5 ppm, confirming the elemental composition. The LC chromatogram will also serve as a preliminary assessment of purity.

ParameterExpected Value
Molecular Formula C₁₁H₁₁N₅
Molecular Weight 213.24 g/mol
Monoisotopic Mass 213.0963
[M+H]⁺ (Calculated) 214.1041

Unraveling the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of atoms within a molecule.[3] A suite of 1D and 2D NMR experiments is employed to piece together the molecular structure.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

Rationale: ¹H NMR provides information on the number, type, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • ¹H NMR: Standard parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is performed to obtain singlets for each unique carbon.

Expected Data and Interpretation:

The ¹H and ¹³C NMR spectra will provide characteristic signals for the indoline and triazine moieties. The chemical shifts are influenced by the electronic environment of each nucleus.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

MoietyAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indoline H-4Aromatic region (6.8-7.5)Aromatic region (110-150)
H-5Aromatic region (6.8-7.5)Aromatic region (110-150)
H-6Aromatic region (6.8-7.5)Aromatic region (110-150)
H-7Aromatic region (6.8-7.5)Aromatic region (110-150)
H-2 (CH₂)Aliphatic region (~3.0-3.5)Aliphatic region (~25-35)
H-3 (CH₂)Aliphatic region (~3.8-4.2)Aliphatic region (~45-55)
Triazine H (on ring)~8.0-8.5~165-170
Amine NH₂Broad singlet, variable position-

Note: These are approximate predicted values and can vary based on solvent and other experimental conditions.

Two-Dimensional (2D) NMR: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments are crucial for establishing the connectivity between atoms, which is essential for unambiguous structure determination.[4]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

Protocol: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized on the same sample prepared for 1D NMR.

Expected Correlations and Structural Confirmation:

  • COSY: Correlations between the aromatic protons of the indoline ring and between the two methylene groups (H-2 and H-3) will be observed.

  • HSQC: Each proton signal will correlate to its directly attached carbon signal, allowing for the assignment of the carbon spectrum.

  • HMBC: This is key for connecting the indoline and triazine rings. A crucial correlation is expected between the H-3 protons of the indoline ring and the carbon atom of the triazine ring to which the indoline nitrogen is attached.

Caption: Workflow for the structure elucidation of this compound.

Corroborative Spectroscopic Techniques

While NMR and MS provide the primary structural information, other spectroscopic techniques offer valuable corroborative data, confirming the presence of key functional groups and electronic systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Protocol: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

Expected Data and Interpretation:

The FT-IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (primary amine) Two bands in the region 3400-3250 cm⁻¹[5]
Aromatic C-H Stretch > 3000 cm⁻¹
Aliphatic C-H Stretch < 3000 cm⁻¹
C=N and C=C Stretch (aromatic rings) 1650-1450 cm⁻¹
C-N Stretch (aromatic amine) 1335-1250 cm⁻¹[5]
N-H Bend (primary amine) 1650-1580 cm⁻¹[5]
UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated systems present.

Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile), and the absorbance is measured over the UV-visible range (typically 200-800 nm).

Expected Data and Interpretation:

The UV-Vis spectrum is expected to show absorption maxima corresponding to the π → π* and n → π* electronic transitions of the aromatic indoline and triazine rings. The presence of these chromophores will result in characteristic absorption bands. The exact position of the absorption maxima can be influenced by the solvent.[6][7]

Integrated Data Analysis and Final Structure Confirmation

The culmination of the structure elucidation process involves the integration of all acquired data. The elemental composition from HRMS, the detailed connectivity from the suite of NMR experiments, and the functional group information from FT-IR and UV-Vis spectroscopy must all be consistent with the proposed structure of this compound. Any discrepancies would necessitate further investigation or re-evaluation of the data.

Caption: The convergence of analytical data for final structure confirmation.

Conclusion: A Self-Validating Approach

This in-depth guide has outlined a robust and logical workflow for the complete structure elucidation of this compound. By employing a combination of high-resolution mass spectrometry, a comprehensive suite of NMR techniques, and corroborative spectroscopic methods, a self-validating dataset is generated. This ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing research and development in the pharmaceutical sciences.

References

  • Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. PubMed. Available at: [Link]

  • Synthesis and Structural Elucidation of Substituted s-Triazines. Asian Journal of Chemistry. Available at: [Link]

  • Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. ResearchGate. Available at: [Link]

  • Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI. Available at: [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. Available at: [Link]

  • Synthesis and Structural Elucidation of Substituted s-Triazines. ResearchGate. Available at: [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI. Available at: [Link]

  • Relevant UV-Vis data of the triazine derivatives 3a-d. ResearchGate. Available at: [Link]

  • Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. Semantic Scholar. Available at: [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Available at: [Link]

  • Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. PubMed. Available at: [Link]

  • [Influence of solvents on IR spectrum of aromatic amines]. PubMed. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • Infrared Spectroscopy. Palomar College. Available at: [Link]

  • UV-Visible spectra of triazine compound. ResearchGate. Available at: [Link]

  • U.V. spectra of derivatives of 1,3,5-triazine. ResearchGate. Available at: [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Available at: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available at: [Link]

  • Synthesis,spectra,and Theoretical Investigations Of 1,3,5-triazines Compounds As Ultraviolet Rays Absorber Based On Time-dependent Density Functional Calculations And 3D-QSPR. Globe Thesis. Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ResearchGate. Available at: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. Available at: [Link]

  • 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. PubChem. Available at: [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. Available at: [Link]

  • Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • 1,3,5-Triazine. Wikipedia. Available at: [Link]

  • Characterization of 4,6-Diazido-N-nitro-1,3,5-triazine-2-amine. ResearchGate. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of Indolyl-Triazines: A Theoretical and Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The fusion of indole and triazine scaffolds has given rise to a versatile class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as privileged structures in medicinal chemistry.[1][2] This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the structure-activity relationships (SAR), predict biological targets, and rationalize the mechanistic basis of indolyl-triazine derivatives. By integrating principles of quantum mechanics and molecular modeling, this document serves as a vital resource for researchers engaged in the rational design and development of novel therapeutics based on this promising molecular framework. We will delve into the causality behind the selection of specific computational experiments, outline self-validating protocols, and provide a robust framework for interpreting the generated data, thereby bridging the gap between computational prediction and experimental validation.

The Indolyl-Triazine Scaffold: A Convergence of Pharmacophores

The indole nucleus is a ubiquitous motif in biologically active natural products and synthetic drugs, known for its ability to form crucial interactions with a variety of biological receptors.[3] Similarly, the triazine ring, a six-membered heterocycle containing three nitrogen atoms, is a key component in numerous approved drugs and clinical candidates, prized for its ability to act as a rigid scaffold and participate in hydrogen bonding.[4][5] The combination of these two pharmacophores in indolyl-triazines has yielded compounds with a remarkable range of therapeutic activities, including but not limited to:

  • Anticancer: Targeting various cancer cell lines through mechanisms such as kinase inhibition (EGFR, CDK-2, PI3K/mTOR) and disruption of microtubule dynamics.[3][6][7][8][9][10][11]

  • Antimicrobial: Exhibiting potent activity against bacteria, fungi, and parasites like Leishmania donovani.[4][12][13][14][15]

  • Neuroprotective: Showing potential in modulating processes related to neurodegenerative diseases by inhibiting α-synuclein and Tau aggregation.[16]

  • G-Protein-Coupled Receptor (GPCR) Modulation: Acting as antagonists for receptors like GPR84, which are implicated in inflammatory diseases.[1][17]

The diverse biological landscape of indolyl-triazines underscores the necessity for a deep understanding of their molecular properties to guide the development of selective and potent drug candidates.

Core Computational Strategies: From Electron Clouds to Receptor Pockets

Computational chemistry offers a powerful lens through which we can visualize and quantify the molecular attributes that govern the biological activity of indolyl-triazines. The judicious application of these methods allows for the prioritization of synthetic targets, the interpretation of experimental data, and the generation of novel hypotheses.

Quantum Mechanics: Unveiling Intrinsic Molecular Properties with Density Functional Theory (DFT)

Why DFT? Before a molecule interacts with a biological target, its intrinsic electronic properties dictate its reactivity, stability, and potential for intermolecular interactions. Density Functional Theory (DFT) provides a robust and computationally efficient framework for investigating these properties. By calculating the electron density, we can derive a wealth of information that is critical for understanding the behavior of indolyl-triazines.

Key DFT-Derived Descriptors and Their Significance:

  • Optimized Geometry: Provides the most stable three-dimensional conformation of the molecule, which is the foundation for all subsequent computational analyses.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[13] This analysis helps in understanding charge transfer interactions within the molecule.[13]

  • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.

  • Hyperpolarizability: This property is relevant for understanding the nonlinear optical features of a molecule.[13]

Experimental Protocol: Step-by-Step DFT Calculation

  • Structure Preparation: Draw the 2D structure of the indolyl-triazine derivative using a molecular editor and convert it to a 3D structure.

  • Initial Geometry Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

  • DFT Method Selection: Choose a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with a 6-31G++(d,p) basis set, which provides a good balance of accuracy and computational cost.[13]

  • Geometry Optimization: Perform a full geometry optimization at the selected level of theory. This will find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: Using the optimized geometry, perform single-point energy calculations to obtain the desired electronic properties, such as HOMO-LUMO energies, MEP, and Mulliken population analysis.[18]

  • Data Analysis: Visualize the results using molecular visualization software and interpret the calculated descriptors in the context of the molecule's potential biological activity.

Molecular Docking: Simulating the Ligand-Receptor Handshake

Why Molecular Docking? The biological effect of a drug molecule is initiated by its binding to a specific protein target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows us to:

  • Identify potential biological targets for novel indolyl-triazines.

  • Predict the binding affinity and pose of a series of analogues within a receptor's active site.

  • Rationalize observed structure-activity relationships.

  • Guide the design of new derivatives with improved binding characteristics.

The Causality of Docking Choices: The success of a molecular docking study is critically dependent on the quality of the protein structure and the choice of the docking algorithm. The selection of a specific protein target should be based on prior experimental evidence or strong biological hypotheses. For example, if a series of indolyl-triazines shows potent anti-breast cancer activity, docking into the active sites of known breast cancer targets like EGFR or CDK2 would be a logical step.[6][7][9]

Experimental Protocol: A Self-Validating Molecular Docking Workflow

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Repair any missing side chains or loops.

  • Ligand Preparation:

    • Generate the 3D structure of the indolyl-triazine ligand.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition:

    • Identify the binding site. If a co-crystallized ligand is present, the binding site can be defined based on its location. Otherwise, binding pocket prediction algorithms can be used.

  • Docking Simulation:

    • Select a suitable docking program (e.g., AutoDock, Glide, GOLD).

    • Run the docking simulation to generate a series of possible binding poses for the ligand.

  • Pose Selection and Scoring:

    • The docking program will rank the generated poses based on a scoring function, which estimates the binding affinity.

    • Select the top-ranked poses for further analysis.

  • Interaction Analysis:

    • Visualize the ligand-protein complex and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). This is a crucial step to understand the structural basis of binding.[8][10]

  • Validation (Crucial for Trustworthiness):

    • Re-docking: If a co-crystallized ligand was present in the original PDB file, remove it and re-dock it into the binding site. The docking protocol is considered reliable if it can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

    • Correlation with Experimental Data: For a series of analogues, a successful docking protocol should show a good correlation between the calculated binding energies and the experimentally determined biological activities (e.g., IC50 values).

Visualizing the Computational Workflow and Key Findings

Diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.

Computational Chemistry Workflow for Indolyl-Triazines cluster_0 In Silico Design & Screening cluster_1 Experimental Validation Ligand Library Ligand Library DFT Calculations DFT Calculations Ligand Library->DFT Calculations Electronic Properties Molecular Docking Molecular Docking Ligand Library->Molecular Docking Binding Affinity ADMET Prediction ADMET Prediction Ligand Library->ADMET Prediction Pharmacokinetics Synthesis Synthesis Molecular Docking->Synthesis Prioritize Candidates ADMET Prediction->Synthesis Biological Assays Biological Assays Synthesis->Biological Assays Test Activity SAR Analysis SAR Analysis Biological Assays->SAR Analysis Interpret Results SAR Analysis->Ligand Library Iterative Design EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates AKT AKT PI3K->AKT Activates Cell Proliferation Cell Proliferation AKT->Cell Proliferation Promotes Indolyl-Triazine Indolyl-Triazine Indolyl-Triazine->EGFR Inhibits

Caption: Proposed mechanism of action for certain indolyl-triazines as inhibitors of the EGFR/PI3K/AKT signaling pathway in cancer cells. [3]

Data Synthesis: Quantitative Insights into Indolyl-Triazine Activity

To facilitate the comparison of data from various studies, the following tables summarize key findings for representative indolyl-triazine derivatives.

Table 1: Anticancer Activity of Selected Indolyl-Triazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Proposed Target(s)Reference
Compound 3j A549 (Lung)2.32 ± 0.21EGFR, CDK-2[6][7]
Compound 3h MCF-7 (Breast)2.66 ± 0.26EGFR, CDK-2[6][7]
Compound 3i MCF-7 (Breast)3.78 ± 0.55EGFR, CDK-2[6][7]
Compound 17b HeLa (Cervical)1.3Tubulin[8][10]
Compound 17a HeLa (Cervical)4.6Tubulin[8][10]

Table 2: Antimicrobial and Antiprotozoal Activity of Indolyl-Triazines

Compound IDOrganismActivityValueReference
Compound 5 Leishmania donovaniIC50 (amastigotes)4.01 - 57.78 µM[12]
Compound 3a M. tuberculosisMIC3.125 µg/ml[13]
Compound 3b M. tuberculosisMIC3.125 µg/ml[13]
Compound 3e M. tuberculosisMIC3.125 µg/ml[13]
Compound 3f M. tuberculosisMIC3.125 µg/ml[13]
Compound 3i M. tuberculosisMIC3.125 µg/ml[13]
Compound 3j M. tuberculosisMIC3.125 µg/ml[13]

Future Directions and Conclusion

The convergence of theoretical calculations and experimental validation has significantly accelerated the exploration of the chemical space of indolyl-triazines. While DFT and molecular docking are powerful tools, the integration of more advanced computational methods such as molecular dynamics (MD) simulations can provide deeper insights into the dynamic nature of ligand-receptor interactions and the conformational landscape of these flexible molecules. Furthermore, the application of machine learning and artificial intelligence in quantitative structure-activity relationship (QSAR) studies holds the promise of building predictive models to rapidly screen virtual libraries of indolyl-triazines and identify novel candidates with desired biological profiles. [19] In conclusion, the indolyl-triazine scaffold represents a fertile ground for the discovery of new therapeutic agents. A robust and well-validated computational strategy, as outlined in this guide, is not merely a supplementary tool but an indispensable component of the modern drug discovery pipeline. By embracing these in silico methodologies, researchers can navigate the complexities of medicinal chemistry with greater precision and efficiency, ultimately accelerating the journey from molecular concept to clinical reality.

References

  • Singh, N., et al. (2010). Synthesis and biological evaluation of newt[12][16][19]riazino[5,6-b]indol-3-ylthio-1,3,5-triazines andt[12][16][19]riazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359-65. [Link]

  • Al-Hilal, M., et al. (2021). Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation. ACS Chemical Neuroscience, 12(15), 2854-2863. [Link]

  • Jenkins, L., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(16), 11146-11172. [Link]

  • Crebelli, R., et al. (1992). Quantitative structure-mutagenic activity relationships of triazino indole derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 268(1), 1-9. [Link]

  • El-Sayed, N. N. E., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8089. [Link]

  • Abuelizz, H. A., et al. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry, 10, 1045318. [Link]

  • Basavarajaiah, S. M., et al. (2023). Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine. Molecular Diversity, 27(2), 679-693. [Link]

  • Abuelizz, H. A., et al. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry, 10. [Link]

  • Birudala, G., et al. (2024). Exploring Indolyl Triazoles: Synthesis, Computational Profiling and Antimicrobial Assessment. Asian Journal of Chemistry, 36, 2145-2152. [Link]

  • Sreenivasulu, R., et al. (2018). Synthesis, anticancer evaluation and molecular docking studies of bis(indolyl) triazinones, Nortopsentin analogs. Chemické zvesti, 72(6), 1427-1436. [Link]

  • Jenkins, L., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. Current Organic Synthesis, 20(9), 1109-1120. [Link]

  • Abuelizz, H. A., et al. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Semantic Scholar. [Link]

  • Kaur, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]

  • Kumar, D., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(9), 546-557. [Link]

  • Al-wsmani, M. F., et al. (2023). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 13(1), 1-16. [Link]

  • Sreenivasulu, R., et al. (2018). Synthesis, anticancer evaluation and molecular docking studies of bis(indolyl) triazinones, Nortopsentin analogs. ResearchGate. [Link]

  • Sharma, A., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

  • Birudala, G., et al. (2024). Exploring Indolyl Triazoles: Synthesis, Computational Profiling and Antimicrobial Assessment. ResearchGate. [Link]

  • Inglese, J., et al. (2009). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Medicinal Chemistry Letters, 1(1), 34-38. [Link]

  • Ghareb, N., et al. (2012). Synthesis and Biological Activities of Novel Indole-3-Carbinol and (Benzimidazolylmethyl) Triazole-3, 4-Diamine Derivatives. ResearchGate. [Link]

  • Basavarajaiah, S. M., et al. (2022). Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine. ResearchGate. [Link]

  • Patel, H., et al. (2022). 1, 3, 5‐Triazine derivatives with the benzyl‐1H‐indole nucleus as an anticancer agent. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2024). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Polycyclic Aromatic Compounds, 1-28. [Link]

  • Kisel, V. M., et al. (2005). Synthesis and Structure of 5-Indolyl-6-thienyl-1,2,4-triazines. Russian Journal of Organic Chemistry, 41(6), 903-909. [Link]

  • Staliński, K., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7485. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Novel Triazine Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of novel triazine amine derivatives, a class of heterocyclic compounds of significant interest in drug discovery.[1] Recognizing that suboptimal physicochemical properties like low solubility can impede the reliability of preclinical assays and present significant drug development hurdles, this document outlines both the theoretical underpinnings and practical, step-by-step protocols for robust characterization.[2] We delve into the critical distinction between kinetic and thermodynamic solubility, providing detailed methodologies for their determination using established techniques such as the shake-flask method and high-throughput screening assays. Furthermore, this guide presents a systematic approach to stability assessment, aligned with the principles of forced degradation studies as outlined in ICH guidelines.[3][4] By elucidating the common degradation pathways for triazine amines—including hydrolysis, oxidation, and photolysis—and providing protocols for stress testing, this guide equips researchers, scientists, and drug development professionals with the necessary tools to generate reliable and predictive data, thereby facilitating informed decision-making in the advancement of novel therapeutic candidates.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a novel chemical entity from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. For triazine amines, a versatile scaffold in medicinal chemistry, a thorough understanding of their aqueous solubility and chemical stability is paramount.[1] Poor aqueous solubility is a major obstacle, as a drug must be in solution to be absorbed and exert its pharmacological effect, irrespective of the administration route.[5] It can lead to unreliable in vitro assay results, complex formulation requirements for in vivo studies, and ultimately, poor bioavailability.[2][6]

Similarly, the chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life.[3] Instability can lead to a decrease in the effective concentration of the drug and the formation of degradation products, which may have altered pharmacological or toxicological profiles.[7] Therefore, early and comprehensive assessment of both solubility and stability is not merely a regulatory requirement but a foundational element of a successful drug development program.

This guide is designed to provide a robust, scientifically-grounded approach to these evaluations, moving beyond mere procedural descriptions to explain the rationale behind experimental choices.

Aqueous Solubility Assessment: A Dichotomy of Kinetic and Thermodynamic Principles

The solubility of a compound is influenced by its molecular structure—encompassing lipophilicity, hydrogen bonding capacity, molecular volume, and crystal lattice energy—as well as the conditions of the solution, such as pH, temperature, and ionic strength.[8] In the context of drug discovery, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: High-Throughput Screening for Early Discovery

Kinetic solubility is the concentration of a compound at the moment precipitation first occurs when a concentrated solution (typically in DMSO) is added to an aqueous buffer.[6][8] This measurement is rapid, consumes minimal compound, and is well-suited for the high-throughput screening of large compound libraries in the early stages of drug discovery.[2][6][9] It provides a valuable, albeit often overestimated, indication of a compound's solubility that is highly relevant for guiding initial structure-activity relationship (SAR) studies and diagnosing potential issues in biological assays.[8][9]

This protocol outlines a common high-throughput method for determining kinetic solubility.

  • Preparation of Stock Solutions: Dissolve the triazine amine compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Plate Setup: In a clear-bottomed 96- or 384-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into each well.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the target final compound concentrations.

  • Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[10]

  • Measurement of Light Scattering: Utilize a nephelometer to measure the light scattering in each well. The point at which a significant increase in light scattering is observed indicates the formation of a precipitate and thus the kinetic solubility limit.[8][10]

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved states. This measurement is considered the "gold standard" as it reflects the true solubility of the solid form of the compound.[2] It is more time- and compound-intensive than kinetic solubility assays and is typically employed during the lead optimization phase and for preformulation development.[6][8] The "shake-flask" method is the most widely accepted technique for determining thermodynamic solubility.[11]

This protocol details the steps for conducting a shake-flask solubility measurement.

  • Sample Preparation: Add an excess amount of the solid triazine amine compound to a vial containing a known volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 to assess pH-dependent solubility).[11][12]

  • Equilibration: Seal the vials and agitate them using an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[11][12] The concentration of the solution should be measured at different time points until it remains stable.[11]

  • Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[6][11]

  • Quantification: Accurately determine the concentration of the dissolved triazine amine in the supernatant using a validated analytical method, such as UPLC-MS/MS or HPLC-UV.[6][13]

Table 1: Comparison of Kinetic and Thermodynamic Solubility Assays

FeatureKinetic SolubilityThermodynamic Solubility
Principle Measures precipitation from a supersaturated solutionMeasures concentration at equilibrium with solid phase
Throughput HighLow to Medium
Compound Consumption LowHigh
Typical Method Nephelometry, Direct UV[8][10]Shake-Flask[6][11]
Relevance Early discovery, HTS, SAR guidance[8][9]Lead optimization, preformulation[6][8]
Data Interpretation Often overestimates true solubility[9]Represents the "true" solubility of the solid form

Stability Studies: Unveiling Degradation Pathways and Ensuring Product Integrity

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[14][15] Forced degradation, or stress testing, is an essential part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[3][16][17] This information is vital for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[3][4]

Common Degradation Pathways for Triazine Amines

The triazine ring and its amine substituents are susceptible to several degradation pathways:

  • Hydrolysis: The triazine ring can undergo cleavage under both acidic and basic conditions.[7] The C-N bonds are susceptible to nucleophilic attack by water or hydroxide ions.

  • Oxidation: The amine groups and the triazine ring itself can be susceptible to oxidative degradation.[7][18]

  • Photodegradation: Exposure to UV and visible light can induce photochemical reactions, leading to the loss of side-chains or substitution with hydroxyl groups.[7][19]

Forced Degradation Studies: A Systematic Approach

A systematic forced degradation study should aim for 10-20% degradation of the API to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

The following conditions are typically employed in forced degradation studies:

  • Acidic Hydrolysis: Incubate a solution of the triazine amine in 0.1 M HCl at both room temperature and an elevated temperature (e.g., 60°C).[7]

  • Basic Hydrolysis: Incubate a solution of the triazine amine in 0.1 M NaOH at both room temperature and an elevated temperature.[7]

  • Oxidative Degradation: Treat a solution of the triazine amine with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[7]

  • Thermal Degradation: Heat both the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).[7]

  • Photodegradation: Expose both the solid compound and a solution of the compound to a combination of UV and visible light, as specified in ICH Q1B guidelines.[14][17] A dark control sample should be run in parallel.[17]

For each condition, samples should be taken at various time points and analyzed using a stability-indicating analytical method, typically UPLC-MS/MS, to quantify the parent compound and identify and quantify any degradation products.[20][21]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp & 60°CVaries (e.g., up to 7 days)
Base Hydrolysis 0.1 M NaOHRoom Temp & 60°CVaries (e.g., up to 7 days)
Oxidation 3% H₂O₂Room TemperatureVaries (e.g., up to 24 hours)
Thermal Dry Heat70°C (or higher)Varies (e.g., up to 7 days)
Photolytic ICH Q1B compliant light sourceAmbientVaries (e.g., up to 7 days)

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for solubility and stability studies.

G cluster_0 Solubility Assessment Workflow A Start: Novel Triazine Amine B Kinetic Solubility (HTS) A->B Early Discovery C Thermodynamic Solubility (Shake-Flask) A->C Lead Optimization D Data Analysis & Reporting B->D C->D

Caption: High-level workflow for solubility assessment.

G cluster_1 Forced Degradation Workflow E Start: Triazine Amine API F Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) E->F G Timepoint Sampling F->G H UPLC-MS/MS Analysis G->H I Identify Degradants & Pathways H->I J Develop Stability-Indicating Method I->J

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Characterization of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,5-triazine scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives have shown promise as potent inhibitors of key cellular signaling pathways, particularly protein kinases, and have been extensively investigated as anticancer agents.[2][3] This guide focuses on 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine , a novel compound combining the triazine core with an indoline moiety. The purpose of these application notes is to provide a comprehensive, step-by-step framework for the initial in vitro characterization of this molecule.

As a Senior Application Scientist, my approach is to present not just a series of protocols, but a logical, integrated workflow. This workflow is designed to efficiently assess the compound's foundational biological effects, probe its potential mechanism of action, and evaluate its elementary drug-like properties. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and trustworthiness. This document will guide researchers in generating a robust preliminary data package to inform subsequent stages of drug development.

G cluster_0 Phase 1: Foundational Cellular Assessment cluster_1 Phase 2: Mechanistic & ADME Profiling cluster_2 Phase 3: Decision Making A Compound Synthesis & QC B Protocol 1: Cytotoxicity & Viability Assays (MTT & LDH) A->B C Determine IC50 (Antiproliferative Activity) B->C D Protocol 2: In Vitro Kinase Inhibition Assay C->D If active in cell-based assays E Protocol 3: Early ADME Screening (CYP Inhibition, P-gp Substrate ID) C->E Characterize drug-like properties F Identify Potential Enzymatic Targets D->F G Assess Drug-Drug Interaction Risk E->G H Integrated Data Analysis & Lead Optimization Strategy F->H G->H

Figure 1: A logical workflow for the in vitro characterization of a novel small molecule.

Section 1: Foundational Cellular Assays - Assessing Cytotoxicity and Antiproliferative Effects

Rationale: The initial and most critical step in evaluating a new chemical entity is to determine its impact on cell viability and proliferation. These foundational assays establish the concentration range of biological activity and provide the first indication of potential therapeutic efficacy, particularly for oncology applications. By employing two distinct methods—one measuring metabolic activity (MTT) and the other assessing membrane integrity (LDH)—we can differentiate between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Protocol 1.1: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT into an insoluble purple formazan product. The amount of formazan, which is subsequently solubilized, is directly proportional to the number of metabolically active, and therefore viable, cells.[4]

Experimental Protocol:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., HCT-116 for colorectal cancer, A549 for lung cancer, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., MRC-5 lung fibroblasts) into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Remove the existing medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (e.g., Paclitaxel) as a positive control.[6]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[4]

  • Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 1.2: Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] The LDH assay quantitatively measures this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the number of lysed cells. This assay is an excellent complement to the MTT assay, as it directly measures cell death.[8]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described in Protocol 1.1. It is crucial to set up three control groups for each plate:

    • Vehicle Control: Untreated cells for spontaneous LDH release.

    • Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 30 minutes before the assay endpoint.[8]

    • Medium Background Control: Wells with culture medium but no cells.[7]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 or 48 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: First, subtract the medium background absorbance from all values. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

G cluster_mtt MTT Assay (Viability) cluster_ldh LDH Assay (Cytotoxicity) start Seed Cells in 96-well Plate (24h incubation) treat Treat with Compound (Serial Dilutions) start->treat incubate Incubate for 48-72h treat->incubate mtt_add Add MTT Reagent (3h incubation) incubate->mtt_add ldh_super Collect Supernatant incubate->ldh_super mtt_sol Solubilize Formazan (DMSO) mtt_add->mtt_sol mtt_read Read Absorbance (570 nm) mtt_sol->mtt_read ldh_react Add LDH Reagent (30 min incubation) ldh_super->ldh_react ldh_read Read Absorbance (490 nm) ldh_react->ldh_read G cluster_readout ATP ATP Kinase Kinase ATP->Kinase RemainingATP Remaining ATP ATP->RemainingATP Substrate Substrate Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ADP ADP Kinase->ADP Inhibitor Compound Inhibitor->Kinase Inhibits Luminescence Luminescence RemainingATP->Luminescence Measured via Luciferase

Figure 3: Principle of a luminescence-based kinase inhibition assay.

Section 3: Early ADME Profiling - Assessing Drug-Like Properties

Rationale: Evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the discovery process is essential to identify potential liabilities that could lead to clinical failure. [9][10]Two of the most important early assessments are determining the potential for drug-drug interactions via Cytochrome P450 (CYP) inhibition and evaluating whether the compound is a substrate of key efflux transporters like P-glycoprotein (P-gp).

Protocol 3.1: Cytochrome P450 (CYP) Inhibition Assay

Principle: CYP enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes by a new compound can lead to adverse drug-drug interactions (DDIs) by altering the plasma concentrations of co-administered drugs. [11][12]This assay measures the ability of the test compound to inhibit the activity of major human CYP isoforms using pooled human liver microsomes and isoform-specific probe substrates. The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [12][13] Experimental Protocol:

  • Reaction Setup: In a 96-well plate, pre-incubate the test compound at various concentrations (e.g., 0.1 to 50 µM) with pooled human liver microsomes and a NADPH-regenerating system in phosphate buffer for 10-15 minutes at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding an isoform-specific probe substrate (see Table 2) at a concentration near its Kₘ.

  • Incubation: Incubate the reaction at 37°C for a short, specific time (e.g., 10-20 minutes) that ensures linear metabolite formation.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Data Acquisition: Analyze the samples by LC-MS/MS to quantify the amount of specific metabolite formed.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value for each CYP isoform.

Table 2: Major CYP Isoforms and Corresponding Probe Substrates for DDI Screening

CYP Isoform Probe Substrate Metabolite Measured Known Inhibitor (Positive Control)
CYP1A2 Phenacetin Acetaminophen Furafylline
CYP2C9 Diclofenac 4'-Hydroxydiclofenac Sulfaphenazole
CYP2C19 S-Mephenytoin 4'-Hydroxymephenytoin Ticlopidine
CYP2D6 Dextromethorphan Dextrorphan Quinidine

| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole |

Protocol 3.2: P-glycoprotein (P-gp) Substrate Assessment

Principle: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is an efflux transporter highly expressed in the intestine, blood-brain barrier, and kidney, where it actively pumps substrates out of cells. [14]Being a P-gp substrate can limit a drug's oral absorption and brain penetration. [15]This assay uses a cell monolayer (e.g., MDCK-MDR1 cells, which overexpress human P-gp) cultured on a semi-permeable membrane to measure the bidirectional transport of the compound. [16] Experimental Protocol:

  • Cell Culture: Culture MDCK-MDR1 cells on permeable Transwell® inserts until a confluent, polarized monolayer is formed. Verify monolayer integrity using transepithelial electrical resistance (TEER) measurements.

  • Transport Assay Setup:

    • Apical to Basolateral (A→B) Transport: Add the test compound (at a non-toxic concentration, e.g., 1-10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh buffer.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber. The apical chamber contains fresh buffer.

  • Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker. Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Inhibitor Arm: Repeat the B→A transport experiment in the presence of a known P-gp inhibitor (e.g., Elacridar or Verapamil) to confirm that any observed efflux is P-gp mediated. [16]5. Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) as: ER = Papp (B→A) / Papp (A→B)

    • Interpretation: An ER > 2 is generally considered an indication that the compound is a P-gp substrate. A significant reduction of the ER in the presence of a P-gp inhibitor confirms this finding. [17]

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from Selvita website. [9]2. Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories website. [18]3. Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from Creative Biolabs website. [10]4. Fujita, K., et al. (2019). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics. [15]5. PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from PharmaLegacy website. [19]6. Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from Concept Life Sciences website. [20]7. BenchChem. (2025). Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1. Retrieved from BenchChem website. [21]8. Koneru, P. C., et al. (2021). P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. Journal of Pharmaceutical Sciences. [17]9. Creative Biolabs. (n.d.). Cell Proliferation Assays. Retrieved from Creative Biolabs website. [22]10. AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from AxisPharm website. [13]11. BenchChem. (2025). Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds. Retrieved from BenchChem website. [4]12. Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification. Retrieved from Evotec website. [16]13. LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from LifeNet Health LifeSciences website. [11]14. Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories website. [23]15. Indigo Biosciences. (n.d.). Human P-Glycoprotein / MDR1 Drug Interaction Assay. Retrieved from Indigo Biosciences website. [24]16. BioIVT. (n.d.). P-gp (MDR1) Transporter Assay (ABCB1). Retrieved from BioIVT website. [14]17. Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay. Retrieved from Enamine website. [12]18. Lin, L., et al. (2015). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. PLoS ONE. [25]19. National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from NCBI website. [8]20. BenchChem. (2025). Application Notes and Protocols: Development of 5-Phenyl-1,2,4-triazine-Based Kinase Inhibitors. Retrieved from BenchChem website. [5]21. Di Sotto, A., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules. [26]22. Chen, C., et al. (2011). Identification of novel small-molecule compounds that inhibit the proproliferative Krüppel-like factor 5 in colorectal cancer cells by high-throughput screening. Molecular Cancer Therapeutics. [27]23. Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [28]24. Abcam. (2025). LDH assay kit guide: Principles and applications. Retrieved from Abcam website. 25. ResearchGate. (2025). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. Retrieved from ResearchGate website. [29]26. protocols.io. (2024). LDH cytotoxicity assay. Retrieved from protocols.io website. [7]27. Miltenyi Biotec. (n.d.). Cell based assays for drug discovery. Retrieved from Miltenyi Biotec website. [30]28. Olejarz-Maciej, A., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. International Journal of Molecular Sciences. [31]29. protocols.io. (2023). In vitro kinase assay. Retrieved from protocols.io website. [32]30. Royal Society of Chemistry. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from RSC Publishing website. [6]31. Wróbel, A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals. [2]32. National Center for Biotechnology Information. (n.d.). Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation. Retrieved from NCBI website. [33]33. National Center for Biotechnology Information. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from NCBI website. [34]34. YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from YouTube website. [35]35. National Center for Biotechnology Information. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Retrieved from NCBI website. [1]36. National Institutes of Health. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Retrieved from NIH website. [3]37. MDPI. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from MDPI website. [36]38. PubMed. (n.d.). 125I-4-(2-[7-amino-2-[2-furyl]t[9][15][18]riazolo[2,3-a] [9][10][19]triazin-5-yl-amino]ethyl)phenol, a high affinity antagonist radioligand selective for the A2a adenosine receptor. Retrieved from PubMed website.

Sources

Application Notes and Protocols for Evaluating Indolyl-Triazine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential and Cytotoxic Profile of Indolyl-Triazines

The fusion of indole and triazine scaffolds has given rise to a novel class of heterocyclic compounds—indolyl-triazines—with significant promise in medicinal chemistry, particularly in oncology. The indole moiety is a privileged structure in many biologically active compounds, while the triazine core is known for a wide spectrum of biological activities, including anticancer properties.[1] Several indolyl-triazine derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines, with some exhibiting cytotoxicity in the low micromolar to nanomolar range.[2][3]

The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes. Research suggests that indolyl-triazines can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Phosphoinositide 3-Kinase (PI3K), and the mammalian Target of Rapamycin (mTOR).[4][5][6] By targeting these pathways, indolyl-triazines can induce cell cycle arrest and trigger programmed cell death, or apoptosis.[1][5][7]

Given their therapeutic potential, a rigorous and systematic evaluation of the cytotoxicity of novel indolyl-triazine compounds is paramount in the drug development process.[8] This involves not only determining the concentration at which these compounds are effective against cancer cells but also understanding their mechanism of action and potential off-target effects. Cell-based assays are indispensable tools for this purpose, offering a physiologically relevant context to quantify cytotoxicity, elucidate biological activity, and probe biochemical mechanisms.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell-based assays to evaluate the cytotoxicity of indolyl-triazine derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and illustrate how to integrate data from multiple assays to build a comprehensive cytotoxic profile of a compound.

A Tiered Approach to Cytotoxicity Assessment

A logical and efficient approach to evaluating the cytotoxicity of indolyl-triazines involves a tiered strategy. This begins with broad assessments of cell viability and membrane integrity to determine the cytotoxic potency (e.g., IC50 values) and progresses to more detailed mechanistic studies to understand how the compounds induce cell death.

Tiered_Cytotoxicity_Assessment cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In-depth Profiling T1_Viability Cell Viability Assays (MTT, MTS, ATP-based) T2_Apoptosis Apoptosis Assays (Caspase Activity, Annexin V) T1_Viability->T2_Apoptosis Elucidate mode of cell death T1_Membrane Membrane Integrity Assays (LDH Release) T1_Membrane->T2_Apoptosis T3_ROS Oxidative Stress Assays (ROS Detection) T2_Apoptosis->T3_ROS Investigate upstream triggers T3_CellCycle Cell Cycle Analysis (Flow Cytometry) T2_Apoptosis->T3_CellCycle Connect cell death to cell cycle T2_Mitochondria Mitochondrial Health Assays (Membrane Potential) T2_Mitochondria->T3_ROS

Caption: A tiered workflow for evaluating indolyl-triazine cytotoxicity.

Tier 1: Primary Screening for Cytotoxic Activity

The initial step is to determine the concentration-dependent cytotoxic effect of the indolyl-triazine compounds on a panel of relevant cancer cell lines. This is typically achieved using robust, high-throughput assays that measure overall cell viability or membrane integrity.

Cell Viability Assays: Gauging Metabolic Health

These assays provide a quantitative measure of metabolically active cells.[10] A decrease in metabolic activity is often correlated with a loss of cell viability.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12][13] The amount of formazan produced is proportional to the number of living cells. This assay is frequently employed in the initial screening of triazine derivatives to determine their IC50 values.[4]

  • MTS/XTT Assays: These are second-generation tetrazolium salt assays that produce a soluble formazan product, eliminating the need for a solubilization step and making them more convenient than the MTT assay.[10][14]

  • ATP-based Luminescent Assays: These assays quantify the amount of ATP present, which is a key indicator of metabolically active cells.[8][10] They are highly sensitive and suitable for high-throughput screening.

Data Presentation: IC50 Determination

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the indolyl-triazine compound that reduces the viable cell population by 50%.

CompoundCell LineIC50 (µM)
Indolyl-Triazine AMCF-7 (Breast Cancer)5.2
Indolyl-Triazine AA549 (Lung Cancer)8.9
Indolyl-Triazine BMCF-7 (Breast Cancer)12.7
Indolyl-Triazine BA549 (Lung Cancer)25.1
Doxorubicin (Control)MCF-7 (Breast Cancer)0.8
Doxorubicin (Control)A549 (Lung Cancer)1.2
Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.[12][15]

Materials:

  • Indolyl-triazine compounds

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[13][14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indolyl-triazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Membrane Integrity Assays: Detecting Cell Lysis

These assays measure the release of intracellular components into the culture medium, which is a hallmark of cell membrane damage and necrosis.[8]

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[16][17] The amount of LDH in the supernatant is proportional to the number of lysed cells.[18] This assay is a good orthogonal method to confirm the cytotoxic effects observed in viability assays.

Protocol: LDH Cytotoxicity Assay

This protocol provides a method for quantifying LDH release.[7][17]

Materials:

  • Supernatant from indolyl-triazine treated cells

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Controls: Include wells for:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from untreated cells lysed with the provided lysis buffer.

    • Background: Culture medium only.

  • Sample Collection: After treating cells with the indolyl-triazine compounds for the desired time, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Tier 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potency of the indolyl-triazines has been established, the next step is to investigate the underlying mechanism of cell death. A key question is whether the compounds induce apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ext_ligand Death Ligand (e.g., TNF, FasL) death_receptor Death Receptor ext_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase37 Caspase-3, -7 (Executioner) caspase8->caspase37 stress Cellular Stress (e.g., DNA damage, ROS) bcl2 Bcl-2 Family (Bax/Bak, Bcl-2) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.[1][5]

Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis is a highly regulated process involving the activation of a cascade of enzymes called caspases.[1]

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[2] The assay provides a proluminescent substrate that is cleaved by active caspase-3/7 to generate a luminescent signal. An increase in luminescence is indicative of apoptosis induction.

Protocol: Caspase-Glo® 3/7 Assay

This is a simple "add-mix-measure" protocol.[2][3]

Materials:

  • Cells treated with indolyl-triazines in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Plate Equilibration: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[3]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by shaking the plate on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence in treated cells compared to untreated controls indicates the induction of apoptosis.

Mitochondrial Health Assays: Probing the Intrinsic Pathway

The intrinsic pathway of apoptosis is often initiated by mitochondrial dysfunction.[1]

  • Mitochondrial Membrane Potential (ΔΨm) Assay: A decrease in the mitochondrial membrane potential is an early event in apoptosis. Cationic fluorescent dyes, such as TMRM or JC-1, accumulate in healthy mitochondria with high membrane potential. Upon depolarization, the dye is released into the cytoplasm, leading to a change in fluorescence that can be quantified.

Tier 3: In-depth Mechanistic Profiling

For a more comprehensive understanding of the cytotoxic mechanism of indolyl-triazines, further assays can be employed to investigate upstream signaling events and effects on cell cycle progression.

Oxidative Stress Assays: Measuring Reactive Oxygen Species (ROS)

The production of reactive oxygen species (ROS) can be a trigger for apoptosis.[6]

  • ROS Detection Assays: Cell-permeable dyes like H2DCFDA can be used to measure intracellular ROS levels.[6] In the presence of ROS, H2DCFDA is oxidized to the highly fluorescent dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the amount of ROS.

Cell Cycle Analysis: Assessing Effects on Cell Division

Many anticancer agents, including some triazine derivatives, exert their effects by causing cell cycle arrest.[1][4]

  • Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content. By analyzing the DNA content of a population of cells, one can determine if a compound is causing cells to accumulate in a specific phase of the cell cycle.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the basic steps for cell cycle analysis using PI staining.[4]

Materials:

  • Cells treated with indolyl-triazines

  • PBS

  • Ice-cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The resulting DNA histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control65.220.514.3
Indolyl-Triazine A (IC50)25.815.358.9
Indolyl-Triazine B (IC50)60.122.417.5

Conclusion: Building a Comprehensive Cytotoxic Profile

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wikipedia. (2024). Apoptosis. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Retrieved from [Link]

  • Lee, J., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 107, 7.10.1-7.10.11.
  • Zhang, Y., et al. (2018). Overview of cell death signaling pathways. Cellular and Molecular Life Sciences, 75(20), 3655-3674.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Khan, M. A., et al. (2023).
  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 16(11), 1273–1283.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Veselova, T. V., et al. (2018). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. Journal of General Physiology, 150(5), 739–763.
  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • Solaini, G., et al. (2007). Evaluating Mitochondrial Membrane Potential in Cells. Bioscience Reports, 27(1-3), 75–83.
  • Ohno, T., et al. (1995). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values.
  • Tani, H., et al. (1995). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.
  • Xia, M., et al. (2012). Mitochondrial Membrane Potential Assay. Probe Reports from the NIH Molecular Libraries Program.
  • Solaini, G., et al. (2007). Evaluating Mitochondrial Membrane Potential in Cells. Bioscience Reports, 27(1-3), 75-83.
  • Solaini, G., et al. (2007). Evaluating Mitochondrial Membrane Potential in Cells. ResearchGate. Retrieved from [Link]

  • Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Retrieved from [Link]

  • Viatran. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]

  • Niles, A. L., et al. (2009). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 4(7), 759-771.

Sources

Application Notes and Protocols for Enzymatic Inhibition Assays of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3,5-Triazine Scaffold in Enzyme Inhibition

The 1,3,5-triazine, or s-triazine, scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] Its rigid, planar structure and the ability to introduce diverse substituents at the 2, 4, and 6 positions allow for the fine-tuning of steric and electronic properties, making it an ideal framework for designing potent and selective enzyme inhibitors.[2][3] Consequently, 1,3,5-triazine derivatives have been extensively investigated as inhibitors of a wide array of enzymes implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][4]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the evaluation of 1,3,5-triazine derivatives as enzyme inhibitors. We will delve into the core principles of key enzymatic assays, provide step-by-step protocols for their execution, and offer insights into data interpretation and troubleshooting, thereby equipping researchers with the necessary tools to robustly characterize the inhibitory potential of this important class of compounds.

Key Enzyme Targets for 1,3,5-Triazine Derivatives

The broad biological activity of 1,3,5-triazines is reflected in the diversity of their enzymatic targets. Notable examples include:

  • Protein Kinases: These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] Numerous 1,3,5-triazine derivatives have been developed as inhibitors of kinases such as PI3K/mTOR and VEGFR-2.[6][7][8]

  • Dihydrofolate Reductase (DHFR): A crucial enzyme in the folate metabolic pathway, DHFR is a well-established target for anticancer and antimicrobial agents.[9][10][11] The structural similarity of the triazine ring to the pteridine ring of folic acid has inspired the design of potent triazine-based DHFR inhibitors.[10][12]

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease.[1][13] Several 1,3,5-triazine derivatives have demonstrated significant inhibitory activity against these enzymes.[2][13][14]

  • Proteases: This class of enzymes is involved in a multitude of physiological processes, and their aberrant activity is linked to various pathologies.[15][16] Certain triazine compounds have been explored as protease inhibitors.

Core Principles of Enzymatic Inhibition Assays

The fundamental principle of an enzymatic inhibition assay is to measure the effect of a test compound on the rate of a reaction catalyzed by a specific enzyme. This is typically achieved by monitoring the consumption of a substrate or the formation of a product over time. The choice of assay format depends on the enzyme, the available substrates, and the desired throughput. Common detection methods include:

  • Absorbance-based assays: These assays measure the change in light absorption at a specific wavelength as a substrate is converted to a colored product.

  • Fluorescence-based assays: These highly sensitive assays rely on the use of fluorogenic substrates that become fluorescent upon enzymatic cleavage.[17][18] They are well-suited for high-throughput screening (HTS).[17][19][20]

  • Luminescence-based assays: These assays measure the light produced from a chemical reaction, often linked to the consumption of ATP in kinase reactions.

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6]

Experimental Protocols

Here, we provide detailed protocols for three common enzymatic assays used to evaluate 1,3,5-triazine derivatives. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of 1,3,5-triazine derivatives against a specific protein kinase, using a luminescence-based ATP detection method.[6]

Rationale: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates ATP consumption and, therefore, kinase activity. An inhibitor will reduce the amount of ATP consumed, resulting in a higher luminescence signal.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_master_mix Prepare Master Mix (Buffer, Substrate, ATP) add_mix Add Master Mix to 96-well plate prep_master_mix->add_mix prep_compounds Prepare Serial Dilutions of 1,3,5-Triazine Derivatives add_compounds Add Test Compounds, Positive & Negative Controls prep_compounds->add_compounds initiate_reaction Initiate Reaction (Add Kinase) add_compounds->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_luminescence Measure Luminescence stop_reaction->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, PI3Kα)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer

  • 1,3,5-Triazine test compounds dissolved in DMSO

  • Known kinase inhibitor (positive control)

  • DMSO (negative control)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well microplates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Prepare Master Mix: In a sterile tube, prepare a master mix containing the kinase assay buffer, the appropriate substrate, and ATP at their final desired concentrations.

  • Compound Plating: Add 1 µL of serially diluted 1,3,5-triazine test compounds to the wells of a 96-well plate. Include wells with a known inhibitor as a positive control and DMSO as a negative control (vehicle).[6]

  • Add Master Mix: Dispense 40 µL of the master mix to each well containing the test compounds and controls.

  • Initiate Reaction: Initiate the kinase reaction by adding 10 µL of the purified kinase to each well, except for "blank" wells which receive kinase buffer instead. The final reaction volume is 50 µL.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding 50 µL of the luminescence-based detection reagent to each well according to the manufacturer's protocol.[6] Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor - Signal_blank) / (Signal_vehicle - Signal_blank))

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Data Presentation:

Compound IDTarget KinaseIC50 (µM)
Triazine-API3Kα0.05
Triazine-BmTOR0.12
ZSTK474 (Ref)PI3K/mTOR0.03

Note: The IC50 values presented are hypothetical and for illustrative purposes only.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This protocol describes a classic spectrophotometric assay to determine the inhibitory activity of 1,3,5-triazine derivatives against DHFR.

Rationale: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). An inhibitor will slow down the rate of NADPH consumption, resulting in a slower decrease in absorbance.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, NADPH, and DHF solutions pre_incubate Pre-incubate DHFR with Test Compounds prep_reagents->pre_incubate prep_compounds Prepare Serial Dilutions of 1,3,5-Triazine Derivatives prep_compounds->pre_incubate initiate_reaction Initiate Reaction (Add DHF) pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm over time initiate_reaction->monitor_absorbance calculate_rate Calculate Reaction Rate monitor_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for a spectrophotometric DHFR inhibition assay.

Materials:

  • Purified human DHFR (hDHFR)

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 1,3,5-Triazine test compounds dissolved in DMSO

  • Methotrexate (MTX) as a positive control

  • DMSO (negative control)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of NADPH and DHF in the assay buffer.

  • Assay Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, NADPH, DHFR enzyme, and the test compound at various concentrations. Include positive (MTX) and negative (DMSO) controls.

  • Pre-incubation: Pre-incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the reaction by adding DHF to each well.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes using a spectrophotometer in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rate (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition as follows: % Inhibition = 100 x (1 - (Rate_inhibitor / Rate_vehicle))

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Data Presentation:

Compound IDTarget EnzymeIC50 (nM)
Triazine-ChDHFR5.2
Triazine-DhDHFR8.9
Methotrexate (Ref)hDHFR2.5

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values can be found in the literature for specific compounds.[10]

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method for determining the AChE inhibitory activity of 1,3,5-triazine derivatives, based on the Ellman's reaction.[2][21]

Rationale: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of ATCh hydrolysis, leading to a slower formation of TNB and a reduced rate of increase in absorbance.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, DTNB, and ATCh solutions add_reagents Add Buffer, DTNB, Test Compound, and AChE to wells prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions of 1,3,5-Triazine Derivatives prep_compounds->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate initiate_reaction Initiate Reaction (Add ATCh) pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance at 412 nm over time initiate_reaction->monitor_absorbance calculate_rate Calculate Reaction Rate monitor_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for a colorimetric AChE inhibition assay.

Materials:

  • Purified AChE (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 1,3,5-Triazine test compounds dissolved in DMSO

  • Galantamine or Donepezil (positive control)

  • DMSO (negative control)

  • Clear, flat-bottom 96-well plates

  • Spectrophotometer capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and ATCh in the phosphate buffer.

  • Assay Mixture: In the wells of a 96-well plate, add the phosphate buffer, DTNB solution, the test compound at various concentrations, and the AChE solution. Include positive and negative controls.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Start the reaction by adding the ATCh solution to all wells.

  • Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13][14]

Data Presentation:

Compound IDTarget EnzymeIC50 (µM)
Triazine-EAChE0.065
Triazine-FBChE1.91
Galantamine (Ref)AChE0.5

Note: The IC50 values presented are illustrative. For specific examples, refer to the literature.[13][14]

Troubleshooting and Considerations

  • Compound Solubility: 1,3,5-triazine derivatives can sometimes have poor aqueous solubility. Ensure complete dissolution in DMSO and be mindful of potential precipitation in the final assay buffer. The final DMSO concentration should typically be kept below 1% to avoid affecting enzyme activity.[22]

  • Assay Interference: Some colored or fluorescent triazine compounds may interfere with the detection method.[23] It is crucial to run controls with the compound in the absence of the enzyme to check for any intrinsic absorbance or fluorescence.

  • Enzyme Stability: Ensure that the enzyme is stored correctly and that its activity is consistent across experiments. Use fresh enzyme dilutions for each assay.[22]

  • Promiscuous Inhibition: Some compounds can exhibit non-specific inhibition through mechanisms like aggregation. To rule this out, it is advisable to perform secondary assays, such as varying the enzyme concentration or including a non-ionic detergent like Triton X-100 in the assay buffer.

Conclusion

The 1,3,5-triazine scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors with significant therapeutic potential. The protocols and guidelines presented here provide a robust framework for the systematic evaluation of these compounds. By understanding the underlying principles of the assays and adhering to rigorous experimental design, researchers can generate high-quality, reproducible data to drive their drug discovery programs forward.

References

  • BenchChem. (2025). Application Notes and Protocols: Development of 5-Phenyl-1,2,4-triazine-Based Kinase Inhibitors. BenchChem.
  • Gül, H. İ., & Taslimi, P. (2020). Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 302-311.
  • Insights from Dihydrofolate Reductase (DHFR). (2024). Novel triazines as anti-cancer agents targeting human DHFR.
  • Alcaro, F., et al. (2025). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols: Development of a Protease Inhibition Assay for Oscillamide B. BenchChem.
  • Singh, P., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 32, 115997.
  • (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors.
  • Kumar, A., et al. (2023). Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. Future Medicinal Chemistry, 15(14), 1221-1238.
  • Zhou, C., et al. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry, 125, 1279-1288.
  • Zhang, Y., et al. (2024). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules, 29(1), 209.
  • Kos, J., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3942.
  • D'Atri, S., et al. (2009). Triazene compounds: mechanism of action and related DNA repair systems. Mini reviews in medicinal chemistry, 9(10), 1166-1175.
  • NIH. (n.d.). Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents.
  • Sigma-Aldrich. (n.d.). Trypsin Inhibitors.
  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases.
  • Thakur, A., Thakur, M., & Thakur, S. (2006). QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. Asian Journal of Biochemistry, 1(2), 138-147.
  • MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents.
  • BenchChem. (2025). Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol as a Potential Kinase Inhibitor.
  • BenchChem. (2025). Technical Support Center: Overcoming Resistance to Triazine-Based Inhibitors.
  • PMC - PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Structures of triazine based antitumour agents and enzyme inhibitors.
  • Roche. (n.d.). The Complete Guide for Protease Inhibition.
  • ResearchGate. (n.d.). Fluorescence-Based High-Throughput Screening Assay for Drug Interactions with UGT1A6.
  • PMC - NIH. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • Abcam. (n.d.).
  • Wikipedia. (n.d.). Lamotrigine.
  • ResearchGate. (n.d.).
  • PubMed. (2014).
  • MDPI. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines.
  • ACS Publications. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
  • PubMed. (n.d.). Tyrosinase inhibition organic phase biosensor for triazinic and benzotriazinic pesticide analysis (part two).
  • Google Patents. (n.d.). WO2009093981A1 - Triazine compounds as kinase inhibitors.
  • Enamine. (n.d.). High-Throughput Screening.
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.).
  • MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds.

Sources

Application Notes & Protocols: Molecular Docking of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine with Putative Oncogenic Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the in-silico investigation of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine, a novel compound featuring a privileged 1,3,5-triazine scaffold linked to a dihydro-indole moiety. Given the well-documented anticancer properties of both triazine and indole derivatives, this compound represents a promising candidate for targeted cancer therapy.[1][2][3][4] These application notes will guide researchers through the process of molecular docking to predict and analyze the binding interactions of this ligand with key oncogenic proteins. The protocols outlined herein are designed to be robust and scientifically rigorous, providing a solid foundation for further drug discovery and development efforts.

Introduction: The Scientific Rationale

The 1,3,5-triazine core is a versatile scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][5] These compounds often function by inhibiting key enzymes in signaling pathways critical for cancer cell proliferation and survival, such as protein kinases.[6][7][8] Similarly, the indole nucleus is a cornerstone in the architecture of many natural and synthetic bioactive molecules, including several established anticancer agents.[2][3][9] The fusion of these two pharmacophores in this compound (Figure 1) suggests a high potential for interaction with various biological targets implicated in cancer.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[10] This method is instrumental in drug discovery for elucidating potential mechanisms of action, understanding structure-activity relationships (SAR), and prioritizing lead compounds for further experimental validation.[11] This guide will focus on docking our lead compound with several high-impact cancer targets, including Phosphoinositide 3-kinase (PI3K) , Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase , and the mammalian Target of Rapamycin (mTOR) , all of which have been successfully targeted by other triazine derivatives.[6][7][12][13]

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Target Protein Selection and Rationale

The choice of target proteins is a critical step in any molecular docking study. Based on extensive literature reviews of similar compounds, the following proteins have been selected as primary targets for our investigation.

Target Protein PDB ID Rationale for Selection Key Active Site Residues (Example)
PI3Kα 2RD0The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer; triazine derivatives have shown significant inhibitory activity against PI3K.[12][13]Val851, Met922, Lys802
EGFR Tyrosine Kinase 1M17EGFR is a receptor tyrosine kinase often overexpressed in various cancers; triazine-based compounds have been developed as EGFR inhibitors.[6]Leu718, Val726, Ala743, Met793
mTOR 4JSPAs a key downstream effector of the PI3K/Akt pathway, mTOR is a critical regulator of cell growth and a validated cancer target for triazine compounds.[12]Trp2239, Tyr2245, Met2345

Experimental Workflow: A Step-by-Step Guide

The molecular docking workflow can be conceptualized as a multi-stage process, beginning with the preparation of both the ligand and the target protein, followed by the docking simulation itself, and culminating in a thorough analysis of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Energy Minimization) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Cleaning & Protonation) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis interaction_analysis Ligand-Protein Interaction (Hydrogen Bonds, etc.) pose_analysis->interaction_analysis visualization Visualization & Interpretation interaction_analysis->visualization

Diagram 1: A generalized workflow for molecular docking studies.

Protocol: Ligand Preparation

Objective: To obtain a low-energy, 3D conformation of the ligand this compound and prepare it in a suitable format for docking.

Materials:

  • 2D structure of the ligand (SDF or MOL file).

  • Molecular modeling software (e.g., Avogadro, ChemDraw, PyMOL with plugins).

  • Ligand preparation scripts (e.g., from AutoDockTools).

Procedure:

  • Obtain 2D Structure: Draw the structure of this compound in a chemical drawing program or download its structure from a database like PubChem (CID: 87961584).

  • Convert to 3D: Use the software's built-in tools to generate a 3D conformation of the molecule.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step is crucial for obtaining a physically realistic, low-energy conformation.

    • Causality: An unminimized, high-energy ligand conformation can lead to inaccurate docking poses and binding energy calculations.

  • Assign Partial Charges: Calculate and assign partial charges to each atom of the ligand (e.g., Gasteiger charges).

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process.

  • Save in PDBQT Format: Save the prepared ligand file in the PDBQT format, which is required by docking software like AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

Protocol: Protein Preparation

Objective: To prepare the target protein crystal structure for docking by removing non-essential molecules and adding necessary hydrogens.

Materials:

  • PDB file of the target protein (e.g., 2RD0 for PI3Kα).

  • Protein preparation software (e.g., AutoDockTools, Schrödinger Maestro, UCSF Chimera).

Procedure:

  • Download Protein Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

  • Clean the PDB File:

    • Remove all water molecules and other heteroatoms (e.g., crystallization aids, ions) that are not part of the protein or essential for binding.

    • If the crystal structure contains a co-crystallized ligand, it can be used to define the binding site. It should be saved separately and then removed from the protein file.

  • Add Hydrogens: Add polar hydrogens to the protein structure. Crystal structures often lack explicit hydrogen atoms.

    • Trustworthiness: Correct protonation states of ionizable residues (like Histidine, Aspartic acid, Glutamic acid) are critical for accurate prediction of hydrogen bonds and electrostatic interactions.

  • Assign Partial Charges: Add partial charges to the protein atoms (e.g., Kollman charges).

  • Save in PDBQT Format: Save the prepared protein file in the PDBQT format.

Protocol: Molecular Docking with AutoDock Vina

Objective: To perform the docking simulation to predict the binding pose and affinity of the ligand to the target protein.

Materials:

  • Prepared ligand (PDBQT file).

  • Prepared protein (PDBQT file).

  • AutoDock Vina software.

  • AutoDockTools for grid box setup.

Procedure:

  • Define the Binding Site (Grid Box Generation):

    • Load the prepared protein into AutoDockTools.

    • Define a "grid box" that encompasses the active site of the protein. If a co-crystallized ligand was present, the grid box should be centered on its location.

    • The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analyze the Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log file will contain the binding affinity for each pose.

Results and Interpretation

The primary outputs of a molecular docking simulation are the binding poses and their corresponding scores. A lower binding energy score indicates a more favorable binding interaction.

Target Protein Predicted Binding Affinity (kcal/mol) Number of H-Bonds Key Interacting Residues
PI3Kα -9.23Val851, Met922, Ser774
EGFR Tyrosine Kinase -8.52Met793, Cys775
mTOR -8.94Tyr2245, Asp2357, Ile2237
(Note: The data in this table is hypothetical and for illustrative purposes only.)

Interpretation of Interactions:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for high-affinity binding. The amine group on the triazine ring and the nitrogen atoms within the triazine and indole rings are potential hydrogen bond donors and acceptors.

  • Hydrophobic Interactions: The aromatic rings of the indole and triazine moieties can form favorable hydrophobic interactions with nonpolar residues in the active site.

  • Pi-Stacking: The aromatic systems of the ligand can engage in pi-pi stacking or T-shaped pi-stacking with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in the protein's binding pocket.

G cluster_ligand Ligand: 4-(...)-triazin-2-amine cluster_protein Protein Active Site Triazine_NH2 Triazine Amine Polar_Residues Polar Residues (e.g., Ser, Thr, Asp) Triazine_NH2->Polar_Residues H-Bond Triazine_N Triazine Nitrogens Triazine_N->Polar_Residues H-Bond Indole_Ring Indole Ring Aromatic_Residues Aromatic Residues (e.g., Phe, Tyr) Indole_Ring->Aromatic_Residues Pi-Stacking Nonpolar_Residues Nonpolar Residues (e.g., Val, Leu, Met) Indole_Ring->Nonpolar_Residues Hydrophobic

Diagram 2: Potential ligand-protein interaction types.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting molecular docking studies on this compound. The protocols detailed herein, from ligand and protein preparation to the final analysis of results, are grounded in established computational chemistry practices. The hypothetical results suggest that this compound may exhibit favorable binding to key oncogenic targets like PI3Kα, EGFR, and mTOR, warranting further investigation.

The next logical steps would involve:

  • In-vitro validation: Performing enzyme inhibition assays to experimentally confirm the predicted binding affinities.

  • Cell-based assays: Evaluating the compound's cytotoxic effects on relevant cancer cell lines.[14]

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the lead compound to optimize its potency and selectivity.

By integrating these computational and experimental approaches, researchers can accelerate the discovery and development of novel, targeted anticancer therapies.

References

  • Biersack, B. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 523-549. [Link]

  • Lv, K., et al. (2020). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 25(23), 5573. [Link]

  • Manjushree, B., et al. (2024). Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). ChemistrySelect. [Link]

  • Wang, Y., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 32, 115997. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of the Iranian Chemical Society, 19, 3379–3397. [Link]

  • Sławiński, J., et al. (2021). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][5][7]triazine Derivatives. Molecules, 26(16), 4983. [Link]

  • Serag, M. I., et al. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 10(6), 119-131. [Link]

  • Manjushree, B., et al. (2024). Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). Semantic Scholar. [Link]

  • Mondal, S., et al. (2012). Molecular Docking of Triazine analogues. Journal of Chemical and Pharmaceutical Research, 4(1), 584-590. [Link]

  • Bibi, S., et al. (2022). Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. ACS Omega, 7(12), 10729–10740. [Link]

  • Sharma, P., & Kumar, V. (2022). Triazine based chemical entities for anticancer activity. Bohrium. [Link]

  • Rehman, S. U., et al. (2022). Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. Molecules, 27(19), 6296. [Link]

  • Bibi, S., et al. (2022). Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. ACS Omega. [Link]

  • Oggu, S., et al. (2023). Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Heliyon, 9(5), e15779. [Link]

  • Sharma, V., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 109. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Mini-Reviews in Medicinal Chemistry, 18(16), 1385-1393. [Link]

  • de la Cruz, J.N., et al. (2020). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 18(11), 543. [Link]

  • Klásek, A., et al. (2008). Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines. Collection of Czechoslovak Chemical Communications, 73(12), 1699-1714. [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]

  • Taha, M. O., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(11), 1543. [Link]

  • Kumar, R., et al. (2022). Synthesis of some novel 1H-indole derivatives with antibacterial activity and antifungal activity. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

  • Husain, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

Sources

Application Note & Protocol: Quantification of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine is a heterocyclic compound of interest in pharmaceutical and drug development research. Accurate quantification of this analyte in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. This document provides a comprehensive guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in biological samples.

The structural features of the analyte, possessing a basic triazine ring and an indoline moiety, lend themselves to effective ionization by electrospray ionization (ESI), making LC-MS/MS the ideal analytical technique for achieving high sensitivity and selectivity in complex biological matrices. This guide will detail a proposed methodology, from sample preparation to method validation, providing researchers with a robust starting point for their analytical endeavors.

Physicochemical Properties of the Analyte

  • Chemical Name: this compound

  • CAS Number: 879615-84-6[1]

  • Molecular Formula: C₁₁H₁₁N₅

  • Molecular Weight: 213.24 g/mol [1]

  • Structure:

    
    
    

The presence of multiple nitrogen atoms in the triazine ring and the secondary amine in the indoline structure suggests that the molecule is basic and will be readily protonated, making it suitable for positive ion mode mass spectrometry.

Proposed Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the method of choice for this application due to its superior sensitivity, specificity, and wide dynamic range. The following sections outline a proposed LC-MS/MS method for the quantification of this compound.

Selection of Internal Standard (IS)

A suitable internal standard is critical for accurate and precise quantification, as it compensates for variability in sample preparation and instrument response. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N₂-labeled). In the absence of a commercially available SIL-IS, a structurally similar compound with comparable chromatographic and mass spectrometric behavior should be used. A potential candidate could be a triazine derivative with a different substituent in place of the indoline group, such as atrazine or a related compound, provided it is not a metabolite of the analyte and does not co-elute with it. For the purpose of this protocol, we will propose the use of Atrazine-d5 as a suitable internal standard.

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample. Two common and effective techniques are protein precipitation and solid-phase extraction.

Protocol 1: Protein Precipitation (PPT)

This method is fast and simple, making it suitable for high-throughput analysis.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) spiking solution (e.g., 100 ng/mL Atrazine-d5 in 50:50 ACN:water)

  • Procedure:

    • Pipette 100 µL of the biological sample (plasma, serum, or tissue homogenate) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS spiking solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract than PPT, which can reduce matrix effects and improve sensitivity. A mixed-mode cation exchange polymer-based SPE sorbent is recommended for this basic compound.

  • Reagents and Materials:

    • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

    • Methanol, HPLC grade

    • 2% Formic acid in water

    • 5% Ammonium hydroxide in methanol

    • Internal Standard (IS) spiking solution

  • Procedure:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water.

    • Dilute 100 µL of the biological sample with 400 µL of 2% formic acid in water.

    • Add 10 µL of the IS spiking solution and vortex.

    • Load the diluted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex to mix and inject into the LC-MS/MS system.

Liquid Chromatography Conditions
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column with a particle size of less than 3 µm is recommended for good peak shape and resolution (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%A%B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955
Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 214.1Predicted: ~132.1 (loss of triazine ring fragment)To be optimized
Analyte (Qualifier) 214.1Predicted: ~117.1 (indoline fragment)To be optimized
Atrazine-d5 (IS) 221.1179.1To be optimized

The predicted fragment ions for the analyte are based on common fragmentation patterns of triazine and indoline-containing compounds. These transitions must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Method Validation

A full method validation should be performed according to the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[2] The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank biological matrix from at least six different sources to ensure no endogenous interferences co-elute with the analyte or IS.

  • Calibration Curve: A calibration curve should be prepared by spiking known concentrations of the analyte into the blank biological matrix. A linear range appropriate for the expected in-study concentrations should be established (e.g., 1-1000 ng/mL). The curve should be fitted with a linear regression model with a weighting factor of 1/x or 1/x². The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Recovery: The extraction recovery of the analyte and IS should be determined by comparing the peak areas of extracted samples with those of unextracted standards.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and IS should be evaluated.[1][3][4] This is typically done by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions. The CV of the matrix factor across different lots of the biological matrix should be ≤ 15%.

  • Stability: The stability of the analyte in the biological matrix should be assessed under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.

Data Presentation

Table 1: Hypothetical Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
LLOQ S/N > 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Intra-day Accuracy 85-115% (80-120% for LLOQ)95.2 - 103.5%
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)3.8 - 8.2%
Inter-day Accuracy 85-115% (80-120% for LLOQ)97.1 - 105.8%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)5.1 - 9.5%
Mean Recovery Consistent and reproducible88.5%
Matrix Effect (%CV) ≤ 15%7.9%
Stability Within ±15% of initial concentrationStable

Experimental Workflows and Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (ACN) add_is->ppt Method 1 spe Solid-Phase Extraction add_is->spe Method 2 centrifuge Centrifuge ppt->centrifuge evaporate Evaporate spe->evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Tandem MS Detection (MRM) hplc->ms quant Quantification (Calibration Curve) ms->quant report Report Results quant->report

Caption: Overall workflow for the quantification of the analyte in biological samples.

Conclusion

This application note provides a detailed, albeit proposed, framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological samples. The outlined sample preparation techniques, chromatographic conditions, and mass spectrometric parameters serve as a strong starting point for researchers. Adherence to the principles of bioanalytical method validation is paramount to ensure the generation of high-quality, reliable, and reproducible data for pharmacokinetic and other drug development studies.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis - Bioanalysis Zone. Available at: [Link]

  • Assessment of matrix effect in quantitative LC–MS bioanalysis - PMC - NIH. Available at: [Link]

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME | LCGC International. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. Available at: [Link]

Sources

Application Notes and Protocols for the Characterization and Use of a Novel Chemical Probe: 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application notes and protocols describe a hypothetical use of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine as a chemical probe. While the 1,3,5-triazine scaffold is a well-established pharmacophore present in numerous biologically active compounds, specific experimental data for this particular molecule as a chemical probe is not yet publicly available.[1][2][3] This document is intended to serve as a comprehensive guide for researchers on how such a molecule could be characterized and utilized, based on the known biological activities of structurally related 1,3,5-triazine derivatives.[4][5][6]

Introduction: The 1,3,5-Triazine Scaffold and a Proposed Kinase Probe

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and drug discovery, renowned for its versatile biological activities.[7] Derivatives of this heterocycle have been developed as potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[2][3][8] Their rigid structure and ability to engage in multiple hydrogen bonding interactions make them ideal starting points for the design of chemical probes.

This guide focuses on the hypothetical application of This compound (herein referred to as TriazProbe-1) as a chemical probe for protein kinases. Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP-binding pocket. The unique combination of the 2-amino-1,3,5-triazine core with a dihydroindoline moiety in TriazProbe-1 presents an intriguing structural framework for achieving both potency and selectivity. This document outlines a systematic approach to characterize its activity and provides detailed protocols for its application in kinase research.

PART 1: Characterization of the Chemical Probe

A thorough characterization is paramount to ensure that a chemical probe is fit-for-purpose. This involves confirming its identity and purity, assessing its physicochemical properties, and elucidating its mechanism of action.

Synthesis and Purity Assessment

The synthesis of TriazProbe-1 can be approached through established methods for the sequential substitution of cyanuric chloride.[6][9] A plausible synthetic route is outlined below:

cluster_synthesis Proposed Synthesis of TriazProbe-1 Cyanuric_Chloride Cyanuric Chloride Intermediate_1 Step 1: Reaction with 2,3-dihydro-1H-indole Cyanuric_Chloride->Intermediate_1 2,3-dihydro-1H-indole, Base, THF, 0°C Intermediate_2 Step 2: Reaction with Aqueous Ammonia Intermediate_1->Intermediate_2 Aqueous Ammonia, Room Temperature TriazProbe_1 TriazProbe-1 (4-(2,3-dihydro-1H-indol-1-yl)- 1,3,5-triazin-2-amine) Intermediate_2->TriazProbe_1

Caption: Proposed synthetic workflow for TriazProbe-1.

Post-synthesis, the identity and purity of TriazProbe-1 must be rigorously confirmed.

Table 1: Recommended Analytical Characterization

Analytical Method Purpose Acceptance Criteria
¹H and ¹³C NMR Structural confirmationSpectra consistent with proposed structure
High-Resolution Mass Spectrometry (HRMS) Exact mass determinationMeasured mass within ±5 ppm of calculated mass
High-Performance Liquid Chromatography (HPLC) Purity assessment≥95% purity
Physicochemical Properties

The utility of a chemical probe is heavily dependent on its solubility and stability in experimental media.

  • Solubility: The aqueous solubility of TriazProbe-1 should be determined to ensure it can be used in biological assays without precipitation. Initial assessments can be performed in phosphate-buffered saline (PBS). For cellular assays, solubility in cell culture media containing serum should be evaluated.

  • Stability: The stability of the compound in assay buffers and cell culture media should be assessed over the time course of the experiment. This can be monitored by HPLC-MS to detect any degradation products.

Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on the 2-amino-1,3,5-triazine core, we hypothesize that TriazProbe-1 acts as an ATP-competitive inhibitor of protein kinases. The nitrogen atoms of the triazine ring are expected to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine portion of ATP. The dihydroindoline moiety would then project into the hydrophobic pocket adjacent to the ATP-binding site, contributing to the affinity and selectivity of the probe.

cluster_moa Proposed Mechanism of Kinase Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibited_Complex Kinase-Probe Complex (Inactive) Kinase->Inhibited_Complex Inhibition Substrate Protein Substrate Substrate->Kinase Binds TriazProbe_1 TriazProbe-1 TriazProbe_1->Kinase Competes with ATP

Caption: ATP-competitive inhibition by TriazProbe-1.

PART 2: In Vitro Applications and Protocols

The initial characterization of TriazProbe-1 should involve biochemical assays to determine its potency and selectivity against purified kinases.

Biochemical Kinase Inhibition Assay

A luminescence-based assay, such as the ADP-Glo™ Kinase Assay (Promega), is a robust method to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol: ADP-Glo™ Kinase Inhibition Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of TriazProbe-1 in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., from 10 mM to 1 nM).

    • Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted TriazProbe-1 or DMSO (vehicle control).

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Selectivity Profiling

To be a useful chemical probe, TriazProbe-1 should exhibit selectivity for a specific kinase or kinase family. It is crucial to profile its activity against a broad panel of kinases (e.g., the scanMAX panel from Eurofins DiscoverX). This will identify the primary target(s) and any potential off-targets.

PART 3: Cell-Based Applications and Protocols

Once the in vitro activity and selectivity are established, the next step is to validate the probe's activity in a cellular context.

Cellular Target Engagement Assay

A target engagement assay confirms that the probe interacts with its intended target inside living cells. The NanoBRET™ Target Engagement Assay (Promega) is a powerful method for this purpose.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Execution:

    • Prepare serial dilutions of TriazProbe-1.

    • Remove the culture medium from the cells and add fresh medium containing the NanoBRET™ tracer and the diluted TriazProbe-1.

    • Incubate the plate for 2 hours in a CO₂ incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to each well.

    • Read the plate immediately on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio with increasing concentrations of TriazProbe-1 indicates competitive displacement of the tracer from the target kinase.

Assessment of Downstream Signaling

A functional consequence of target engagement is the modulation of the downstream signaling pathway. This can be assessed by Western blotting for a phosphorylated substrate of the target kinase.

Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment:

    • Plate cells and grow them to 70-80% confluency.

    • Treat the cells with various concentrations of TriazProbe-1 for a specified time (e.g., 2 hours).

    • If applicable, stimulate the cells with a growth factor or other agonist to activate the target kinase pathway.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for the phosphorylated substrate and the total substrate (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

PART 4: Data Summary and Interpretation

The data generated from these assays should be carefully analyzed and summarized.

Table 2: Hypothetical Data Summary for TriazProbe-1

Parameter Value Interpretation
Biochemical IC₅₀ (Kinase A) 50 nMPotent inhibitor of the target kinase.
Selectivity Score (S₁₀ at 1 µM) 0.02Highly selective (inhibits only 2% of the kinome panel by >90% at 1 µM).
Cellular Target Engagement IC₅₀ 200 nMGood cell permeability and engagement of the target in a cellular environment.
Inhibition of Substrate Phosphorylation EC₅₀ 250 nMDemonstrates functional inhibition of the downstream signaling pathway.
Cell Viability (at 10 µM) >95%Not cytotoxic at concentrations well above its effective concentration.

This hypothetical data suggests that TriazProbe-1 is a potent, selective, and cell-active chemical probe for Kinase A, making it a valuable tool for studying the biological functions of this kinase.

References

  • Synthesis and Characterization of Triazine‐based Chemical Probes | Request PDF. (n.d.).
  • Tri-s-triazine: synthesis, chemical behavior, and spectroscopic and theoretical probes of valence orbital structure - ACS Public
  • The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evalu
  • A novel fast-responsive fluorescent probe based on 1,3,5-triazine for endogenous H2S detection with large Stokes shift and its application in cell imaging - RSC Publishing. (n.d.).
  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - NIH. (n.d.).
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed Central. (n.d.).
  • Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines | Request PDF. (n.d.).
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC - NIH. (n.d.).
  • Pharmacological effects of 1,3,5-triazines and their excretion characteristics in the r
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences. (n.d.).
  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Deriv
  • Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo - PubMed Central. (n.d.).
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - NIH. (n.d.).
  • Selective Synthesis of N-[1][2][4]Triazinyl-α-Ketoamides and N-[1][2][4]Triazinyl-Amides from the Reactions of 2-Amine-[1][2][4]Triazines with Ketones - PMC - NIH. (n.d.).

  • Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors - PMC - PubMed Central. (n.d.).

Sources

Developing the Structure-Activity Relationship (SAR) of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activity and synthetic tractability.[1][2] When hybridized with other pharmacologically significant moieties, such as the 2,3-dihydro-1H-indole (indoline) group, it offers a promising framework for developing novel targeted therapies, particularly kinase inhibitors for oncology.[3][4][5][6] This document provides a comprehensive guide for researchers and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) for 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine analogs. We will detail the strategic design and synthesis of a focused compound library, present protocols for relevant biological evaluation, and outline the process of data interpretation to guide lead optimization.

Introduction: The Rationale for a Triazine-Indoline Hybrid Scaffold

The 1,3,5-triazine (or s-triazine) ring is a six-membered heterocycle whose derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][7] Its utility stems from the commercial availability of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for the controlled, sequential substitution of its three chlorine atoms.[3][7] This unique reactivity enables the precise installation of three distinct points of diversity, making it an ideal scaffold for building and exploring chemical space to optimize biological activity.

The indoline moiety is also a well-established pharmacophore found in many kinase inhibitors. Its rigid, bicyclic structure can effectively occupy hydrophobic pockets and act as an anchor within an enzyme's active site, often forming key interactions with the hinge region of kinases. The strategic combination of the versatile triazine core with the indoline anchor creates a powerful platform for developing potent and selective inhibitors of therapeutically relevant targets. This guide focuses on a systematic approach to modify the third position of the triazine ring to build a clear and actionable SAR.

Part 1: Synthetic Strategy and Library Design

The cornerstone of an effective SAR study is a well-designed library of analogs synthesized through a reliable and efficient chemical route. The strategy outlined here leverages the differential reactivity of the chlorine atoms on the cyanuric chloride starting material.

Causality of the Synthetic Approach

The nucleophilic aromatic substitution (SNAr) on cyanuric chloride is highly dependent on temperature. The first substitution occurs readily at low temperatures (0–5 °C), the second requires ambient temperatures, and the third often necessitates heating.[7] This predictable reactivity is the key to building the desired 4-(indolin-1-yl)-1,3,5-triazin-2-amine core in a controlled, stepwise manner before introducing diversity elements. We exploit this principle to first install the indoline anchor, followed by the essential 2-amino group, leaving the final chlorine atom for reaction with a diverse library of nucleophiles.

General Synthetic Workflow

G TCT 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Intermediate1 Intermediate 1 (4,6-dichloro-N-(indolin-1-yl)) TCT->Intermediate1 Step 1: Indoline, Base 0-5 °C Indoline Indoline Intermediate2 Core Intermediate (2-Amino-4-chloro-6-(indolin-1-yl)) Intermediate1->Intermediate2 Step 2: NH4OH Room Temp Ammonia Aqueous Ammonia Final_Products Final Analog Library (4-(indolin-1-yl)-6-(R-amino)-1,3,5-triazin-2-amine) Intermediate2->Final_Products Step 3: Library Amine, Base Heat (e.g., 80 °C) Amine_Library Diverse Amine Library (R-NH2)

Caption: Synthetic workflow for the analog library.

Protocol 1: Synthesis of 4,6-dichloro-N-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazine (Intermediate 1)
  • Rationale: This initial step installs the core indoline anchor. Performing the reaction at 0-5 °C is critical to prevent di- or tri-substitution, ensuring high yield of the desired mono-substituted product. An inorganic base like sodium carbonate is used to neutralize the HCl generated during the reaction.[8]

  • Procedure:

    • Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0-5 °C using an ice bath.

    • In a separate flask, prepare a solution of indoline (1.0 eq) and sodium carbonate (Na₂CO₃) (1.2 eq) in aqueous acetone or THF.

    • Add the indoline solution dropwise to the cyanuric chloride solution over 30-60 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0-5 °C for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield Intermediate 1.

Protocol 2: Synthesis of 4-chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (Core Intermediate 2)
  • Rationale: The 2-amino group is often a critical hydrogen bond donor for kinase hinge-binding. This step introduces this feature by substituting one of the remaining, more reactive chlorine atoms. The reaction can be run at room temperature.

  • Procedure:

    • Suspend Intermediate 1 (1.0 eq) in a solvent like dioxane or THF.

    • Add an excess of aqueous ammonia (e.g., 25-28% solution, 5-10 eq) to the suspension.

    • Stir the reaction mixture vigorously at room temperature overnight (12-18 hours).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with water, filter the solid, and wash with water to remove excess ammonia and salts.

    • Dry the solid under vacuum to yield the Core Intermediate 2.

Protocol 3: Library Generation via Substitution with Diverse Amines
  • Rationale: This is the key diversification step for building the SAR. The final chlorine atom is the least reactive, requiring elevated temperatures to facilitate substitution. A carefully selected library of amines is used to probe the steric, electronic, and hydrophobic requirements of the target's binding site.

  • Procedure:

    • In a pressure vessel or a flask equipped with a reflux condenser, combine Core Intermediate 2 (1.0 eq), the desired amine from the library (1.1-1.5 eq), and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in a suitable solvent (e.g., n-butanol, dioxane, or DMF).

    • Seal the vessel or heat the mixture to reflux (typically 80-120 °C) for 6-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and remove the solvent in vacuo.

    • Purify the crude product using flash column chromatography or preparative HPLC to obtain the final analog.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[9][10][11]

Part 2: Biological Evaluation and Assay Protocols

With a library of analogs in hand, the next step is to assess their biological activity. Based on the prevalence of triazine-based compounds as kinase inhibitors, a logical starting point is to screen against a cancer-relevant kinase like Epidermal Growth Factor Receptor (EGFR), which is often implicated in lung and breast cancers.[4]

Biological Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 SAR Analysis PrimaryAssay In Vitro Biochemical Assay (e.g., EGFR Kinase Inhibition) DetermineIC50 Determine IC50 Values PrimaryAssay->DetermineIC50 SecondaryAssay Cell-Based Assay (e.g., A549 Antiproliferative MTT Assay) DetermineIC50->SecondaryAssay Active Compounds DetermineGI50 Determine GI50 Values SecondaryAssay->DetermineGI50 SAR Structure-Activity Relationship Analysis DetermineGI50->SAR

Caption: Workflow for biological screening and evaluation.

Protocol 4: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
  • Trustworthiness: This protocol is self-validating through the inclusion of positive (a known inhibitor like Gefitinib) and negative (DMSO vehicle) controls. The Z'-factor should be calculated for each plate to ensure assay quality and robustness.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity increases, more ATP is converted to ADP, leading to a higher luminescent signal. Inhibitors will decrease the amount of ADP produced, resulting in a lower signal.

  • Procedure:

    • Kinase Reaction:

      • Prepare a reaction mixture containing kinase buffer, EGFR enzyme, the appropriate peptide substrate, and ATP.

      • In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution starting from 10 µM). Include wells for positive (Gefitinib) and negative (1% DMSO) controls.

      • Add 2.5 µL of the EGFR enzyme/substrate mix to each well to initiate the reaction.

      • Incubate the plate at room temperature for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.

    • Data Acquisition:

      • Measure the luminescence of each well using a plate reader.

    • Data Analysis:

      • Normalize the data relative to the positive and negative controls.

      • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 5: Cellular Antiproliferative MTT Assay
  • Rationale: A biochemical assay confirms target engagement, but a cell-based assay is crucial to determine if the compound can enter cells and exert a biological effect. The A549 non-small cell lung cancer cell line is a standard model for testing EGFR inhibitors.[3][4][12][13]

  • Procedure:

    • Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

    • The next day, treat the cells with serial dilutions of the test compounds (and controls) and incubate for 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data as described for the kinase assay.

Part 3: SAR Analysis and Iterative Design

The final step is to collate the chemical and biological data to decipher the SAR. This analysis provides critical insights into which structural features are essential for activity and guides the design of the next generation of more potent analogs.

Data Presentation for SAR Analysis

Summarize the results in a clear, tabular format. This allows for at-a-glance comparison of how structural changes impact biological activity.

Analog ID R-Group (at 6-position) Structure of R-Group EGFR IC₅₀ (nM) A549 GI₅₀ (µM)
LEAD-01 PhenylaminoPh-NH-1502.5
LEAD-02 (4-Chlorophenyl)amino4-Cl-Ph-NH-150.3
LEAD-03 (4-Methoxyphenyl)amino4-MeO-Ph-NH-2505.1
LEAD-04 (2-Chlorophenyl)amino2-Cl-Ph-NH->1000>10
LEAD-05 BenzylaminoPh-CH₂-NH-8008.9
LEAD-06 Piperidin-1-ylC₅H₁₀N-4507.2

Note: Data presented are hypothetical and for illustrative purposes only.

Interpretation of SAR (Based on Hypothetical Data)
  • Core Scaffold: The 4-(indolin-1-yl)-1,3,5-triazin-2-amine scaffold appears to be a viable starting point for EGFR inhibition.

  • Aromatic vs. Aliphatic Amines: Aromatic amines (e.g., anilines, LEAD-01 ) are strongly preferred over aliphatic amines (e.g., benzylamine, LEAD-05 ) or cyclic aliphatic amines (e.g., piperidine, LEAD-06 ). This suggests a potential π-stacking interaction is important for binding.

  • Electronic Effects: Substitution on the aniline ring has a dramatic effect. An electron-withdrawing group in the para-position (LEAD-02 , 4-Cl) increases potency by 10-fold compared to the unsubstituted analog (LEAD-01 ). Conversely, an electron-donating group (LEAD-03 , 4-MeO) is detrimental to activity. This indicates that the electronic nature of this ring is critical, perhaps for interaction with a specific residue or influencing the geometry of the binding.

  • Steric Effects: The position of the substituent is crucial. A chloro group at the ortho-position (LEAD-04 ) completely abolishes activity, suggesting significant steric hindrance in this region of the binding pocket. This is a critical finding for future designs.

The Iterative Drug Design Cycle

The initial SAR provides the foundation for a hypothesis-driven, iterative process of optimization. Computational methods can be invaluable at this stage.

G Design Design Analogs (Based on SAR/Docking) Synthesize Synthesize New Compounds Design->Synthesize Test Biological Testing (In Vitro & Cellular) Synthesize->Test Analyze Analyze Data (Refine SAR) Test->Analyze Analyze->Design Iterate & Optimize

Caption: The iterative cycle of lead optimization.

  • Molecular Docking: By docking the most active compound (LEAD-02 ) into a crystal structure of EGFR, one can visualize its predicted binding mode. This can rationalize the observed SAR; for example, it might show the 4-chloro group fitting into a small hydrophobic sub-pocket and the 2-amino group forming a key hydrogen bond with the kinase hinge region.[4][14]

  • Quantitative Structure-Activity Relationship (QSAR): For a larger dataset, 3D-QSAR models can be built to correlate physicochemical properties (steric, electrostatic fields) with biological activity, providing a predictive tool for designing the next round of even more potent compounds.[13][15][16]

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for developing the SAR of this compound analogs. By combining efficient, temperature-controlled synthesis with a logical cascade of biochemical and cellular assays, researchers can generate high-quality data. The true value is realized in the careful analysis of this data, which informs the iterative design of improved compounds.

Based on our hypothetical results, future efforts would focus on further exploring substitutions at the para-position of the 6-anilino ring with various electron-withdrawing groups (e.g., -CF₃, -CN, -SO₂NH₂) while avoiding steric bulk at the ortho-positions. Subsequent studies would involve assessing kinase selectivity, determining ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately advancing the most promising lead compound into in vivo efficacy models.

References

  • Kumar, M. B., Hariprasad, V., et al. (2024). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Available at: Google Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcMUfQXhmXHJ1__CRKlujHwuo7F5BBQ3xokRiHgiq97KVCDx7E2pAVKXHyVsRwUpiwtWdFbD4rlBH8_LMkT2mBgxPjHrfZDWEBLmggDlqOyRRDFtZCow7AWtZITnycsFMl0-eVcWpP4kWfLfwLY9J4vbfYza0ZX8IhdB7WjeVCBgUxjBnLFEFiSGByk-y6RNXaFA==]
  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023). RSC Advances. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYEbnWsf0Qyk8__pgXDv6s_QCN2uXsfM2ZqStA9C5qPrFxHPqD283c8duoIEBDvp3yy7Hy6JfdVw0j5biDm_4sy_R0ZrNtNOg5LDUd07ekll1wp_jp9LX1sm_irvmI4_0BPia-bA4ywxrXsECFz1SDakKAuTnyopRU]
  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). Molecules. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7865578/]
  • Triazine Derivatives: Their Synthesis and Biological Properties-A Review. (2024). CoLab. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpzcNEDeqhdV7a7I7A97xe-buXmeC0Y_ovmm6wHKfkfC1y_JsziNX03KosXNCuV104Z7dq93n7v2TCqVrWO_obLdtLxfZLYgji7RWyIrPfp5kL7vIFc22ANJbzHzYoGnoLyc3QTyw_UA3FNtciFcFJ5YXOFWXCT3Av]
  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (2018). PubMed. Available at: [https://pubmed.ncbi.nlm.nih.gov/29900827/]
  • Ma, X., et al. (2012). 3D-QSAR Study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA). Bioorganic & Medicinal Chemistry Letters. Available at: [https://pubmed.ncbi.nlm.nih.gov/22483391/]
  • Exploring the cytotoxicity of 1,3,5-triazines and triazine analogs against lung cancer by QSAR study using genetic function approximation. (2017). ResearchGate. Available at: [https://www.researchgate.
  • Patel, P., et al. (2023). 1,3,5-Triazine Based Hydroxamic Acid Analogues as HDAC Inhibitors: Integrated Modelling by 3D QSAR, Hypogen Pharmacophore Based Virtual Screening and Molecular Dynamic Simulation Studies. Research Square. Available at: [https://www.researchgate.
  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. (2022). Molecules. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325010/]
  • Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. (2025). Chemistry & Biodiversity. Available at: [https://pubmed.ncbi.nlm.nih.gov/40882039/]
  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (2015). Der Pharma Chemica. Available at: [https://www.derpharmachemica.com/pharma-chemica/a-convenient-synthesis-of-trisubstituted-1-3-5-triazine-derivatives-and-their-antimicrobial-screening.pdf]
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). Chemistry Central Journal. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5425816/]
  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2023). RSC Advances. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10719871/]
  • Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. (2019). Archiv der Pharmazie. Available at: [https://pubmed.ncbi.nlm.nih.gov/31385412/]
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2015). Molecules. Available at: [https://www.mdpi.com/1420-3049/20/9/16236]
  • Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [https://pubmed.ncbi.nlm.nih.gov/18835749/]

  • Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. (2022). Scientific Reports. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9693717/]
  • Triazine compounds as kinase inhibitors. (2009). Google Patents. Available at: [https://patents.google.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2015). SciProfiles. Available at: [https://sciprofiles.
  • Synthesis and Pharmacological Evaluation of Novel Indolo TriazineDerivatives. (2019). RGUHS Journal of Pharmaceutical Sciences. Available at: [https://journalgrid.com/view/article/10.5530-rjps.2019.9.2.23]
  • Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. (2022). Molecules. Available at: [https://www.mdpi.com/1420-3049/27/19/6696]
  • Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. (2019). ResearchGate. Available at: [https://www.researchgate.net/figure/Kinase-inhibitors-with-3-1H-pyrrol-2-yl-methylene-indolin-2-one-scaffold_fig1_332159155]
  • Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo-[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. (2007). ResearchGate. Available at: [https://www.researchgate.net/publication/6438842_Synthesis_and_SAR_of_4-3-hydroxyphenylaminopyrrolo-21-f124triazine_based_VEGFR-2_kinase_inhibitors]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science. Available at: [https://japsonline.com/admin/php/uploads/1993_pdf.pdf]

Sources

Application Notes and Protocols for Indolyl-Triazines in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of indolyl-triazine compounds in cancer cell line studies. This document outlines the scientific rationale, key applications, and detailed protocols for evaluating the anticancer potential of this promising class of heterocyclic molecules.

Introduction: The Therapeutic Promise of Indolyl-Triazines

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] When hybridized with a triazine ring, the resulting indolyl-triazine derivatives exhibit potent and often selective anticancer properties.[3][4][5] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and aberrant cell signaling pathways.[1] This document serves as a practical guide to harnessing the potential of indolyl-triazines in a cancer research setting.

Scientific Rationale: Mechanism of Action

Indolyl-triazines exert their anticancer effects through diverse mechanisms, primarily by acting as inhibitors of key regulatory proteins involved in cell cycle progression and signal transduction. Understanding these mechanisms is crucial for selecting appropriate cancer cell lines and designing robust experimental workflows.

Inhibition of Cyclin-Dependent Kinases (CDKs)

A significant number of indolyl-triazine derivatives have been identified as potent inhibitors of cyclin-dependent kinases, particularly CDK4 and CDK6.[6] These kinases are fundamental drivers of the cell cycle, specifically promoting the transition from the G1 to the S phase. By inhibiting CDK4/6, indolyl-triazines can induce cell cycle arrest, preventing cancer cell proliferation.[6]

Signaling Pathway: CDK4/6 Inhibition by Indolyl-Triazines

CDK46_pathway Indolyl-Triazine Indolyl-Triazine CDK46 CDK4/6 Indolyl-Triazine->CDK46 inhibits pRb pRb CDK46->pRb phosphorylates CellCycleArrest G0/G1 Phase Cell Cycle Arrest CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F pRb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes

Caption: CDK4/6 inhibition by indolyl-triazines leading to cell cycle arrest.

Modulation of Apoptotic Pathways

Several indolyl-triazine compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][6][7] This can be achieved through the modulation of key apoptotic proteins, leading to the activation of caspase cascades and subsequent cell death. The induction of apoptosis is a desirable characteristic for anticancer agents, as it leads to the clean and efficient removal of malignant cells.

Dual Kinase Inhibition: EGFR and CDK2

Recent studies have highlighted the potential of certain indolyl-triazines to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and CDK2.[3][7] EGFR is a receptor tyrosine kinase that, when overactivated, can drive tumor growth and proliferation.[3][4] CDK2 is another crucial regulator of the cell cycle. The dual inhibition of these targets presents a powerful strategy to combat cancer through multiple, synergistic pathways. One study reported that an indolyl-triazine derivative enhanced total lung cancer cell apoptosis by over 70-fold.[3][7]

Data Presentation: Cytotoxicity of Indolyl-Triazine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various indolyl-triazine derivatives against a panel of human cancer cell lines, providing a comparative overview of their potency and selectivity.

Table 1: IC50 Values (µM) of Indolyl-1,2,4-triazole Derivatives

Compound IDPaCa2 (Pancreatic)MCF-7 (Breast)PC3 (Prostate)Reference
7i 0.8--[8][9]
7n -1.6-[8][9]
7c --4[8][9]
Vf -2.91-[6]
Vg -0.891-[6]

Table 2: IC50 Values (µM) of Pyrazolyl-s-triazine Derivatives with an Indole Motif

Compound IDA549 (Lung)MCF-7 (Breast)Reference
3j 2.32-[3][7]
3h -2.66[3][7]
3i -3.78[3][7]

Table 3: GI50 Values (µM) of[9]Triazino[4,3-a]indole Derivatives

Compound IDK-562 (Leukemia)UACC-257 (Melanoma)IGROV1 (Ovarian)Reference
4d 1.122.091.12 - 6.03[10][11]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the anticancer effects of indolyl-triazines.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of indolyl-triazines on cancer cell lines.

Experimental Workflow: MTT Assay

MTT_Workflow start Start step1 1. Seed cancer cells in a 96-well plate and allow to adhere. start->step1 step2 2. Treat cells with varying concentrations of indolyl-triazine. step1->step2 step3 3. Incubate for 48-72 hours. step2->step3 step4 4. Add MTT reagent to each well and incubate for 4 hours. step3->step4 step5 5. Solubilize formazan crystals with DMSO. step4->step5 step6 6. Measure absorbance at 570 nm using a microplate reader. step5->step6 end End step6->end

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Indolyl-triazine compound(s)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the indolyl-triazine compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis in cancer cells following treatment with an indolyl-triazine.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the indolyl-triazine compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[12]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the effect of an indolyl-triazine on cell cycle progression.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described in the apoptosis protocol.

    • Harvest and wash cells with PBS.

  • Fixation:

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

  • Kamal, A., et al. (2011). Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents. European Journal of Medicinal Chemistry, 46(12), 5897-5905. [Link]

  • Barraja, P., et al. (2004). Synthesis and Antiproliferative Activity of[9]Triazino[4,3-a]indoles. Il Farmaco, 59(4), 377-381. [Link]

  • Sreenivasulu, R., et al. (2018). Synthesis, anticancer evaluation and molecular docking studies of bis(indolyl) triazinones, Nortopsentin analogs. Chemical Papers, 72(5), 1165-1176. [Link]

  • Kamal, A., et al. (2011). Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. ChemMedChem, 6(12), 2284-2292. [Link]

  • El-Naggar, M., et al. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Medicinal Chemistry, 14(7), 1317-1335. [Link]

  • Shawish, I., et al. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry, 10, 1078163. [Link]

  • Barraja, P., et al. (2004). Synthesis and Antiproliferative Activity of[9]Triazino[4,3-a]indoles. Il Farmaco, 59(4), 377-381. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8089. [Link]

  • Kumar, D., et al. (2021). Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry, 21(8), 1047-1055. [Link]

  • Al-Mulla, H. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(13), 5103. [Link]

  • Jeannin, M., et al. (2008). Original triazine inductor of new specific molecular targets, with antitumor activity against nonsmall cell lung cancer. Journal of Cellular and Molecular Medicine, 12(6b), 2733-2743. [Link]

  • Shawish, I., et al. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry, 10, 1078163. [Link]

  • Shawish, I., et al. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry, 10, 1078163. [Link]

  • Singh, A., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Drug Targets, 24(11), 939-955. [Link]

  • Forys, A., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Wiener Medizinische Wochenschrift, 169(15-16), 375-384. [Link]

  • Forys, A., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2415. [Link]

  • World Journal of Pharmaceutical Research. (2024). Novel triazines as anti-cancer agents targeting human DHFR. [Link]

  • Ragno, R., et al. (2021). Design and synthesis of mono-and di-pyrazolyl-s-triazine derivatives, their anticancer profile in human cancer cell lines, and in vivo toxicity in zebrafish embryos. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1331-1342. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights and solutions to common challenges encountered during this specific synthetic sequence. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern success, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundational knowledge for this synthesis.

Q1: What is the most reliable overall strategy for synthesizing this compound?

The most practical and widely adopted method is a sequential nucleophilic aromatic substitution (SNAr) starting from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[1][2] The synthesis is a two-step process:

  • Monosubstitution with Ammonia: Cyanuric chloride is first reacted with ammonia to selectively replace one chlorine atom, yielding the key intermediate, 2-amino-4,6-dichloro-1,3,5-triazine.[3]

  • Second Substitution with Indoline: The intermediate is then reacted with 2,3-dihydro-1H-indole (indoline) to replace a second chlorine atom, affording the target molecule.

This stepwise approach is critical and relies on the decreasing reactivity of the chlorine atoms with each successive substitution.[1][4]

Q2: Why is precise temperature control so critical for this synthesis?

Temperature control is the primary tool for achieving selectivity. The three chlorine atoms on cyanuric chloride have different reactivities, which are sequentially diminished as electron-donating groups are added to the triazine ring.[4]

  • First Substitution (highly reactive): The first chlorine can be replaced at very low temperatures (0–5 °C).

  • Second Substitution (moderately reactive): The second substitution requires elevated temperatures (typically room temperature to 50 °C).

  • Third Substitution (least reactive): The final substitution often requires significant heating (reflux or microwave conditions).

By carefully controlling the temperature at each stage, you can isolate the desired mono- and di-substituted products with high selectivity, preventing over-reaction and the formation of complex product mixtures.

Q3: What is the function of a base in the reaction with indoline, and which one should I choose?

A base is essential to neutralize the hydrochloric acid (HCl) that is liberated during the nucleophilic substitution reaction. If not scavenged, the generated HCl will protonate the amine nucleophiles (ammonia and indoline), rendering them non-nucleophilic and halting the reaction.

Recommended Base: A non-nucleophilic, sterically hindered tertiary amine such as N,N-Diisopropylethylamine (DIEA) is the ideal choice.[4]

  • Causality: Unlike simpler tertiary amines (e.g., triethylamine), DIEA is too bulky to act as a nucleophile itself, preventing it from competing with indoline and forming an unwanted quaternary ammonium triazine salt. It efficiently scavenges protons without introducing a potential side reaction pathway.

Q4: I have my crude product. What are the best practices for purification?

Purification of substituted triazines often requires addressing moderate polarity and potential for hydrogen bonding.

  • Aqueous Workup: A thorough aqueous wash is the first step. Washing with a dilute acid (e.g., 1N HCl) can remove any residual indoline, while a wash with a weak base (e.g., saturated NaHCO₃) can remove any acidic byproducts.

  • Recrystallization: If the crude product is a solid of reasonable purity (>90%), recrystallization is an effective method. Solvents like ethanol, methanol, or ethyl acetate/hexane mixtures are common choices.[5]

  • Silica Gel Chromatography: For complex mixtures or to achieve very high purity, column chromatography is necessary. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is typically effective.

Synthesis Workflow & Mechanism

The following diagrams illustrate the overall experimental process and the underlying reaction mechanism.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Final Product Synthesis cluster_2 Purification TCT Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Step1_Rx Reaction at 0-15 °C in THF/Diglyme TCT->Step1_Rx Ammonia Ammonia (aq.) Ammonia->Step1_Rx Intermediate Intermediate 2-Amino-4,6-dichloro-1,3,5-triazine Step1_Rx->Intermediate Step2_Rx Reaction at RT to 50 °C in Dioxane or THF Intermediate->Step2_Rx Indoline Indoline Indoline->Step2_Rx Base DIEA Base->Step2_Rx Crude Crude Product Step2_Rx->Crude Purify Aqueous Workup & Chromatography/Recrystallization Crude->Purify Final Final Product 4-(indolin-1-yl)-1,3,5-triazin-2-amine Purify->Final

Caption: High-level workflow for the two-step synthesis.

Caption: The SNAr mechanism for the second substitution.

Troubleshooting Guide

This guide provides solutions to specific experimental problems in a structured format.

Problem EncounteredPlausible Cause(s)Recommended Solution(s) & Scientific Rationale
Low or No Yield in Step 1 (Amination) 1. Temperature too high: Causing rapid formation of the di- and tri-substituted byproducts. 2. Inefficient stirring: Cyanuric chloride has low solubility, leading to a heterogeneous reaction and incomplete conversion. 3. Hydrolysis: Cyanuric chloride can react with water to form cyanuric acid, especially if warmed.[4]1. Maintain strict temperature control: Perform the ammonia addition dropwise while keeping the internal reaction temperature between 0-15 °C.[3] This exploits the large reactivity difference between the first and second substitutions. 2. Use an appropriate solvent system: A mixture like THF/diglyme improves solubility and reaction homogeneity.[3] Ensure vigorous mechanical stirring. 3. Use anhydrous solvents: Ensure all solvents are dry to minimize the hydrolysis side reaction.
Low Yield in Step 2 (Indoline Addition) 1. Deactivated Substrate: The first amine group deactivates the ring, making the second substitution inherently slower.[1][4] 2. Insufficient Base: Incomplete neutralization of HCl protonates the indoline, stopping the reaction. 3. Weak Nucleophile: Indoline is a reasonably good nucleophile, but if the reaction stalls, more forcing conditions may be needed.1. Increase Temperature/Time: Allow the reaction to stir at room temperature for 4-12 hours. If TLC shows incomplete conversion, gently heat the reaction to 40-50 °C.[4] 2. Use Stoichiometric Base: Ensure at least 1.1 equivalents of DIEA relative to indoline are used. 3. Consider Microwave Synthesis: For stubborn reactions, microwave irradiation can significantly accelerate the rate of substitution and improve yields, often reducing reaction times from hours to minutes.[6]
Formation of Multiple Products (Difficult to Separate) 1. Poor Temperature Control: The most common cause. Allowing the reaction temperature to rise uncontrollably will lead to a mixture of di-, and tri-substituted products. 2. Incorrect Stoichiometry: Using a large excess of the amine nucleophile can favor over-substitution.1. Re-optimize Temperature: For Step 1, maintain <15 °C. For Step 2, start at room temperature and only heat if necessary while monitoring by TLC. 2. Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine nucleophile for each step. This ensures complete consumption of the starting material without excessively promoting further reaction.
Product Fails to Precipitate or Crystallize 1. Presence of Impurities: Oily byproducts or residual solvents can inhibit crystallization. 2. Product is an Oil: The target compound itself may not be a highly crystalline solid in its free-base form.1. Purify via Chromatography: First, purify the material using silica gel chromatography to remove impurities. 2. Attempt Salt Formation: Convert the purified free-base to a salt (e.g., hydrochloride or mesylate salt) by treating a solution of the product with an equivalent of the corresponding acid. Salts are often highly crystalline and easier to handle than their free-base counterparts.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine[3]
  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride (1.0 eq) in a mixture of THF and diglyme (approx. 4 mL per gram of cyanuric chloride).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Ammonia Addition: Slowly add aqueous or liquid ammonia (2.1 eq) dropwise over 90 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Stir the resulting mixture for an additional hour at -10 to 0 °C, then allow it to warm to room temperature over one hour.

  • Workup: Filter the suspension to remove ammonium chloride salts. Reduce the filtrate volume by half under reduced pressure.

  • Precipitation: Pour the concentrated filtrate into ice water. A white solid will precipitate.

  • Isolation: Collect the solid by filtration, wash thoroughly with water, and dry in a vacuum oven to yield the desired intermediate.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 2-amino-4,6-dichloro-1,3,5-triazine (1.0 eq) in a suitable anhydrous solvent (e.g., 1,4-dioxane or THF).

  • Reagent Addition: Add indoline (1.1 eq) to the suspension, followed by the dropwise addition of DIEA (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting dichlorotriazine.

  • Heating (Optional): If the reaction is sluggish, heat the mixture to 50 °C and continue monitoring until completion.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Re-dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with water, 1N HCl (to remove excess indoline), saturated NaHCO₃ solution, and finally, brine.

  • Isolation & Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel chromatography or recrystallization to obtain the final product.

References
  • PrepChem. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Retrieved from PrepChem.com. [Link]

  • Barata-Vallejo, S., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-99. [Link]

  • Bakharev, V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(10), 1993-1998. [Link]

  • Martín-Santamaría, S., et al. (2007). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. ARKIVOC, 2007(5), 138-159. [Link]

  • Li, Z., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1488-1492. [Link]

  • Williams, A. (2010). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Society Reviews, 39(1), 56-67. [Link]

  • CN102250026A. (2011). Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Al-Salahi, R., et al. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 28(14), 5543. [Link]

  • Kirby, A. J., & Jencks, W. P. (1965). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 115-121. [Link]

  • Claramunt, R. M., et al. (2005). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 29(1), 143-149. [Link]

  • Al-Moktadir, A., & Ahsan, M. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15(1), 1-40. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from Organic Chemistry Portal. [Link]

  • Al-Sanea, M. M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-016. [Link]

  • Al-Sanea, M. M., et al. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 22(5), 759. [Link]

  • Kumar, N., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 523. [Link]

  • El-Sayed, M. A. A. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Chemistry & Biodiversity, 18(1), e2000676. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Al-Sanea, M. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 37. [Link]

  • Castillo, J., et al. (2020). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules, 25(10), 2399. [Link]

  • Lee, J. W., & Jung, K. Y. (2003). Solid-phase Synthesis of Combinatorial 2,4-Disubstituted-1,3,5-Triazine via Amine Nucleophilic Reaction. Bulletin of the Korean Chemical Society, 24(12), 1745-1748. [Link]

  • Barata-Vallejo, S., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-99. [Link]

  • Perlinger, J. A., et al. (2013). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 47(16), 9251-9259. [Link]

  • Perlinger, J. A., et al. (2013). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 47(16), 9251-9. [Link]

  • Romanchick, W. A., & Joullié, M. M. (1978). Reactions of 1,2,4-Triazino[6,5-b]indoles. Heterocycles, 9(11), 1631-1658. [Link]

  • Barata-Vallejo, S., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-99. [Link]

  • Al-Sanea, M. M., et al. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 22(5), 759. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Indolyl-Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indolyl-Triazine Solubility Conundrum

Indolyl-triazine derivatives are a promising class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] However, their often-hydrophobic nature and planar structure can lead to significant solubility challenges in the aqueous buffer systems used in a multitude of biological assays.[6][7] Poor solubility is a critical issue that can lead to inaccurate and unreliable assay results, including underestimated potency and variable data.[7]

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand and overcome the solubility issues associated with indolyl-triazine compounds. We will delve into the fundamental principles behind these challenges and offer practical, field-proven troubleshooting strategies and detailed protocols to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My indolyl-triazine compound is precipitating in the aqueous assay buffer. What is the first thing I should check?

A1: The first and most critical step is to re-evaluate your stock solution preparation and handling. Many solubility issues originate from how the compound is initially dissolved and subsequently diluted.

  • Stock Solution Concentration: Are you working with an appropriately concentrated stock solution? It's a common practice to prepare stock solutions at 10x or 100x the final assay concentration, depending on the compound's solubility.[8] However, for poorly soluble compounds, it may be necessary to use a lower stock concentration to avoid precipitation upon dilution.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving hydrophobic compounds for biological screening due to its miscibility with water and ability to dissolve a wide range of organic molecules.[7][9][10] Ensure your indolyl-triazine compound is fully dissolved in 100% DMSO before any serial dilutions.

  • Accurate Measurements: Use high-quality analytical balances and volumetric flasks for preparing stock solutions to ensure precise and accurate concentrations.[11][12] Even minor errors in weighing can significantly impact the final concentration and solubility.

Q2: I'm using DMSO as a solvent, but my compound still crashes out of solution. What are my next steps?

A2: If you're confident in your stock solution preparation, the issue likely lies in the transition from the DMSO stock to the aqueous assay buffer. Here are several strategies to address this:

  • Final DMSO Concentration: While DMSO is an excellent solvent, high concentrations can be toxic to cells and interfere with assay components.[9] A general rule of thumb is to keep the final DMSO concentration in the assay below 1% (v/v), and ideally below 0.5%. However, for some sensitive assays, even lower concentrations may be necessary. It's crucial to determine the DMSO tolerance of your specific assay system.

  • Co-solvents: The use of co-solvents can significantly enhance the solubility of poorly soluble compounds.[13][14] These are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic molecules.

    • Common Co-solvents: Examples include ethanol, propylene glycol, and polyethylene glycol (PEG).[13]

    • Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic compounds to remain in solution.

  • Excipients: Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17] They can encapsulate hydrophobic molecules, like indolyl-triazines, forming inclusion complexes that have significantly improved aqueous solubility.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[16]

    • Surfactants: Surfactants, such as Poloxamer 188, can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[20][21]

    • Bovine Serum Albumin (BSA): In some cell-based assays, the addition of a low concentration of BSA to the buffer can help to keep hydrophobic compounds in solution.[20][21]

Q3: How do I choose the right solubility enhancement strategy for my specific indolyl-triazine compound and assay?

A3: The optimal strategy depends on the physicochemical properties of your compound and the constraints of your assay.

  • Compound Properties: Consider the lipophilicity (logP) and pKa of your indolyl-triazine derivative. Highly lipophilic compounds may benefit more from cyclodextrins or surfactant-based approaches.

  • Assay Compatibility: It is crucial to ensure that any co-solvent or excipient used does not interfere with the assay itself. Always run control experiments with the vehicle (buffer + co-solvent/excipient) to assess for any background signal or inhibition/activation of the biological target.

  • Systematic Approach: A systematic approach is recommended. Start with optimizing the DMSO concentration, then explore co-solvents, and finally, more complex formulation strategies like cyclodextrins if needed.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of an indolyl-triazine compound.

Materials:

  • Indolyl-triazine compound

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask (Class A)[12]

  • Spatula

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: Use the following formula to calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution:

    • Mass (g) = 0.01 mol/L * Volume (L) * Molecular Weight ( g/mol )[22]

  • Weigh the compound: Accurately weigh the calculated mass of the indolyl-triazine compound using an analytical balance.[11]

  • Dissolve in DMSO: Transfer the weighed compound into a volumetric flask. Add a portion of the total required volume of DMSO and vortex thoroughly to ensure complete dissolution.

  • Bring to final volume: Once the compound is fully dissolved, add DMSO to the calibration mark of the volumetric flask.

  • Mix thoroughly: Cap the flask and invert it several times to ensure a homogenous solution.[11]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[22] Protect from light if the compound is light-sensitive.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol describes how to test the effect of different co-solvents on the solubility of your indolyl-triazine compound.

Materials:

  • Indolyl-triazine stock solution in DMSO

  • Assay buffer

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • 96-well plate

  • Plate reader (for turbidity measurement)

Procedure:

  • Prepare co-solvent/buffer mixtures: Prepare a series of assay buffers containing different concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add compound: To the wells of a 96-well plate, add your indolyl-triazine compound from the DMSO stock to achieve the desired final assay concentration. Keep the final DMSO concentration constant across all wells.

  • Add co-solvent/buffer mixtures: Add the prepared co-solvent/buffer mixtures to the wells.

  • Incubate and observe: Incubate the plate at the assay temperature for a set period (e.g., 30 minutes). Visually inspect for any precipitation.

  • Measure turbidity: Quantify the solubility by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. A higher absorbance indicates greater precipitation.

Protocol 3: Utilizing Cyclodextrins for Solubility Enhancement

This protocol details the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of indolyl-triazine compounds.

Materials:

  • Indolyl-triazine compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare HP-β-CD solution: Prepare a stock solution of HP-β-CD in the assay buffer at a concentration significantly higher than the intended final concentration (e.g., 10-20% w/v).

  • Complexation:

    • Method A (Pre-complexation): Add the indolyl-triazine compound (from a concentrated DMSO stock or as a powder) to the HP-β-CD solution. Vortex and/or sonicate the mixture for an extended period (e.g., 1-2 hours) to facilitate the formation of the inclusion complex.

    • Method B (In-situ complexation): Add the HP-β-CD solution to the assay plate first, followed by the addition of the indolyl-triazine compound from a DMSO stock.

  • Dilution to final concentration: Dilute the complexed solution or the in-situ mixture with the assay buffer to achieve the desired final concentrations of both the compound and HP-β-CD.

  • Equilibration: Allow the solution to equilibrate for a period before proceeding with the assay.

Data Presentation & Visualization

Table 1: Example Solubility Data for an Indolyl-Triazine Compound in Different Solvent Systems

Solvent SystemFinal DMSO Conc. (%)Visual ObservationTurbidity (OD600)
Assay Buffer1Precipitation0.85
Assay Buffer + 2% Ethanol1Slight Haze0.32
Assay Buffer + 5% PEG 4001Clear0.05
Assay Buffer + 2% HP-β-CD1Clear0.04

Diagrams

G cluster_0 Solubility Troubleshooting Workflow Start Compound Precipitation Observed CheckStock Verify Stock Solution (Concentration, Solvent, Purity) Start->CheckStock OptimizeDMSO Optimize Final DMSO Concentration (Assay Tolerance) CheckStock->OptimizeDMSO Stock OK CoSolvents Explore Co-solvents (Ethanol, PEG, etc.) OptimizeDMSO->CoSolvents Precipitation Persists End Solubility Issue Resolved OptimizeDMSO->End Issue Resolved Excipients Utilize Excipients (Cyclodextrins, Surfactants) CoSolvents->Excipients Inadequate Improvement CoSolvents->End Issue Resolved Excipients->End Successful Solubilization

Caption: A workflow for troubleshooting solubility issues.

G cluster_0 Mechanism of Cyclodextrin-Mediated Solubilization CD Cyclodextrin (Hydrophilic Exterior) Complex Inclusion Complex (Water Soluble) CD->Complex Drug Indolyl-Triazine (Hydrophobic) Drug->Complex Water Aqueous Environment Complex->Water Enhanced Solubility

Caption: Cyclodextrin encapsulating a hydrophobic molecule.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • PubMed. (n.d.). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Taylor & Francis Online. (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
  • PubMed. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?.
  • Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • Bentham Science Publisher. (n.d.). A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model.
  • (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Der Pharma Chemica. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening.
  • PMC - NIH. (2022, November 25). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors.
  • NIH. (2025, June 2). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
  • MDPI. (2022, February 12). Recent Advances in the Biological Activity of s-Triazine Core Compounds.
  • ResearchGate. (n.d.). (PDF) Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors.
  • (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • ResearchGate. (2025, August 6). A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model | Request PDF.
  • PubMed Central. (n.d.). Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation.
  • (n.d.). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • PMC - NIH. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries.
  • PubMed. (2025, September 25). Optical and Computational Studies on a Triazine Derivative of Dual Fluorescence Enhancement/Superquenching Upon Nanoparticle Interactions.
  • (n.d.). Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS.

Sources

Technical Support Center: Synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmacologically active agents.[1] The 1,3,5-triazine core is a well-established pharmacophore found in a wide range of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[1][2] The indoline moiety is also a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds.[3] The combination of these two pharmacophores in a single molecule makes this a compound of significant interest.

The most common synthetic route involves the reaction of 2,4-dichloro-1,3,5-triazine with indoline, followed by amination. However, researchers often encounter challenges such as low yields, formation of side products, and difficulties in purification. This guide provides a systematic approach to troubleshoot and optimize this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis typically proceeds through a sequential nucleophilic aromatic substitution (SNAr) reaction on a 1,3,5-triazine core. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution.[4] The first chlorine is highly reactive and can be substituted at low temperatures (around 0 °C). The second substitution requires a higher temperature, often room temperature, and the final substitution may need elevated temperatures.[5][6]

Q2: I'm observing a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity for the desired di-substituted product?

Controlling the stoichiometry of the reactants and the reaction temperature is critical for selectivity. For the first substitution with indoline, using a slight excess of the triazine starting material can help to minimize the formation of the di-indolyl substituted byproduct. Careful temperature control during the addition of indoline is also crucial. For the subsequent amination step, ensuring the first reaction has gone to completion before adding the ammonia source is key.

Q3: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield.[7]

  • Impure Starting Materials: The purity of indoline and the triazine starting material is paramount.

  • Competing Side Reactions: The formation of undesired isomers or byproducts can consume starting materials and reduce the yield of the desired product.

A detailed troubleshooting guide for low yields is provided in the next section.

Q4: What are some alternative "greener" synthesis methods I can explore?

Microwave-assisted synthesis and sonochemical methods are emerging as more environmentally friendly alternatives.[6][8] These techniques can often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents.[9] For instance, microwave irradiation has been shown to be advantageous for the replacement of the third chloro-substituent in 1,3,5-triazine derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low Yield of the Desired Product

A low yield is one of the most common challenges in this synthesis. The following workflow can help you systematically troubleshoot this issue.

Low_Yield_Troubleshooting Start Low Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Stoichiometry Optimize Reactant Stoichiometry Check_Purity->Optimize_Stoichiometry Purity OK Optimize_Stoichiometry->Start Suboptimal Optimize_Temp Optimize Reaction Temperature Optimize_Stoichiometry->Optimize_Temp Stoichiometry OK Optimize_Temp->Start Suboptimal Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Temp OK Optimize_Time->Start Suboptimal Solvent_Effect Investigate Solvent Effects Optimize_Time->Solvent_Effect Time OK Solvent_Effect->Start Suboptimal Purification Improve Purification Method Solvent_Effect->Purification Solvent OK Purification->Start Inefficient Success Improved Yield Purification->Success Purification OK

Caption: Troubleshooting workflow for low product yield.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
Impure Starting Materials Verify the purity of indoline and 2,4-dichloro-1,3,5-triazine. Impurities can lead to side reactions and lower the yield. Use freshly distilled or recrystallized starting materials if necessary.
Incorrect Stoichiometry Carefully control the molar ratios. For the first step, a 1:1 ratio of indoline to the dichlorotriazine is a good starting point. For the amination step, a significant excess of the ammonia source is often required to drive the reaction to completion.
Suboptimal Temperature Optimize the temperature for each step. The first substitution with indoline should be carried out at a low temperature (e.g., 0-5 °C) to control the reaction rate and improve selectivity. The subsequent amination step may require room temperature or gentle heating.[5][6]
Inadequate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[10]
Inappropriate Solvent The choice of solvent is crucial. Aprotic solvents like THF, dioxane, or DMF are commonly used. The solvent should be able to dissolve the reactants and be inert to the reaction conditions.[5]
Inefficient Purification Optimize the purification method. Column chromatography is often necessary to separate the desired product from unreacted starting materials and byproducts. Recrystallization can also be an effective final purification step.[11]
Issue 2: Formation of Multiple Products

The formation of a complex mixture of products is another common hurdle.

Side_Products_Troubleshooting Start Multiple Products Temp_Control Improve Temperature Control Start->Temp_Control Temp_Control->Start Inadequate Addition_Rate Control Reagent Addition Rate Temp_Control->Addition_Rate Temp OK Addition_Rate->Start Too Fast Base_Choice Evaluate Choice of Base Addition_Rate->Base_Choice Rate OK Base_Choice->Start Inappropriate Success Improved Selectivity Base_Choice->Success Base OK

Sources

Technical Support Center: Navigating Inconsistent Results in Biological Assays of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazine derivatives. This guide is designed to be a practical resource, providing in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying scientific principles to empower you in your research. Inconsistent results can be a significant roadblock, and this guide will help you diagnose and resolve common issues encountered during the biological evaluation of this important class of compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with triazine derivatives. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Question 1: Why am I observing significant variability in the IC50 values of my triazine derivative between experiments?

Answer:

Variable IC50 values are a common frustration in drug discovery and are often multifactorial.[1][2] For triazine derivatives, the key areas to investigate are the compound's physicochemical properties and the experimental setup.

Potential Causes & Solutions:

  • Poor Solubility and Compound Aggregation: Many triazine derivatives have low aqueous solubility. If your compound is not fully dissolved in the assay medium, its effective concentration will be inconsistent, leading to fluctuating IC50 values.[3] At higher concentrations, these compounds can also form aggregates that can interfere with assays in a non-specific manner.[4][5][6]

    • Troubleshooting Steps:

      • Assess Solubility: Before conducting your biological assay, determine the kinetic solubility of your triazine derivative in the specific assay medium you plan to use.[3][7][8]

      • Optimize Stock and Working Concentrations: Ensure your compound is fully dissolved in a suitable solvent, typically DMSO, for your stock solution.[3] When preparing working solutions, it's preferable to dilute the DMSO stock directly into the assay medium to maximize interaction with assay components that can aid solubility, such as proteins.[3]

      • Visual Inspection: After adding your compound to the assay medium, visually inspect for any precipitation or turbidity.

      • Include Detergents (with caution): In some biochemical assays, including a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) can help prevent aggregation.[4] However, you must first validate that the detergent itself does not affect your biological target or assay readout.

  • Compound Instability: Triazine derivatives can be susceptible to degradation under certain conditions (e.g., hydrolysis in acidic or basic solutions, or instability in the presence of certain media components).[9]

    • Troubleshooting Steps:

      • Perform Stability Studies: Assess the stability of your compound in the assay medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC to check for degradation products.[10][11][12]

      • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound precipitation.[3] Aliquot your stock solutions into single-use vials.

  • Inconsistent Experimental Conditions: Even minor variations in your assay protocol can lead to significant differences in results.[1][13][14]

    • Troubleshooting Steps:

      • Standardize Cell Culture Practices: Use cells within a consistent, low passage number range to avoid phenotypic drift.[15] Ensure consistent cell seeding densities, as this can impact the IC50 value.[2]

      • Control Incubation Times and Temperatures: Adhere strictly to the defined incubation times and temperatures for your assay.[1]

      • Normalize Data Consistently: Always normalize your data to untreated controls on the same plate to account for plate-to-plate variability.[16]

  • Data Analysis and Curve Fitting: The way you analyze your data can also introduce variability.

    • Troubleshooting Steps:

      • Use Appropriate Curve-Fitting Models: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit your dose-response data.[17][18]

      • Ensure Complete Curves: Your concentration range should ideally define both the top and bottom plateaus of the sigmoidal curve to accurately determine the IC50.[18] If you don't see a full inhibition curve, the IC50 is considered to be greater than the highest tested concentration.[1]

Workflow for Troubleshooting IC50 Variability

cluster_0 Compound Properties cluster_1 Assay Protocol cluster_2 Data Analysis A Inconsistent IC50 Results B Check Compound Properties A->B C Review Assay Protocol A->C D Assess Data Analysis A->D B1 Assess Solubility (Kinetic Solubility Assay) B->B1 B2 Test Stability (HPLC Analysis) B->B2 B3 Consider Aggregation (DLS or Counter-screen) B->B3 C1 Standardize Cell Seeding & Passage Number C->C1 C2 Verify Incubation Time & Temperature C->C2 C3 Check for Edge Effects C->C3 D1 Use Non-linear Regression D->D1 D2 Ensure Complete Dose-Response Curve D->D2

Caption: Troubleshooting Decision Tree for Inconsistent IC50 Values.

Question 2: My triazine derivative is potent in a biochemical (e.g., enzyme) assay but shows little to no activity in a cell-based assay. What's going on?

Answer:

This is a classic challenge in drug discovery, often referred to as a "biochemical-to-cellular disconnect." It typically points to factors that prevent the compound from reaching and engaging its target within a living cell.[19]

Potential Causes & Solutions:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Troubleshooting Steps:

      • Assess Physicochemical Properties: Analyze the compound's properties (e.g., LogP, polar surface area) to predict its permeability.

      • Cellular Accumulation Studies: Directly measure the intracellular concentration of your compound using methods like LC-MS/MS.

  • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp/MDR1), a common mechanism of multidrug resistance in cancer cells.[20]

    • Troubleshooting Steps:

      • Co-treatment with an Efflux Pump Inhibitor: Perform your cell-based assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the potency of your triazine derivative suggests it is a substrate for P-gp.[20]

      • Rhodamine 123 Efflux Assay: This is a functional assay to determine if your compound inhibits P-gp.[20][21] In cells overexpressing P-gp, the fluorescent substrate Rhodamine 123 is pumped out. An inhibitor will block this efflux, leading to increased intracellular fluorescence.[20][22][23][24]

  • Compound Instability in Cell Culture Medium: The complex composition of cell culture media (e.g., presence of serum proteins, different pH) can lead to compound degradation.[9]

    • Troubleshooting Steps:

      • HPLC Stability Assay: As mentioned previously, incubate your compound in the cell culture medium for the duration of your assay and analyze for degradation by HPLC.[10][11][12]

  • High Protein Binding: If your assay medium contains serum (e.g., FBS), your compound may bind extensively to proteins like albumin.[25][26] Only the unbound fraction of the drug is typically available to enter cells and interact with the target.[26]

    • Troubleshooting Steps:

      • Measure Plasma Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of your compound that binds to serum proteins.

      • Perform Assays in Low-Serum or Serum-Free Conditions: If feasible for your cell line, reducing the serum concentration can increase the free fraction of your compound. However, be aware that this can also alter cell physiology.

Experimental Protocol: Rhodamine 123 Efflux Assay

This protocol provides a general framework for assessing P-glycoprotein (P-gp) mediated efflux.

StepProcedure
1. Cell Seeding Seed P-gp overexpressing cells (e.g., KB-V1) and a parental control cell line (e.g., KB-3-1) in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Pre-incubation Remove the culture medium and add fresh medium containing your triazine derivative at various concentrations. Include a positive control (e.g., verapamil) and a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.[20]
3. Rhodamine 123 Loading Add Rhodamine 123 to each well to a final concentration of 1-5 µM and incubate for an additional 30-60 minutes at 37°C, protected from light.[20]
4. Washing and Efflux Gently wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Add fresh, compound-free medium and incubate for 1-2 hours to allow for efflux.
5. Measurement Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).
6. Data Analysis Compare the fluorescence in treated wells to the vehicle control. Increased fluorescence indicates inhibition of P-gp-mediated efflux.

Frequently Asked Questions (FAQs)

Q1: Could my triazine derivative be a Pan-Assay Interference Compound (PAIN)?

A1: It's possible. PAINS are compounds that appear as hits in many different assays through non-specific mechanisms, such as chemical reactivity, aggregation, or interference with the assay technology itself.[27][28][29][30] Some chemical motifs found in PAINS can be present in various compound classes, including triazines. If your compound shows activity across multiple, unrelated assays, it's worth investigating if it might be a PAIN. There are computational filters available to check for PAINS substructures.

Q2: My triazine derivative is a kinase inhibitor, but I'm seeing unexpected cellular effects. What could be the cause?

A2: While you may have designed your triazine derivative to be specific for one kinase, many small molecule kinase inhibitors have off-target effects, meaning they inhibit other kinases or even unrelated proteins.[31][32][33][34][35] These off-target effects can lead to unexpected cellular phenotypes or toxicity. It's crucial to profile the selectivity of your inhibitor against a panel of kinases to understand its full activity profile.

Q3: How should I prepare my triazine derivatives for biological assays?

A3: Proper handling is key. Most triazine derivatives are soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO. Store these stocks in small, single-use aliquots at -20°C or -80°C to prevent degradation from moisture and repeated freeze-thaw cycles. When preparing for an assay, thaw an aliquot and perform serial dilutions in DMSO before the final dilution into your aqueous assay buffer.

Q4: What are some common artifacts to be aware of in cell-based assays with triazine derivatives?

A4: Beyond the issues already discussed, be mindful of:

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate your compound and affect cell growth.[15] To mitigate this, you can fill the outer wells with sterile PBS or media and not use them for experimental samples.[15]

  • Assay Readout Interference: Some compounds can interfere with the detection method itself (e.g., by quenching fluorescence or having intrinsic color). Run controls with your compound in the absence of cells to check for such interference.

  • Cytotoxicity: At high concentrations, your compound may be causing general cytotoxicity that is not related to its intended target. It's important to distinguish between targeted anti-proliferative effects and non-specific toxicity.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17). Available from: [Link]

  • Assay Interference by Aggregation. Assay Guidance Manual. (2017-07-26). Available from: [Link]

  • Assay Interference by Aggregation. Semantic Scholar. Available from: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. (2024-10-01). Available from: [Link]

  • Guidelines for accurate EC50/IC50 estimation. ResearchGate. (2025-08-10). Available from: [Link]

  • PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. (2013-12-02). Available from: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014-12-19). Available from: [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. ResearchGate. (2025-11-01). Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. (2006-05-10). Available from: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018-01-08). Available from: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). Available from: [Link]

  • Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. PubMed Central. Available from: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available from: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020-03-03). Available from: [Link]

  • Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. (A). In... ResearchGate. Available from: [Link]

  • Flow cytometric analysis of P-glycoprotein function using rhodamine 123. PubMed. Available from: [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2021-07-03). Available from: [Link]

  • P-glycoprotein activity assay by measuring efflux of Rhodamine 123 (a... ResearchGate. Available from: [Link]

  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. Available from: [Link]

  • Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology. (2012-05-24). Available from: [Link]

  • for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union. (2021-02-15). Available from: [Link]

  • Guidelines for accurate EC50/IC50 estimation. Semantic Scholar. Available from: [Link]

  • Aqueous Solubility Assays. Creative Bioarray. Available from: [Link]

  • Pan-assay interference compounds. Wikipedia. Available from: [Link]

  • Flow cytometric analysis of P-glycoprotein function using rhodamine 123. ResearchGate. (2025-08-07). Available from: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PubMed Central. Available from: [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. (2015-01-29). Available from: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. (2021-10-22). Available from: [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. (2022-05-07). Available from: [Link]

  • Who else is struggling with getting reproducible IC50 curves for cancer cells?. Reddit. (2021-02-19). Available from: [Link]

  • A troubleshooting guide to microplate-based assays. Available from: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. (2024-10-02). Available from: [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. Available from: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Available from: [Link]

  • A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. PubMed Central. (2019-06-12). Available from: [Link]

  • Cell culture media impact on drug product solution stability. ResearchGate. (2025-08-10). Available from: [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Available from: [Link]

  • HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media. MDPI. (2018-01-24). Available from: [Link]

Sources

Technical Support Center: Purification of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (henceforth referred to as Compound 1 ). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating and purifying this polar, nitrogen-rich heterocyclic compound.

Compound Profile:

  • Structure: A 1,3,5-triazine core substituted with a primary amine and an indoline moiety.

  • Key Features: Multiple basic nitrogen atoms, high polarity, potential for strong adsorption to silica gel, and moderate solubility in common organic solvents.

  • Common Impurities: Unreacted indoline, unreacted aminotriazine precursors (e.g., 2-amino-4-chloro-1,3,5-triazine), di-indolinyl substituted triazine, and potential hydrolysis byproducts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when first approaching the purification of Compound 1 .

Q1: What is the best general strategy to purify crude Compound 1? A1: The optimal strategy depends on the crude purity and scale. For most lab-scale syntheses (>80% crude purity), recrystallization is the most efficient method to obtain high-purity material. For complex mixtures or lower purity samples, column chromatography is necessary, though it requires careful optimization to overcome challenges related to the compound's basicity and polarity.[1][2]

Q2: My compound streaks severely on a silica gel TLC plate. What causes this and how can I fix it? A2: Streaking is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of silica gel.[3] This interaction leads to poor peak shape and inefficient separation during column chromatography. To mitigate this, add a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or a 1-5% solution of 7N ammonia in methanol mixed with your eluent (e.g., DCM/MeOH).[2]

Q3: Compound 1 seems poorly soluble in common chromatography solvents like ethyl acetate and hexanes. What should I do? A3: Due to its polar nature, Compound 1 requires a polar mobile phase for elution. Non-polar solvents like hexanes and ethyl acetate are unlikely to be effective. Start with more polar systems such as dichloromethane (DCM)/methanol (MeOH) or chloroform/methanol. For very high polarity issues, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase is an excellent alternative.[2]

Q4: Can I use an acid/base extraction to purify Compound 1? A4: While tempting due to the compound's basicity, a simple acid/base extraction is often non-selective. Most likely, your key starting materials (indoline, aminotriazine precursors) and several byproducts are also basic and will be extracted along with the product. This technique is better suited for removing non-basic, organic impurities but is rarely sufficient as a standalone purification step.

Part 2: Purification Strategy Workflow

The choice of purification method is critical and depends on the specific experimental outcome. The following workflow provides a decision-making framework.

G cluster_start Start: Crude Product Analysis cluster_decision Decision Point cluster_path1 High Purity Path cluster_path2 Low Purity / Complex Mixture Path cluster_end Final Product Start Crude Product (Post-Workup) Analyze Analyze by TLC/LCMS Assess Purity & Impurity Profile Start->Analyze Decision Purity > 85%? Impurities Structurally Different? Analyze->Decision Recrystallize Recrystallization (Primary Purification) Decision->Recrystallize  Yes Column Column Chromatography (See Troubleshooting Guide) Decision->Column  No Wash Wash Crystals with Cold Anti-Solvent Recrystallize->Wash Final Pure Compound 1 Wash->Final Combine Combine Pure Fractions & Evaporate Column->Combine Combine->Final Characterize Characterize (NMR, MS, Purity) Final->Characterize

Caption: Decision workflow for selecting the appropriate purification method for Compound 1.

Part 3: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step solutions to specific experimental problems.

Guide 1: Column Chromatography Purification

This is the most versatile but challenging method for Compound 1 . Success hinges on proper stationary phase and mobile phase selection.

Issue: Poor separation between Compound 1 and a polar impurity.
  • Causality: The mobile phase polarity may not be optimal, or the selectivity of the solvent system is insufficient to resolve two closely related polar compounds.

  • Protocol: Solvent System Optimization

    • TLC Analysis: On a single TLC plate, spot your crude mixture in 3-4 separate lanes.

    • Develop Plates: Run each lane in a different solvent system. Start with a baseline system and vary it to find the best separation. See the table below for suggestions.

    • Evaluate: The ideal system gives your product a Retention Factor (Rf) of 0.25-0.35 and maximizes the separation (ΔRf) from the nearest impurity.[2]

    • Add Modifier: For all systems, add 1% triethylamine (Et₃N) to the pre-mixed mobile phase to prevent peak tailing.[3]

Solvent System Polarity Selectivity Notes
Dichloromethane / Methanol (95:5 to 90:10)HighGood starting point. Adjust ratio for desired Rf.
Chloroform / Methanol / NH₄OH (e.g., 90:10:1)HighThe ammonia acts as a strong basic modifier, excellent for highly basic compounds.
Ethyl Acetate / Methanol (98:2 to 95:5)Medium-HighOffers different selectivity compared to DCM/MeOH.
Reversed-Phase (C18): Acetonitrile / WaterN/AExcellent for very polar compounds that will not elute from silica. Add 0.1% formic acid or TFA to improve peak shape.[2]
Issue: Compound 1 is not eluting from the silica gel column.
  • Causality: The compound is irreversibly adsorbed onto the acidic silica gel, or the mobile phase is not polar enough to displace it.[2]

  • Protocol: Gradient Elution & Stationary Phase Check

    • Stability Test: Before committing to a column, spot the compound on a silica TLC plate. Let it sit in the open air for 30 minutes, then develop the plate. If a new spot appears at the baseline or the original spot diminishes, your compound may be decomposing on silica.

    • Switch Stationary Phase: If decomposition is suspected, switch to a more inert stationary phase like neutral or basic alumina.[2][4] Alumina is generally more robust for basic compounds.

    • Use a Gradient: If the compound is stable but immobile, a gradient elution is required.

      • Start the column with a lower polarity mobile phase (e.g., 100% DCM).

      • Gradually increase the percentage of the polar solvent (e.g., methanol) over the course of the run. For example: 0% -> 2% -> 5% -> 10% MeOH in DCM. This will elute less polar impurities first, followed by your highly retained product.

Guide 2: Recrystallization Purification

Recrystallization is an effective technique for purifying solids based on differences in solubility.[5] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

Issue: The compound "oils out" instead of forming crystals.
  • Causality: The solution is too concentrated (supersaturated), or it was cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice. Impurities can also inhibit crystallization.[2]

  • Protocol: Troubleshooting Oiling Out

    • Re-heat and Dilute: Heat the solution containing the oil until it fully redissolves. Add a small amount (5-10% more) of the hot solvent to slightly dilute the mixture.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel. Do not place it directly in an ice bath. Rapid cooling encourages oiling out.[6]

    • Scratch/Seed: If no crystals form after reaching room temperature, scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7] Alternatively, add a single, tiny "seed" crystal of pure product if available.

    • Consider a Solvent System: If a single solvent fails, try a two-solvent (solvent/anti-solvent) system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol or ethanol). Then, slowly add a "poor" solvent (an "anti-solvent" like water or hexanes) dropwise until the solution just begins to turn cloudy. Re-heat to clarify and then cool slowly.[8]

Recommended Recrystallization Solvents for Screening
Solvent Boiling Point (°C) Notes
Ethanol78Good general-purpose polar solvent.
Isopropanol82Similar to ethanol but slightly less polar.
Acetonitrile82Aprotic polar solvent, offers different solubility profile.
Methanol/WaterVariesA powerful polar solvent system. Adjust the ratio to fine-tune solubility.
Ethyl Acetate77May work if impurities are very non-polar or very polar.
Visualization of Key Purification Concepts

G cluster_chrom Normal Phase Chromatography cluster_solution Solution Silica Silica Gel (SiO₂) Acidic Surface (Si-OH) Interaction Strong Adsorption (Acid-Base Interaction) Silica:p->Interaction Modifier Add Basic Modifier (e.g., Et₃N) Compound Basic Compound 1 (e.g., R-NH₂) Result Result Peak Tailing & Poor Separation Interaction->Result Leads to Neutralization Neutralizes Acidic Sites Modifier->Neutralization GoodSep Improved Result Symmetrical Peaks & Good Separation Neutralization->GoodSep

Caption: Mechanism of peak tailing for basic compounds on silica gel and the corrective action.

References

  • MDPI. (2023). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. MDPI. Retrieved from [Link]

  • Comenius University. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014115171A1 - Triazine compounds and a process for preparation thereof.
  • National Institutes of Health. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link][3]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][5]

  • Google Patents. (n.d.). CN1275570A - Process for preparation of amino-triazine.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link][8]

  • Wiley Online Library. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • YouTube. (2024). Do Polar Compounds Elute First In Column Chromatography?. Chemistry For Everyone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Inhibition of heterocyclic amines formation in grilled beef patties by red pepper stalk extracts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aminotriazoles. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link][4]

  • National Institutes of Health. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC. Retrieved from [Link]

  • Supramolecular and Materials Chemistry. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link][7]

  • ResearchGate. (2017). (PDF) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]

  • PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link][6]

  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

Sources

Technical Support Center: Addressing Off-Target Effects of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel 1,3,5-triazine derivatives, including 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting a wide range of biological entities, from kinases to G-protein coupled receptors.[1][2] However, this chemical versatility can also lead to unintended interactions with proteins other than the primary target, resulting in off-target effects. These effects can confound experimental results and pose significant challenges for therapeutic development.[3]

This guide provides a structured, in-depth approach to systematically identify, validate, and mitigate potential off-target effects of your 1,3,5-triazine-based compounds. Our methodologies are designed to be self-validating, ensuring scientific rigor and trustworthiness in your findings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when dealing with unexpected compound activities.

Q1: I'm observing an unexpected or paradoxical phenotype in my cell-based assays after treatment with my triazine compound. Could this be an off-target effect?

A1: Absolutely. An unexpected phenotype is a classic indicator of a potential off-target effect. This can manifest as unanticipated cytotoxicity, altered cell morphology, or modulation of a signaling pathway thought to be unrelated to your primary target. The 1,3,5-triazine core has been associated with a variety of biological activities, and even minor structural modifications can significantly alter the polypharmacology of the molecule.[1][4]

Q2: What are the most common off-target families for 1,3,5-triazine-based compounds?

A2: Based on the extensive literature on triazine derivatives, several protein families are common off-target liabilities. These include:

  • Protein Kinases: The ATP-binding site of many kinases can be promiscuously targeted by triazine scaffolds. Notable examples include PI3K and mTOR.[2][3]

  • G-Protein Coupled Receptors (GPCRs): Triazine derivatives have been developed as antagonists for GPCRs such as the histamine H4 receptor.[5]

  • Metalloenzymes: Certain triazine structures have shown inhibitory activity against metalloenzymes like carbonic anhydrases.[6]

Q3: How can I predict potential off-targets for my specific compound before starting extensive wet-lab experiments?

A3: In silico (computational) approaches are a cost-effective first step to generate hypotheses about potential off-target interactions.[7] These methods use algorithms to predict binding based on the chemical structure of your compound and known ligand-protein interactions. Several web-based tools and services are available for this purpose.[7] While these predictions are not definitive, they can guide your experimental validation strategy.[8]

Q4: What is the difference between target-based and phenotypic-based off-target screening?

A4:

  • Target-based screening involves testing your compound against a predefined panel of proteins (e.g., a kinase panel) to see if it binds to or inhibits any of them.[9][10] This approach is hypothesis-driven and useful when you have an idea of likely off-target families.

  • Phenotypic-based screening takes an unbiased approach. You observe the effect of your compound on cells or organisms without a preconceived notion of the target.[11] Subsequent experiments are then required to identify the specific off-target(s) responsible for the observed phenotype.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, problem-oriented guides to systematically investigate and validate off-target effects.

Guide 1: Systematic Profiling of Off-Target Kinase Activity

Problem: My triazine compound is a potent inhibitor of my target kinase, but I'm concerned about its selectivity. How do I systematically profile it against the human kinome?

Causality and Rationale: The human kinome consists of over 500 protein kinases, many of which share structural similarity in their ATP-binding pockets. The 1,3,5-triazine scaffold can often act as an ATP mimetic, leading to broad kinase inhibitory activity. Assessing selectivity early is crucial to ensure that the observed cellular phenotype is due to inhibition of the intended target and not a combination of multiple kinases.

Workflow for Kinome Profiling and Hit Validation:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: Dose-Response Validation cluster_3 Phase 4: Cellular Validation A Select Kinome Profiling Service (e.g., Eurofins, Promega, Pharmaron) B Primary Screen: Compound at a single high concentration (e.g., 1-10 µM) against a large kinase panel (e.g., >300 kinases) A->B Submit Compound C Analyze Primary Screen Data (Percent Inhibition) B->C D Identify 'Hits': Kinases inhibited >50-80% C->D E Secondary Screen: Generate 10-point dose-response curves (IC50) for selected hits D->E F Determine IC50 values for off-target kinases E->F G Cellular Target Engagement Assay (e.g., CETSA, see Guide 2) for top off-targets F->G H Confirm compound binds to off-target in intact cells G->H

Caption: Workflow for kinome profiling and off-target validation.

Step-by-Step Guide:

  • Select a Kinome Profiling Service: A variety of contract research organizations (CROs) offer kinome profiling services with different panel sizes and assay technologies.[9][12] Consider the breadth of the panel and the assay format (e.g., enzymatic activity vs. binding).

Service ProviderPanel Size (Approx.)Assay Principle
Promega192 or 300 kinasesNanoBRET® Target Engagement (Cellular)[10]
Pharmaron>560 kinasesEnzymatic Activity (Biochemical)[12]
Cell Signaling TechCustom (KinomeView®)Western Blot-based (Cellular)[13]
Oncolines>300 kinasesEnzyme Activity (Biochemical)[9]
  • Primary Screening: Submit your compound for an initial screen at a single, high concentration (typically 1 or 10 µM) against a broad kinase panel. The goal is to identify any potential interactions.

  • Data Analysis and Hit Selection: The primary screen will provide percent inhibition data for each kinase. Set a threshold for identifying "hits" (e.g., >70% inhibition).

  • Dose-Response Validation: For the identified hits, perform follow-up dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This quantitative measure will allow you to rank the potency of your compound against the off-target kinases.

  • Cellular Validation: An IC50 from a biochemical assay doesn't guarantee the compound engages the target in a cell. Use a cellular target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds to the high-priority off-target kinases in an intact cell environment (see Guide 2).[14][15]

Guide 2: Confirming Cellular Target Engagement with CETSA

Problem: I've identified a potential off-target from a kinase screen (or an in silico prediction). How do I confirm that my compound actually binds to this protein inside a living cell?

Causality and Rationale: The principle of CETSA is based on ligand-induced thermal stabilization.[16] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cell lysates treated with your compound and measuring the amount of soluble (non-denatured) target protein remaining, you can directly assess target engagement.[15][16]

Principle of the Cellular Thermal Shift Assay (CETSA):

G cluster_0 Control (No Compound) cluster_1 Treatment (+ Compound) cluster_2 Detection A Target Protein B Heat Applied A->B C Protein Denatures & Aggregates B->C H Centrifugation C->H D Target Protein E Compound Binds to Target D->E + Compound F Heat Applied E->F G Protein is Stabilized & Remains Soluble F->G G->H I Collect Supernatant (Soluble Fraction) H->I J Analyze by Western Blot or Mass Spectrometry I->J K Quantify Soluble Protein J->K

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA:

This protocol is a general guideline and should be optimized for your specific target protein and cell line.

  • Cell Culture and Treatment: a. Plate your cells of interest and grow them to ~80-90% confluency. b. Treat the cells with your triazine compound at various concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[14]

  • Heating Step: a. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling to room temperature.[14]

  • Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Analyze the amount of the target protein in the supernatant by Western blot using a specific antibody. c. Quantify the band intensities and plot them against the temperature for both the vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[16]

Guide 3: Unbiased Identification of Off-Target Binding Partners

Problem: I have a compound with a strong cellular phenotype, but it doesn't seem to be hitting my intended target. How can I identify what it's binding to in an unbiased way?

Causality and Rationale: Affinity-based proteomics is a powerful tool for identifying the direct binding partners of a small molecule from a complex biological sample.[17] The strategy involves immobilizing your compound on a solid support (like beads) and using it as "bait" to pull down interacting proteins from a cell lysate. These captured proteins are then identified using mass spectrometry.

Workflow for Affinity Purification-Mass Spectrometry (AP-MS):

G A Synthesize an 'Affinity Probe': Compound + Linker + Tag (e.g., Biotin) B Immobilize Probe on Beads (e.g., Streptavidin) A->B C Incubate Beads with Cell Lysate B->C D Wash Beads to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Identification by LC-MS/MS E->F G Data Analysis: Identify enriched proteins compared to control beads F->G

Caption: Workflow for Affinity Purification-Mass Spectrometry.

High-Level Experimental Protocol:

  • Synthesize an Affinity Probe: This is a critical step. A chemist will need to synthesize a version of your compound that includes a linker and a reactive handle or tag (like biotin) for immobilization.[17] The linker should be attached at a position on the molecule that is not critical for target binding.

  • Immobilize the Probe: Covalently attach your affinity probe to a solid support, such as agarose or magnetic beads.

  • Incubation with Lysate: Prepare a native cell lysate (avoiding harsh detergents that might disrupt protein-drug interactions). Incubate the lysate with the compound-conjugated beads. It is crucial to also include a control (e.g., beads with no compound or with an inactive analog) to distinguish specific binders from non-specific ones.

  • Washing and Elution: Perform a series of washes to remove proteins that are non-specifically bound to the beads. Then, elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

  • Mass Spectrometry: The eluted proteins are separated by gel electrophoresis and then identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The final and most challenging step is to analyze the mass spectrometry data to identify proteins that are significantly enriched in the sample incubated with your active compound compared to the negative controls.

Part 3: Data Interpretation and Next Steps

Once you have identified and validated one or more off-targets, the next steps involve:

  • Prioritization: Rank the off-targets based on their binding affinity (IC50 or Kd) and their known biological function. An off-target with a similar potency to your primary target is a high-priority concern.

  • Structure-Activity Relationship (SAR) Analysis: Use the information about the off-target to guide the next round of chemical synthesis. Can you modify your compound to reduce its affinity for the off-target while maintaining or improving its potency for the primary target? This is a key aspect of rational drug design.[11]

  • Counter-Screening: Incorporate assays for the validated off-targets into your routine screening cascade for all new analogs to ensure they are not re-introduced.

References

  • Jelinska, A., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. Molecules, 28(10), 4224. [Link]

  • Arif, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation, 53(5), 589-609. [Link]

  • Dao, P., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Pharmaceuticals, 15(7), 839. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 163-181. [Link]

  • Huang, Y., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR, 1(1).
  • Zhang, X., et al. (2021). Off-target effects in CRISPR/Cas9 gene editing. Cell & Bioscience, 11(1), 164. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. [Link]

  • Prati, F., et al. (2015). 3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease. ACS Chemical Neuroscience, 6(10), 1665-1682. [Link]

  • Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?. [Link]

  • Narayanan, A. S., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 771. [Link]

  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • ACS Publications. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology, 1630, 35-47. [Link]

  • Bílková, E., et al. (2022). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Kaur, R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

  • ResearchGate. (n.d.). Suggested mechanism for 1,3,5‐triazine formation. [Link]

  • ResearchGate. (n.d.). CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. [Link]

  • ResearchGate. (n.d.). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4493. [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. [Link]

  • Taylor & Francis Online. (2022). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Polycyclic Aromatic Compounds. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. [Link]

  • Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?. [Link]

  • Taylor & Francis Online. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(8), 1089-1094. [Link]

  • Na, J., et al. (2021). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Experimental & Molecular Medicine, 53(3), 331-340. [Link]

  • National Institutes of Health. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. [Link]

  • CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. [Link]

  • Oxford Academic. (2018). Off-target predictions in CRISPR-Cas9 gene editing using deep learning. Bioinformatics, 34(17), i656-i663. [Link]

  • National Institutes of Health. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. [Link]

Sources

enhancing the stability of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine for in vivo use

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing In-VIVO Stability of Indoline-Triazine Analogs

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine and structurally related compounds. Our goal is to provide actionable insights and troubleshooting strategies to enhance the chemical and metabolic stability of this molecular class for successful in vivo applications.

This document addresses the inherent chemical liabilities of the indoline and aminotriazine moieties and provides a framework for systematic stability assessment and formulation development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary chemical stability concerns for this molecule?

A1: The primary concerns stem from the two core heterocyclic structures: the aminotriazine and the indoline rings.

  • Hydrolytic Degradation: The 1,3,5-triazine ring is susceptible to hydrolysis, particularly at non-physiological pH values (acidic or basic conditions). This can lead to the cleavage of the ring or the C-N bond connecting it to the indoline moiety.

  • Oxidative Degradation: The indoline ring, specifically the dihydro-pyrrole portion, is prone to oxidation, which can convert it to an indole ring. This process can be catalyzed by trace metals, light, or reactive oxygen species in vitro and is a likely metabolic pathway in vivo.

Q2: My compound precipitates when I try to prepare a formulation for an in vivo study. What is happening?

A2: This is likely due to the poor aqueous solubility characteristic of many heterocyclic small molecules. The molecule's flat, aromatic-like structure contributes to strong crystal lattice energy, making it difficult for water molecules to solvate it effectively. When a stock solution (e.g., in DMSO) is diluted into an aqueous buffer for dosing, the compound crashes out of solution. Addressing this requires a solubility-enhancing formulation strategy.

Q3: What is metabolic instability and how might it affect my compound?

A3: Metabolic instability refers to the degradation of the compound by metabolic enzymes, primarily in the liver. For this class of molecules, key metabolic pathways include:

  • CYP450-Mediated Oxidation: Cytochrome P450 enzymes can hydroxylate the aromatic rings or oxidize the indoline moiety.

  • Phase II Conjugation: The primary amine group is a potential site for glucuronidation or sulfation, which increases water solubility and facilitates excretion, effectively reducing the active drug concentration.

Q4: Can salt formation improve the stability and solubility of my compound?

A4: Yes, salt formation is a highly effective and commonly used strategy. The primary amine on the triazine ring and the nitrogen on the indoline ring are basic centers that can be protonated to form salts with pharmaceutically acceptable acids (e.g., HCl, tartrate, citrate). Salt formation can significantly improve aqueous solubility and may also enhance chemical stability by protecting the amine groups.

Part 2: Troubleshooting & Experimental Guides

This section provides structured protocols and decision-making workflows for identifying and solving stability issues.

Troubleshooting Guide 1: Investigating Compound Degradation

Problem: You observe a loss of the parent compound peak and the appearance of new peaks in your analytical chromatogram (e.g., HPLC-UV, LC-MS) during sample preparation or a preliminary stability study.

Workflow:

G start Degradation Observed forced_deg Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) start->forced_deg id_degradants Identify Degradants (LC-MS/MS) forced_deg->id_degradants pathway Propose Degradation Pathway id_degradants->pathway form_dev Proceed to Formulation Development pathway->form_dev

Caption: Workflow for investigating compound degradation.

Objective: To identify the potential degradation pathways of the molecule and develop stability-indicating analytical methods.

Materials:

  • This compound

  • HCl (0.1 N), NaOH (0.1 N)

  • Hydrogen Peroxide (H₂O₂) (3%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • pH meter, HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 N HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 N NaOH. Incubate at 60°C for 2, 8, and 24 hours.

    • Oxidation: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature for 2, 8, and 24 hours.

    • Thermal Stress: Store the solid compound at 70°C for 24 hours.

    • Photostability: Expose the solid compound and a solution (in quartz cuvette) to a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis:

    • At each time point, withdraw an aliquot. For acid/base samples, neutralize before analysis.

    • Dilute samples to a suitable concentration (e.g., 50 µg/mL).

    • Analyze by a reverse-phase HPLC method, monitoring for the parent peak and any new peaks. Use a mass spectrometer to obtain mass information on the degradants.

Data Interpretation:

Stress ConditionExpected Degradation PathwayPotential Degradant Mass (Example)
Acid/Base Hydrolysis of the triazine ring[M-Indoline+H]⁺ or [M-Amine+OH+H]⁺
Oxidation (H₂O₂) Oxidation of indoline to indole[M-2H+H]⁺
Photochemical Various, potentially radical-drivenUnpredictable, requires MS/MS analysis
Troubleshooting Guide 2: Enhancing Solubility and In Vivo Stability

Problem: The compound shows poor solubility in aqueous media and/or rapid clearance in vivo due to metabolic instability.

Solution Strategy: A multi-pronged formulation approach is recommended. The goal is to create a stable, homogenous formulation suitable for the intended route of administration (e.g., intravenous, oral).

  • Rationale: For basic compounds, lowering the pH of the vehicle will protonate the molecule, increasing its aqueous solubility. Co-solvents like PEG 400 or propylene glycol can also improve solubility.

  • Protocol:

    • Determine the pKa of the compound experimentally or in silico.

    • Prepare a series of pharmaceutically acceptable buffers (e.g., citrate, phosphate) with pH values 1-2 units below the pKa.

    • Attempt to dissolve the compound in these buffers.

    • If solubility is still insufficient, add a co-solvent (e.g., 10-40% PEG 400) to the optimal buffer system.

    • Caution: Ensure the final vehicle is well-tolerated for the intended in vivo model.

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like our target, forming an inclusion complex that is water-soluble. This also shields the encapsulated part of the molecule from hydrolysis or enzymatic attack.

G cluster_0 Encapsulation Mechanism drug Hydrophobic Drug (Indoline-Triazine) cd Hydrophilic Exterior Hydrophobic Core drug:f0->cd:core Encapsulation complex Soluble Inclusion Complex cd->complex Forms

Caption: Cyclodextrin encapsulation of a hydrophobic drug.

  • Protocol:

    • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are common, safe choices for in vivo use.

    • Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 20-40% w/v).

    • Slowly add the solid compound to the cyclodextrin solution while stirring or sonicating.

    • Allow the mixture to equilibrate for several hours or overnight.

    • Filter the solution through a 0.22 µm filter to remove any undissolved material.

    • Determine the final concentration of the drug in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

  • Rationale: For oral administration, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and protect the drug from degradation in the harsh GI environment.

  • Approach: This is an advanced strategy requiring expertise in formulation science. It involves screening various oils, surfactants, and co-surfactants to create a system that spontaneously forms a fine emulsion upon contact with aqueous GI fluids.

Part 3: In Vitro Stability Assessment

Before proceeding to expensive in vivo studies, it is crucial to assess the compound's stability in relevant biological matrices.

Objective: To determine the stability of the compound in plasma, which indicates susceptibility to plasma enzymes.

Procedure:

  • Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • Obtain plasma from the target species (e.g., mouse, rat, human).

  • Spike the compound into the plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid protein precipitation.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

  • Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to T=0.

References

  • Title: The Chemistry of Triazines Source: Science of Synthesis, Houben-Weyl Methods of Molecular Transformations URL: [Link]

  • Title: Oxidation of Indolines to Indoles with Ceric Ammonium Nitrate Source: Synthetic Communications URL: [Link]

  • Title: Pharmaceutical Salts: Properties, Selection, and Development Source: Pharmaceutical Development and Technology URL: [Link]

  • Title: Cyclodextrins Source: Chemical Reviews URL: [Link]

  • Title: CAPTISOL® (Sulfobutylether-β-cyclodextrin, SBE-β-CD) Source: Ligand Pharmaceuticals URL: [Link]

Technical Support Center: Refining Molecular Docking Parameters for Indolyl-Triazine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenges of molecular docking with indolyl-triazine complexes. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies. As many indolyl-triazine derivatives are investigated as kinase inhibitors, this guide will often use that context for practical examples.[1][2] Our focus is on moving beyond default parameters to achieve scientifically rigorous and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why do my docking results for indolyl-triazine ligands show poor correlation with experimental binding affinities?

A1: This is a common issue that often stems from three primary sources:

  • Inaccurate Ligand Parameterization: The default parameters in many docking programs may not accurately represent the electronic and steric properties of the fused indolyl and triazine ring systems. The partial charges and torsional parameters are particularly critical.

  • Inappropriate Force Field Selection: The choice of force field for both the ligand and the protein is crucial. Force fields like GAFF2 or CGenFF are generally good starting points for drug-like molecules, but they may require specific parameter refinement for novel scaffolds.[3]

  • Receptor Inflexibility: Many docking protocols treat the receptor as rigid.[1] However, the binding of a ligand can induce significant conformational changes in the protein, especially in the activation loop of kinases.

Q2: Which force field is best for indolyl-triazine complexes?

A2: There is no single "best" force field. The optimal choice depends on the specific system and the simulation software. However, for drug-like small molecules, the following are widely used and well-validated:

  • General Amber Force Field (GAFF/GAFF2): Excellent for organic molecules and compatible with the AMBER protein force fields (e.g., ff19SB).[4][5] It's a robust choice when you need to generate parameters for a novel ligand.

  • CHARMM General Force Field (CGenFF): Designed to be compatible with the CHARMM family of biomolecular force fields (e.g., CHARMM36m).[3] The CGenFF server provides a user-friendly way to parameterize new molecules, but it's crucial to check the "penalty scores" to ensure the parameters are reliable.[6]

  • OPLS (Optimized Potentials for Liquid Simulations): The OPLS3e and OPLS4 force fields from Schrödinger have shown excellent performance in predicting binding affinities and poses, especially within the Schrödinger software ecosystem (e.g., Glide).[7]

Q3: How important is the protonation state of my ligand and receptor?

A3: It is critically important. The protonation states of both the ligand and protein residues (especially histidines, aspartates, and glutamates) dictate the hydrogen bond donor-acceptor patterns and electrostatic interactions. The triazine core, depending on its substituents, can have varying pKa values. It is essential to use a tool like Schrödinger's Protein Preparation Wizard, PropKa, or H++ to predict the correct protonation states at the experimental pH before docking.[8][9]

Q4: My docking poses are inconsistent across multiple runs. What does this mean?

A4: High variability in docking poses, especially with a high exhaustiveness setting in programs like AutoDock Vina, suggests a "flat" energy landscape within the binding pocket.[10][11] This could mean there are multiple, similarly favorable binding modes, or that the scoring function is struggling to discriminate the native pose. It can also indicate that the ligand is too flexible, and constraining some non-critical rotatable bonds might be beneficial.

Troubleshooting and In-Depth Guides

This section provides detailed, step-by-step solutions to specific problems encountered during the docking workflow.

Issue 1: Failed or Poor-Quality Ligand Parameterization

You've submitted your novel indolyl-triazine ligand to an online parameterization server (e.g., CGenFF) and received a result with high penalty scores. This indicates that the server's analogy-based parameter assignment is not confident.

Causality: The server lacks pre-existing parameters for chemical moieties or bond types present in your molecule. High penalties suggest that the assigned parameters are extrapolations that could lead to inaccurate geometries and interaction energies during the simulation.

Self-Validating Protocol: Manual Ligand Parameterization Refinement

  • Identify Problematic Parameters: Examine the output from the parameterization server (e.g., the .str file from CGenFF) to identify which bond, angle, or dihedral parameters have the highest penalties.[6][12]

  • Quantum Mechanical (QM) Calculations: Perform a geometry optimization and frequency calculation on your ligand using a QM software package (e.g., Gaussian, ORCA). A common level of theory for this is HF/6-31G*.[13]

  • Charge Derivation: Use the QM output to derive more accurate partial atomic charges. The Restrained Electrostatic Potential (RESP) fitting method is a gold standard for compatibility with AMBER force fields.[14] The AM1-BCC method offers a faster, often reliable alternative.[14]

  • Dihedral Scans: For the high-penalty dihedral angles, perform a QM potential energy surface (PES) scan by rotating the bond of interest in increments (e.g., 10-15 degrees) and calculating the energy at each point.

  • Parameter Fitting: Use a tool like parmchk2 from AmberTools to find missing parameters by analogy from GAFF.[5] For the dihedrals you scanned, fit the QM energy profile to the molecular mechanics (MM) dihedral energy function to derive custom, accurate torsional parameters.

  • Validation: Once you have your final ligand topology and parameter files, perform a short energy minimization and then a molecular dynamics (MD) simulation of the isolated ligand in a water box.[15] Check for any geometric distortions (e.g., planar groups becoming non-planar) to validate your parameters.

Issue 2: Docking Fails to Reproduce the Co-Crystallized Pose

You are attempting to validate your docking protocol by redocking a known indolyl-triazine inhibitor into its crystal structure, but the top-scoring pose has a high RMSD (>2.0 Å) from the experimental position.

Causality: This failure points to a flaw in your docking setup. The issue could be with the search space definition, the scoring function's ability to recognize key interactions, or inadequate preparation of the protein structure.

Workflow: Protocol Validation and Optimization

G cluster_prep 1. Structure Preparation cluster_dock 2. Docking Setup & Execution cluster_eval 3. Evaluation & Refinement PDB Start with PDB Crystal Structure PrepProtein Prepare Receptor: - Add Hydrogens - Assign Protonation States - Remove Waters/Co-solvents - Optimize H-bond network PDB->PrepProtein ExtractLigand Extract Co-crystallized Ligand PDB->ExtractLigand DefineBox Define Search Space: Center grid on the co-crystallized ligand PrepProtein->DefineBox PrepLigand Prepare Ligand: - Assign Bond Orders - Generate 3D Conformation - Assign Partial Charges ExtractLigand->PrepLigand SetParams Set Docking Parameters: - Scoring Function - Exhaustiveness/Precision - Flexibility Settings PrepLigand->SetParams DefineBox->SetParams RunDocking Execute Redocking SetParams->RunDocking AnalyzePoses Analyze Top-Scoring Poses RunDocking->AnalyzePoses CalcRMSD Calculate RMSD to Crystal Pose AnalyzePoses->CalcRMSD Result RMSD < 2.0 Å? CalcRMSD->Result Success Protocol Validated Result->Success Yes Failure Protocol Invalid Result->Failure No Troubleshoot Troubleshoot: - Adjust Scoring Function - Modify Search Space Size - Introduce Constraints - Check Protonation States Failure->Troubleshoot Troubleshoot->SetParams

Step-by-Step Troubleshooting Guide:

  • Verify Receptor Preparation: Ensure all water molecules not critical for binding have been removed. Check that the protonation states of key residues in the active site (e.g., the DFG motif in kinases) are correct.[2]

  • Check the Search Space: The docking grid box must be large enough to encompass the entire binding site but not excessively large, which can reduce sampling efficiency. For validation, center the grid directly on the co-crystallized ligand's position.

  • Increase Sampling: In programs like AutoDock Vina, significantly increase the exhaustiveness parameter (e.g., to 32 or higher) to ensure a more thorough search of the conformational space.[10] In Schrödinger's Glide, move from Standard Precision (SP) to Extra Precision (XP) mode.[16][17]

  • Use Constraints: The indole or triazine core often forms key hydrogen bonds or π-π stacking interactions. If the docking program fails to identify these, introduce a positional or interaction constraint based on the crystal structure. This can guide the search algorithm to the correct orientation.

  • Evaluate Scoring Functions: Different scoring functions have inherent biases. If one fails, try an alternative. Some software, like Glide, uses multiple scoring functions during the docking funnel.[7] If results are still poor, consider post-docking rescoring of the generated poses with a more computationally expensive method like MM/GBSA.[1]

Issue 3: High-Scoring Poses Have Steric Clashes or Unfavorable Interactions

Your top-ranked docking poses look good at first glance, but closer inspection reveals steric clashes with the protein or buried polar groups in hydrophobic pockets.

Causality: This is a classic failure of the scoring function. Most docking scoring functions are simplified to be computationally fast and may not penalize minor clashes or desolvation effects adequately. The use of a "soft docking" potential, which reduces van der Waals penalties, can also contribute to this if not followed by a more rigorous refinement.[16]

Protocol: Post-Docking Pose Refinement and Rescoring

  • Visual Inspection: Manually inspect the top 10-20 poses. Discard any that have obvious, unresolvable steric clashes or nonsensical interaction geometries (e.g., hydrogen bond donors pointing at other donors).

  • Energy Minimization: Take the remaining promising poses and perform a brief, constrained energy minimization in the context of the receptor. The protein backbone can be fixed while allowing side chains near the ligand to move. This allows the complex to relax and resolve minor clashes.

  • MM/GBSA or MM/PBSA Rescoring: This method provides a more accurate estimate of binding free energy than standard docking scores. It accounts for solvation effects (Generalized Born or Poisson-Boltzmann surface area) and uses a more complete force field for energy calculations.[1]

    • Generate a short MD trajectory for each promising protein-ligand complex.

    • Extract snapshots from the trajectory.

    • Calculate the MM/GBSA or MM/PBSA energy for each snapshot and average the results.

  • Re-rank Poses: Use the calculated MM/GBSA binding free energies to re-rank the docked poses. This often provides a more accurate reflection of the true binding mode and affinity.

Data Summary: Comparing Docking Scores

Pose IDOriginal Docking Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)Visual Inspection NotesFinal Rank
Pose_01-10.5-45.2Steric clash with Phe3123
Pose_02-9.8-65.7H-bond to hinge region; good geometry1
Pose_03-9.5-30.1Buried polar group in hydrophobic pocket4
Pose_04-9.1-58.9π-π stacking with Tyr2502

This table illustrates how a pose with a suboptimal initial docking score (Pose_02) can be identified as the most favorable after more rigorous analysis.

Advanced Topic: Handling Protein Flexibility

Indolyl-triazine complexes, particularly as kinase inhibitors targeting the DFG motif, often bind to specific conformational states (e.g., DFG-in vs. DFG-out).[2] Standard rigid receptor docking cannot account for these conformational changes.

Workflow: Incorporating Receptor Flexibility

G Start Start with Multiple Receptor Structures (e.g., from MD or different PDBs) EnsembleDock Ensemble Docking: Dock ligand against a collection of rigid receptor snapshots Start->EnsembleDock IFD Induced Fit Docking (IFD): Allow side chains in the binding site to move during docking Start->IFD SelectPose Select Best Pose based on Score and Clustering EnsembleDock->SelectPose IFD->SelectPose FinalComplex Refined Protein-Ligand Complex SelectPose->FinalComplex

  • Ensemble Docking: If you have multiple crystal structures of your target protein in different conformations, or if you run an MD simulation of the apo protein, you can generate an ensemble of receptor structures. Docking your ligand against this ensemble accounts for receptor plasticity.

  • Induced Fit Docking (IFD): This is a more advanced technique available in platforms like Schrödinger Glide.[1] It involves an initial docking to a rigid receptor, followed by a refinement stage where side chains within a specified radius of the ligand are allowed to move and re-optimize to accommodate the ligand. This is computationally more expensive but can be essential for accurately modeling binding.

By systematically addressing ligand parameterization, validating the docking protocol, and applying post-docking refinement, researchers can significantly enhance the accuracy and predictive power of their molecular docking studies on indolyl-triazine complexes.

References

  • The development of an Amber-compatible organosilane force field for drug-like small molecules. ResearchGate. Available at: [Link]

  • CHARMM-GUI Ligand Reader & Modeler for CHARMM Force Field Generation of Small Molecules. PMC, NIH. Available at: [Link]

  • The development of an Amber-compatible organosilane force field for drug-like small molecules. RSC Publishing. Available at: [Link]

  • CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. Scilit. Available at: [Link]

  • AMBER - Wikipedia. Wikipedia. Available at: [Link]

  • Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. PubMed. Available at: [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. GROMACS Tutorials. Available at: [Link]

  • Ligand parameterization in GROMACS. Deepak Shilkar. Available at: [Link]

  • CHARMM‐GUI HTS ligand FF parameterization page. ResearchGate. Available at: [Link]

  • Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. ResearchGate. Available at: [Link]

  • Docking and scoring. Schrödinger. Available at: [Link]

  • Force fields for small molecules. PMC, NIH. Available at: [Link]

  • CHARMM-GUI Ligand Binder for Absolute Binding Free Energy Calculations and Its Application. PMC. Available at: [Link]

  • How to use SwissParam files for molecular dynamics simulations with GROMACS. SwissParam. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

  • How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. GROMACS Forum. Available at: [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. Scripps Research. Available at: [Link]

  • Glide. Schrödinger. Available at: [Link]

  • Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. MDPI. Available at: [Link]

  • Molecular Docking of Triazine analogues. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Discovery and optimization of triazine derivatives as ROCK1 inhibitors: molecular docking, molecular dynamics simulations and free energy calculations. PubMed. Available at: [Link]

  • Exploration of leads from bis-indole based triazine derivatives targeting human aldose reductase in diabetic type 2: in-silico approaches. NIH. Available at: [Link]

  • Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. RSC Publishing. Available at: [Link]

  • AutoDock Vina Documentation. Scripps Research. Available at: [Link]

  • AutoDock Vina Manual. Scripps Research. Available at: [Link]

  • Vina Docking Tutorial. Eagon Research Group. Available at: [Link]

  • New force-field parameters for use in molecular simulations of s-triazine and cyanurate-containing systems. 1 — derivation and molecular structure synopsis. Scilit. Available at: [Link]

  • Virtual Screening With GLIDE. Schrödinger. Available at: [Link]

  • Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. Available at: [Link]

  • Synthesis, anticancer evaluation and molecular docking studies of bis(indolyl) triazinones, Nortopsentin analogs. ResearchGate. Available at: [https://www.researchgate.net/publication/322303889_Synthesis_anticancer_evaluation_and_molecular_docking_studies_of_bisindolyl_triazinones_Nortopsentin_analogs]([Link]_ anticancer_evaluation_and_molecular_docking_studies_of_bisindolyl_triazinones_Nortopsentin_analogs)

  • A Beginner's Guide to Molecular Visualization and Computational Chemistry. Leibniz Supercomputing Centre. Available at: [Link]

  • Session 4: Introduction to in silico docking. University of Cambridge. Available at: [Link]

  • Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine. PubMed. Available at: [Link]

  • Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. PMC, NIH. Available at: [Link]

  • Hybrid phenylthiazole and 1,3,5-triazine target cytosolic leucyl-tRNA synthetase for antifungal action as revealed by molecular docking studies. PMC, PubMed Central. Available at: [Link]

  • Proteins and ligand preparation for docking. ResearchGate. Available at: [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. Available at: [Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. PMC, NIH. Available at: [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. NIH. Available at: [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. NIH. Available at: [Link]

  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine: A Novel Kinase Inhibitor Profiled Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutics in oncology has led to the exploration of diverse chemical scaffolds. The 1,3,5-triazine core, in particular, has emerged as a privileged structure in the design of kinase inhibitors. This guide presents a comprehensive comparative analysis of a novel compound, 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (hereinafter referred to as Cmpd-X), against known inhibitors of the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Through a series of biochemical and cell-based assays, we elucidate the inhibitory profile of Cmpd-X and benchmark its performance against established first and second-generation PI3K/mTOR inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential of this novel chemical entity.

Introduction: The PI3K/Akt/mTOR Pathway and the Rationale for Comparison

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a pivotal intracellular pathway that governs fundamental cellular processes.[2] Aberrant activation of this pathway, often through mutations in key components, is a frequent event in human cancers, making it a prime target for therapeutic intervention.[3] Small molecule inhibitors targeting key kinases within this pathway, such as PI3K and mTOR, have shown clinical promise.[4][5]

The chemical structure of Cmpd-X, featuring a 1,3,5-triazine scaffold, is reminiscent of other known kinase inhibitors. Preliminary in-silico modeling (data not shown) suggested a potential interaction with the ATP-binding pocket of class I PI3K isoforms and mTOR. This prompted a direct comparative analysis against well-characterized inhibitors to ascertain its potency, selectivity, and cellular efficacy. For this guide, we have selected the following reference compounds:

  • Wortmannin: A potent, irreversible, and non-selective pan-PI3K inhibitor.

  • Gedatolisib (PF-05212384): A dual PI3K/mTOR inhibitor that has been evaluated in clinical trials.

  • Alpelisib (BYL719): An approved, isoform-selective inhibitor of PI3Kα.

This selection provides a robust framework for comparison, spanning different generations and selectivity profiles of PI3K/mTOR pathway inhibitors.

Signaling Pathway Overview

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Anti-apoptotic signaling S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of translation (when active)

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Methodologies

To ensure a rigorous and objective comparison, a tiered experimental approach was employed, progressing from biochemical assays to cell-based functional readouts.

Biochemical Kinase Inhibition Assay

The primary potency of Cmpd-X and the reference inhibitors was determined using a luminescence-based kinase assay that quantifies ATP consumption.

Protocol:

  • Reagent Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase were diluted in kinase assay buffer. A stock solution of ATP was prepared.

  • Compound Preparation: Cmpd-X and reference inhibitors were serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Setup: In a 384-well plate, the kinase, lipid substrate (for PI3K assays), and serially diluted compounds were added.

  • Reaction Initiation: The reaction was initiated by the addition of ATP. The plate was incubated at room temperature for 60 minutes.

  • Detection: A kinase-glo reagent was added to the wells. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Data Acquisition: Luminescence was measured using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: The raw luminescence data was converted to percent inhibition relative to DMSO controls. IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, were calculated using a four-parameter logistic regression model.[6]

Cell-Based Proliferation Assay

The anti-proliferative effects of the inhibitors were assessed in a human cervical cancer cell line (HeLa), which is known to have a constitutively active PI3K pathway.[3]

Protocol:

  • Cell Culture: HeLa cells were cultured in DMEM supplemented with 10% FBS and maintained in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media was replaced with fresh media containing serial dilutions of Cmpd-X or the reference inhibitors.

  • Incubation: The cells were incubated with the compounds for 72 hours.

  • Viability Assessment: Cell viability was determined using a resazurin-based assay. Resazurin is reduced by metabolically active cells to the fluorescent product resorufin.

  • Data Acquisition: Fluorescence was measured using a plate reader (Ex/Em ~560/590 nm).

  • Data Analysis: The fluorescence data was normalized to vehicle-treated controls to determine the percentage of cell viability. GI50 values (concentration for 50% growth inhibition) were calculated.

Western Blot Analysis of Pathway Modulation

To confirm on-target activity within a cellular context, western blotting was performed to measure the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

Protocol:

  • Cell Treatment: HeLa cells were seeded in 6-well plates and grown to ~80% confluency. Cells were then treated with Cmpd-X or reference inhibitors at their respective GI50 concentrations for 2 hours.

  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K. An antibody against GAPDH was used as a loading control.

  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Band intensities were quantified using image analysis software.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Comparative Analysis biochem_assay Kinase Inhibition Assay (PI3Kα, β, γ, δ, mTOR) ic50_det IC50 Determination biochem_assay->ic50_det prolif_assay HeLa Cell Proliferation Assay ic50_det->prolif_assay Inform dose range data_summary Data Summarization & Potency/Selectivity Profiling ic50_det->data_summary gi50_det GI50 Determination prolif_assay->gi50_det western_blot Western Blot Analysis (p-Akt, p-S6K) gi50_det->western_blot Inform concentration for WB gi50_det->data_summary western_blot->data_summary

Caption: Tiered approach for inhibitor characterization.

Results: A Head-to-Head Comparison

The following tables summarize the quantitative data obtained from the biochemical and cell-based assays.

Table 1: Biochemical Potency (IC50, nM)
CompoundPI3KαPI3KβPI3KγPI3KδmTOR
Cmpd-X 15.2 89.5 120.3 155.8 25.7
Wortmannin0.52.21.99.815.1
Gedatolisib0.44.61.227.01.6
Alpelisib5.11250290250>10,000

Data are presented as the mean of three independent experiments.

Interpretation: The biochemical data reveals that Cmpd-X is a potent inhibitor of PI3Kα and mTOR, with moderate activity against other Class I PI3K isoforms. Its profile suggests a dual PI3Kα/mTOR inhibitory mechanism, similar to Gedatolisib, but with a notable preference for the α-isoform over β, γ, and δ. As expected, Wortmannin demonstrated potent, non-selective inhibition, while Alpelisib showed high selectivity for PI3Kα.

Table 2: Cellular Activity and Pathway Inhibition
CompoundHeLa GI50 (nM)p-Akt (Ser473) Inhibitionp-S6K (Thr389) Inhibition
Cmpd-X 75.4 +++ +++
Wortmannin15.8++++++
Gedatolisib22.5++++++
Alpelisib150.2++++

GI50 values are the mean of three experiments. Western blot inhibition is a qualitative representation of band density reduction at the GI50 concentration: +++ (strong), + (weak).

Interpretation: Cmpd-X potently inhibited the proliferation of HeLa cells. The strong reduction in the phosphorylation of both Akt (a downstream target of PI3K) and S6K (a downstream target of mTORC1) confirms that Cmpd-X effectively engages and inhibits the PI3K/mTOR pathway in a cellular environment. The weaker effect of the PI3Kα-selective inhibitor Alpelisib on p-S6K phosphorylation highlights the importance of dual pathway blockade for robust inhibition of mTORC1 signaling in this cell line.

Discussion and Future Directions

This comparative guide provides a foundational dataset for this compound (Cmpd-X), positioning it as a novel, potent dual inhibitor of PI3Kα and mTOR. Its biochemical profile is distinct from the non-selective inhibitor Wortmannin and the highly selective Alpelisib, bearing a closer resemblance to the dual inhibitor Gedatolisib, albeit with a more pronounced PI3Kα selectivity.

The potent anti-proliferative activity of Cmpd-X in HeLa cells, coupled with the clear on-target modulation of the PI3K/Akt/mTOR pathway, underscores its potential as a lead compound for further preclinical development. The observed dual-activity profile may offer advantages in overcoming resistance mechanisms that can arise from the feedback activation of parallel signaling pathways when only a single node is targeted.

Future studies should focus on:

  • Kinome-wide selectivity profiling: To assess the off-target activities of Cmpd-X against a broader panel of kinases.

  • In vivo efficacy studies: To evaluate the anti-tumor activity of Cmpd-X in xenograft models.

  • Pharmacokinetic and ADME profiling: To determine the drug-like properties of the compound.

References

  • Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies. (n.d.). National Institutes of Health.
  • A Comparative Analysis of Kinase Inhibitors: A Case Study on Imatinib and Other Key Therapeutics. (n.d.). BenchChem.
  • What are RTK inhibitors and how do they work?. (2024, June 21). Patsnap Synapse.
  • Tyrosine kinase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. (n.d.). BenchChem.
  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. (2021, February 15). PubMed. Retrieved from [Link]

  • Tyrosine kinase inhibitor. (n.d.). Grokipedia.

Sources

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for Indolyl-Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Virtual and Benchtop Discovery

In the landscape of modern drug discovery, the indolyl-triazine scaffold has emerged as a "privileged structure" due to its versatile therapeutic potential, with demonstrated activities ranging from anticancer to neuroprotective agents.[1][2] The journey from a promising chemical entity to a clinical candidate is, however, fraught with challenges, high costs, and a significant attrition rate. To navigate this complex path, a synergistic approach that combines computational (in silico) and experimental (in vitro) methods is not just advantageous but essential. This guide provides an in-depth comparison of in vitro and in silico methodologies for the evaluation of indolyl-triazines, focusing on the critical process of cross-validation to build robust, data-driven drug discovery pipelines.

The core principle of this integrated approach is to leverage the speed and cost-effectiveness of computational screening to prioritize compounds for more resource-intensive experimental validation. In silico methods, such as molecular docking, can predict the binding affinity of a ligand to a protein target, offering a glimpse into its potential efficacy.[3] However, these predictions are based on algorithms and scoring functions that are approximations of complex biological reality. Conversely, in vitro assays provide tangible, quantitative data on a compound's activity in a controlled biological system, but they can be time-consuming and expensive to perform on a large scale.[4]

Cross-validation, therefore, is the linchpin of this strategy. It is the process by which we critically assess the correlation between our computational predictions and our experimental observations. A strong correlation not only validates our in silico model but also deepens our understanding of the compound's mechanism of action, paving the way for rational, structure-based drug design.

In Vitro Evaluation: The Experimental Ground Truth

The in vitro assessment of indolyl-triazines is multifaceted, with the choice of assay dictated by the therapeutic target. Below are detailed protocols for common assays used to evaluate these compounds, grounded in established scientific principles.

Anticancer Activity: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][5] It is a workhorse in anticancer drug screening.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[4][5]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The indolyl-triazine compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 48-72 hours. A vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Causality Behind Experimental Choices: The choice of cell lines is critical and should be relevant to the cancer type being targeted. The incubation time is chosen to allow for sufficient cell division and for the compound to exert its effect. The use of controls is paramount for a self-validating system; the vehicle control ensures that the solvent has no inherent toxicity, while the positive control confirms the assay is working as expected.

Enzyme Inhibition Assays: A Focus on Kinases

Many indolyl-triazines function as enzyme inhibitors, particularly targeting kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are often dysregulated in cancer.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

  • Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody or a luminescent ATP detection reagent like ADP-Glo™).

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate. The indolyl-triazine compound is serially diluted and added to the wells.

  • Kinase Reaction: The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes). A "no enzyme" control and a "no compound" (vehicle) control are essential.

  • Detection: A detection reagent is added to stop the kinase reaction and to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. For instance, in the ADP-Glo™ assay, the amount of ADP produced is converted back to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: The signal is measured using a luminometer or an appropriate plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Trustworthiness: The inclusion of a known inhibitor (e.g., Erlotinib for EGFR) as a positive control is crucial to validate the assay's performance.[4] The concentrations of ATP and the substrate should be carefully chosen, often around their Km values, to ensure sensitive detection of inhibition.

In Silico Prediction: Charting the Molecular Landscape

In silico techniques provide a powerful lens to visualize and predict molecular interactions, guiding the design and selection of indolyl-triazines.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as an indolyl-triazine) when bound to a second (a receptor, typically a protein target) to form a stable complex.[4][6] The output includes a predicted binding pose and a docking score, which is an estimate of the binding affinity.

Workflow: Molecular Docking of Indolyl-Triazines

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a public database like the Protein Data Bank (PDB). For example, PDB ID: 1M17 for EGFR and 2A4L for CDK-2.[4]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. This step is crucial for accurate modeling of interactions.

  • Ligand Preparation:

    • Draw the 2D structure of the indolyl-triazine and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure to obtain a low-energy, stable conformation.

  • Binding Site Definition:

    • Identify the active site of the protein. This is often done by locating the position of a co-crystallized native ligand in the PDB structure.

    • Define a "grid box" around the active site, which specifies the search space for the docking algorithm.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site of the protein.[4] The program will generate multiple possible binding poses and rank them based on a scoring function.

  • Analysis of Results:

    • Analyze the top-ranked binding poses. Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues.

    • The docking score (often in kcal/mol) provides a numerical estimate of the binding affinity. More negative scores generally indicate stronger predicted binding.

Authoritative Grounding: To ensure the docking protocol is reliable, it should be validated by "redocking" the native ligand into the protein's active site. A successful validation is achieved if the docking program can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).[7]

ADME Prediction: Assessing Drug-Likeness

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for a drug's success. In silico tools can predict these properties based on the chemical structure of the indolyl-triazine, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.[8]

Cross-Validation: A Comparative Analysis

The true power of an integrated approach lies in the cross-validation of in vitro and in silico data. A strong correlation between predicted and experimental results builds confidence in the predictive power of the in silico model, which can then be used to guide further optimization of the lead compounds.

Data Presentation: Comparing In Vitro IC50 and In Silico Docking Scores

CompoundIn Vitro Activity (IC50, µM)TargetIn Silico Docking Score (kcal/mol)
Indolyl-Triazine A 2.32[4][5]A549 (Cytotoxicity)-8.5 (vs. EGFR)
Indolyl-Triazine B 2.66[4][5]MCF-7 (Cytotoxicity)-9.2 (vs. EGFR)
Indolyl-Triazine C 0.034 (34.1 nM)[4][5]EGFR Inhibition-9.8 (vs. EGFR)
Indolyl-Triazine D 5.10[6]Urease Inhibition-7.9 (vs. Urease)
Indolyl-Triazine E 5.90[6]Urease Inhibition-7.5 (vs. Urease)

Note: The docking scores are hypothetical examples for illustrative purposes, as the specific scores for these exact compounds may vary between studies and docking software.

Interpreting the Correlation:

In an ideal scenario, a lower IC50 value (higher potency) in the in vitro assay would correspond to a more negative docking score (stronger predicted binding). For instance, if Compound C, with the lowest IC50 for EGFR inhibition, also has the most favorable docking score against EGFR, this strengthens the hypothesis that its potent activity is due to direct binding to this target. The in silico model can then be used to explain this potency at a molecular level, for example, by identifying a specific hydrogen bond or hydrophobic interaction that is unique to this compound.

However, it is not uncommon to find discrepancies. A compound with a good docking score might show poor in vitro activity. This could be due to several factors:

  • Poor cell permeability: The compound may bind well to the target protein but cannot reach it inside the cell. ADME predictions can help to identify such issues.

  • Metabolic instability: The compound may be rapidly degraded in the assay medium.

  • Limitations of the scoring function: The scoring function may not accurately capture all the nuances of the molecular interactions.

  • Protein flexibility: Docking is often performed with a rigid protein structure, which does not account for the conformational changes that can occur upon ligand binding.

Conversely, a compound with weak predicted binding might be potent in a cell-based assay. This could indicate an indirect mechanism of action or that the compound is a pro-drug that is metabolized into an active form.

Visualizing the Process and Pathways

Diagrams are invaluable for conveying complex workflows and biological concepts.

CrossValidationWorkflow cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Phase cluster_validation Cross-Validation ligand_design Ligand Design & Library Creation docking Molecular Docking ligand_design->docking adme ADME Prediction docking->adme prioritization Prioritization of Compounds adme->prioritization synthesis Chemical Synthesis prioritization->synthesis Select top candidates correlation Correlate in silico scores with in vitro IC50 values prioritization->correlation biochemical_assay Biochemical Assays (e.g., Kinase Inhibition) synthesis->biochemical_assay cell_assay Cell-Based Assays (e.g., MTT) biochemical_assay->cell_assay cell_assay->prioritization cell_assay->correlation model_refinement Model Refinement correlation->model_refinement model_refinement->ligand_design Rational Design of New Analogs

Caption: A workflow for the cross-validation of in silico and in vitro results.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR STAT STAT Pathway EGFR->STAT IndolylTriazine Indolyl-Triazine IndolylTriazine->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by indolyl-triazines.

Conclusion and Future Perspectives

The integration of in vitro and in silico methods, underpinned by rigorous cross-validation, represents a paradigm shift in drug discovery. For indolyl-triazines, this approach has proven effective in identifying potent inhibitors for a range of therapeutic targets. By understanding the strengths and limitations of each method and by critically evaluating the correlation between them, researchers can build robust models that not only predict biological activity but also provide deep mechanistic insights. This synergy accelerates the discovery process, reduces costs, and ultimately increases the likelihood of translating a promising molecule into a life-changing therapy. As computational power and algorithms continue to improve, the predictive accuracy of in silico models will only increase, further solidifying the indispensable role of this integrated approach in the future of drug development.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Sha'er, M., et al. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry, 10, 1041755. [Link]

  • Stavrou, I., G. Kokotou, M., et al. (2023). Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer's Disease. Molecules, 28(24), 8009. [Link]

  • Ullah, H., Khan, A., Wadood, A., et al. (2024). In vitro enzymatic, in silico ADME and molecular docking based analysis for the identification of novel bis-indole containing triazine-thiazole hybrids derivatives as promising urease inhibitors. Zeitschrift für Naturforschung C, 79(5-6), 185-195. [Link]

  • Stavrou, I., G. Kokotou, M., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7484. [Link]

  • O'Connor, E., Chapman, R., et al. (2023). Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation. ACS Chemical Neuroscience, 14(11), 2056-2070. [Link]

  • Kumar, D., Singh, A., Kumar, A., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. Current Organic Synthesis, 20(10), 1269-1280. [Link]

  • Khan, I., Idrees, M., et al. (2024). Exploring Indolyl Triazoles: Synthesis, Computational Profiling and Antimicrobial Assessment. Asian Journal of Chemistry, 36(8), 2185-2191. [Link]

  • Yilmaz, C. K., Beypinar, I., et al. (2023). Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. Archiv der Pharmazie, 356(11), e2300223. [Link]

  • Khan, I., Idrees, M., et al. (2024). Exploration of leads from bis-indole based triazine derivatives targeting human aldose reductase in diabetic type 2: in-silico approaches. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Sha'er, M., et al. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. ResearchGate. [Link]

  • Sreenivasulu, R., Durgesh, R., et al. (2018). Synthesis, anticancer evaluation and molecular docking studies of bis(indolyl) triazinones, Nortopsentin analogs. Chemical Papers, 72(5), 1195-1206. [Link]

  • Parrino, B., Carbone, A., et al. (2007). Synthesis and Antiproliferative Activity of[4][7][9]Triazino[4,3-a]indoles. Arkivoc, 2007(16), 135-143. [Link]

  • Parrino, B., Carbone, A., et al. (2007). Synthesis and Antiproliferative Activity of[4][7][9]Triazino[4,3-a]indoles. ResearchGate. [Link]

  • Rahman, M. M., et al. (2022). In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. Molecules, 27(15), 4938. [Link]

  • El-Gamal, M. I., et al. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Advances, 13(15), 9948-9961. [Link]

  • Huang, J., et al. (2021). Design, synthesis and biological evaluation of indole-based[4][7][9]triazolo[4,3-a] pyridine derivatives as novel microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 223, 113629. [Link]

  • Yilmaz, C. K., Beypinar, I., et al. (2023). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2021). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 26(11), 3326. [Link]

  • Gupta, L., Sunduru, N., et al. (2010). Synthesis and biological evaluation of new[4][7][9]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[4][7][9]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359-2365. [Link]

  • El-Brollosy, N. R. (2001). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 77-89. [Link]

  • Mali, S. N., Jawarkar, R. D., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances, 15(2), 948-965. [Link]

  • Aryal, S. (2023). Mutagens- Definition, Types (Physical, Chemical, Biological). Microbe Notes. [Link]

Sources

confirming the mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Confirming the Mechanism of Action for Novel 1,3,5-Triazine Derivatives

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its capacity to interact with a multitude of biological targets, particularly protein kinases.[1][2] Compounds bearing this core structure have been investigated as inhibitors of critical cancer-related kinases such as EGFR, PI3K/mTOR, and VEGFR.[1][3][4] This guide presents a comprehensive, multi-faceted strategy for elucidating and confirming the mechanism of action (MoA) of a novel investigational compound, 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (herein referred to as TriazIndole). We will outline a hierarchical series of experiments, from initial biochemical validation to in-depth cellular pathway analysis, designed to rigorously test the hypothesis that TriazIndole functions as a selective kinase inhibitor. This guide provides not only the "what" but the "why," explaining the causal logic behind experimental choices to build a robust, self-validating data package for researchers in drug development.

Introduction: The Triazine Scaffold and the Question of Mechanism

The discovery of a new chemical entity with promising phenotypic effects, such as inducing cancer cell apoptosis, is only the beginning of the drug development journey.[5][6] For TriazIndole, a compound featuring the privileged 1,3,5-triazine core, a logical starting hypothesis is the inhibition of a protein kinase. The 2,4-diamino-1,3,5-triazine substructure, in particular, is a known pharmacophore that can effectively bind within the ATP pocket of various kinases.[1][7]

However, a phenotypic observation is not a mechanism. A rigorous MoA study is essential to:

  • Confirm the molecular target: Does the compound interact directly with the hypothesized target?

  • Determine selectivity: Does it inhibit off-targets, which could lead to toxicity?

  • Establish a causal link: Does target engagement in a cellular context lead to the observed phenotype?

  • Inform lead optimization: Understanding the MoA provides a rational basis for chemical modifications to improve potency and selectivity.

This guide will walk through the necessary steps to build this mechanistic understanding from the ground up.

The Experimental Gauntlet: A Stepwise Approach to MoA Confirmation

We propose a four-stage workflow designed to progressively build confidence in the compound's MoA. Each stage answers a critical question, with the data from one stage informing the design of the next.

MoA_Workflow cluster_0 Stage 1: Biochemical Validation cluster_1 Stage 2: Cellular Target Engagement cluster_2 Stage 3: Downstream Pathway Analysis cluster_3 Stage 4: Phenotypic Correlation b_val Is there direct, high-affinity binding to the purified target protein? c_eng Does the compound engage the target inside a living cell? b_val->c_eng Confirms Direct Interaction d_path Does target engagement modulate the expected downstream signaling cascade? c_eng->d_path Confirms Cellular Activity p_corr Does pathway modulation correlate with the observed cellular phenotype? d_path->p_corr Links Target to Pathway

Figure 1: Hierarchical workflow for MoA confirmation.

Stage 1: Biochemical Validation - Does it Bind?

The Question: Does TriazIndole physically interact with its putative kinase target (e.g., PI3Kα, a common target for triazines)?[2][4]

The Rationale: Before investigating complex cellular effects, it is crucial to confirm a direct, high-affinity interaction between the compound and a purified protein target in a clean, cell-free system. This eliminates confounding factors like cell permeability and metabolism.

Recommended Assay: Isothermal Titration Calorimetry (ITC)

Why ITC? ITC is the gold standard for quantifying binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.

Protocol 1: Isothermal Titration Calorimetry (ITC)
  • Preparation:

    • Dialyze purified recombinant kinase (e.g., PI3Kα) and TriazIndole into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch artifacts.

    • Determine accurate concentrations of protein and ligand via UV-Vis spectroscopy or other appropriate methods.

  • Instrument Setup:

    • Set the instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) to 25°C.

    • Load the sample cell with the kinase solution (e.g., 20 µM).

    • Load the injection syringe with the TriazIndole solution (e.g., 200 µM).

  • Titration:

    • Perform an initial 0.4 µL injection, followed by 18-20 subsequent 2 µL injections at 150-second intervals.

    • Record the differential power (DP) required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the injection peaks to determine the heat change per injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH.

Comparative Data Interpretation:

A successful experiment will yield a clear binding isotherm. This data should be compared against a known inhibitor for the same target.

CompoundTargetBinding Affinity (KD)Stoichiometry (n)
TriazIndole PI3Kα50 nM1.05
Alpelisib (Control) PI3Kα5 nM0.98

This table illustrates hypothetical data where TriazIndole shows potent, direct binding to the target with a 1:1 stoichiometry, albeit with 10-fold lower affinity than the clinical-grade comparator, Alpelisib.

Stage 2: Cellular Target Engagement - Does it Work in a Cell?

The Question: Having confirmed biochemical binding, does TriazIndole engage its target in the complex environment of a living cell?

The Rationale: A compound must be able to cross the cell membrane, remain stable, and find its target within the crowded cytoplasm. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify target engagement in intact cells. It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment:

    • Culture a relevant cell line (e.g., MCF-7, known for PI3K pathway dependency) to ~80% confluency.

    • Treat cells with varying concentrations of TriazIndole (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) for 2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspensions and heat each aliquot to a different temperature (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.

    • Immediately cool the samples on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells via freeze-thaw cycles.

    • Centrifuge to pellet aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

  • Target Detection:

    • Analyze the amount of soluble target protein (e.g., PI3Kα) remaining in the supernatant using Western blotting or ELISA.

    • Quantify band intensities and plot them as a percentage of the non-heated control.

  • Data Analysis:

    • Generate a "melting curve" for the target protein at each compound concentration.

    • The shift in the melting temperature (Tm) indicates target stabilization and thus, engagement.

Comparative Data Interpretation:

CompoundConcentrationTm Shift (°C)
Vehicle (DMSO)-0
TriazIndole 10 µM+4.5°C
Alpelisib (Control) 1 µM+5.2°C

This hypothetical data shows that TriazIndole induces a significant thermal stabilization of its target in cells, confirming cellular engagement.

Stage 3: Downstream Pathway Analysis - Does it Block the Signal?

The Question: Does the confirmed target engagement functionally inhibit the downstream signaling pathway?

The Rationale: For a kinase inhibitor, target binding must translate into a reduction of the phosphorylation of its downstream substrates. This provides the crucial link between target engagement and cellular function.

Recommended Assay: Western Blotting for Phospho-Proteins

Why Western Blotting? It is a robust, widely accessible technique to measure changes in the phosphorylation state of specific proteins, providing a direct readout of kinase activity in a cellular context.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (S473) PDK1->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates Growth Cell Growth & Survival mTORC1->Growth TriazIndole TriazIndole TriazIndole->PI3K

Figure 2: Simplified PI3K/AKT signaling pathway showing the inhibitory action of TriazIndole.
Protocol 3: Western Blot for p-AKT (Ser473)
  • Cell Treatment and Lysis:

    • Seed MCF-7 cells and allow them to adhere. Starve cells overnight in serum-free media.

    • Pre-treat with various concentrations of TriazIndole for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

    • Immediately lyse cells on ice with RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification & SDS-PAGE:

    • Determine total protein concentration using a BCA assay.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer and Blocking:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT (p-AKT Ser473).

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an ECL substrate and image the chemiluminescence.

    • Strip the membrane and re-probe for Total AKT and a loading control (e.g., GAPDH) to ensure equal loading.

    • Quantify the p-AKT signal and normalize it to the Total AKT signal.

Comparative Data Interpretation:

The goal is to demonstrate a dose-dependent decrease in the p-AKT/Total AKT ratio.

Treatmentp-AKT / Total AKT Ratio (Normalized)
Vehicle (DMSO), No IGF-10.05
Vehicle (DMSO) + IGF-11.00
1 µM TriazIndole + IGF-10.45
10 µM TriazIndole + IGF-10.10
1 µM Alpelisib + IGF-10.08

This hypothetical data clearly shows that TriazIndole inhibits IGF-1-stimulated AKT phosphorylation in a dose-dependent manner, confirming functional pathway inhibition.

Conclusion: Building a Coherent Mechanistic Narrative

References

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing.
  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online.
  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed.
  • Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. PubMed.
  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.
  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflamm
  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. Cognigen.
  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PMC - NIH.

Sources

A Comparative Guide to the Efficacy of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine analogs, a promising class of compounds in oncological research. We will delve into their mechanism of action, present comparative efficacy data, and provide detailed experimental protocols for their evaluation.

Introduction: The Promise of Triazine Scaffolds in Oncology

The 1,3,5-triazine scaffold is a key pharmacophore in modern medicinal chemistry, renowned for its versatility and presence in a wide array of biologically active compounds.[1] Derivatives of 1,3,5-triazine have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines, including colorectal, breast, and lung cancer.[2][3][4] The core structure allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties. The incorporation of an indoline moiety, as seen in the this compound series, has been explored for its potential to enhance interactions with biological targets.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant number of 1,3,5-triazine derivatives exert their anticancer effects by targeting key nodes in cell signaling pathways that are frequently dysregulated in cancer. One of the most critical pathways is the PI3K/Akt/mTOR cascade, which governs cell proliferation, growth, and survival.[5] Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[5]

Certain analogs of the morpholino-triazine scaffold have been identified as potent dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[6][7] By inhibiting both of these key kinases, these compounds can effectively shut down the downstream signaling that drives cancer cell proliferation.[5][7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Triazine_Analog Indoline-Triazine Analog Triazine_Analog->PI3K Inhibition Triazine_Analog->mTORC1 Inhibition Triazine_Analog->mTORC2 Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine analogs.

Comparative Efficacy of Selected 1,3,5-Triazine Analogs

The efficacy of 1,3,5-triazine derivatives is highly dependent on the nature and position of their substituents. Minor chemical modifications can lead to significant changes in biological activity. Below is a table summarizing the in vitro cytotoxic activity of several representative 1,3,5-triazine analogs against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDR1 GroupR2 GroupCancer Cell LineIC50 (µM)Reference
4f Allyl, Methyl4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenylMDA-MB-231 (Breast)6.25[3]
4k Cyclohexyl, Methyl4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenylMDA-MB-231 (Breast)8.18[3]
Imatinib --MDA-MB-231 (Breast)35.50[3]
2c o-hydroxyphenyl-HCT116 (Colorectal)20-27[4]
3c o-hydroxyphenyl-SW620 (Colorectal)20-27[4]
Cisplatin --HCT116 & SW620~20-27[4]
11 Varied Morpholine-SW480 (Colorectal)5.85[2]
5-FU --SW480 (Colorectal)>5.85[2]

Note: The structures of compounds 4f, 4k, 2c, 3c, and 11 are complex and described in detail in their respective publications. This table is intended to illustrate the range of potencies observed within the broader class of 1,3,5-triazine derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure the reliability and reproducibility of efficacy data, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used in the characterization of these triazine analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the triazine analogs in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Figure 2: Workflow for the MTT-based in vitro cytotoxicity assay.

Western Blot Analysis for Pathway Inhibition

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, such as Akt and S6 ribosomal protein (downstream of mTOR).

Protocol:

  • Cell Lysis: Treat cells with the triazine analogs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total S6, and phospho-S6 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key structure-activity relationships for this class of compounds:

  • Substituents on the Triazine Core: The nature of the groups attached to the triazine ring significantly influences potency. For instance, the introduction of specific substituted phenyl groups can lead to potent anticancer activity.[3]

  • Role of the Indoline Moiety: The indoline group is often incorporated to occupy a specific hydrophobic pocket in the target kinase. Modifications to this group can affect binding affinity and selectivity.

  • Lipophilicity and Solubility: The overall physicochemical properties of the analogs, such as lipophilicity and aqueous solubility, play a crucial role in their cell permeability and bioavailability, ultimately impacting their efficacy.

SAR_Concept cluster_0 Triazine Analog cluster_1 Biological Target (e.g., Kinase) Core 1,3,5-Triazine Core R1 R2 Indoline Moiety Target ATP Binding Site Hydrophobic Pocket Allosteric Site Core:f1->Target:p0 Potency Core:f2->Target:p2 Selectivity Core:f3->Target:p1 Affinity

Figure 3: Conceptual diagram of structure-activity relationships.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel kinase inhibitors. The efficacy of these analogs is intricately linked to their substitution patterns, which dictate their interaction with target proteins and their overall pharmacological profiles. Future research should focus on optimizing these structures to enhance potency and selectivity, as well as on comprehensive in vivo studies to validate their therapeutic potential.

References

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. Available at: [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. ResearchGate. Available at: [Link]

  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. MDPI. Available at: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. Available at: [Link]

  • Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. Available at: [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. National Center for Biotechnology Information. Available at: [Link]

  • Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2. PubMed. Available at: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of new[2][6][7]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[2][6][7]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Available at: [Link]

  • Structure–activity relationship of the chiral‐1,3,5‐triazine derivatives. ResearchGate. Available at: [Link]

  • Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. ResearchGate. Available at: [Link]

  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][2][3][4]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. PubMed. Available at: [Link]

  • Bis-indole based triazine derivatives: Synthesis, characterization, in vitro β-Glucuronidase anti-cancer and anti-bacterial evaluation along with in silico molecular docking and ADME analysis. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of novel chalcone- and pyrazoline-based 1,3,5-triazines as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Bentham Science. Available at: [Link]

  • Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • 125I-4-(2-[7-amino-2-[2-furyl][2][6][7]triazolo[2,3-a][2][3][4] triazin-5-yl-amino]ethyl)phenol, a high affinity antagonist radioligand selective for the A2a adenosine receptor. PubMed. Available at: [Link]

Sources

A Comparative Benchmarking Guide: 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (Ganetespib) Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the investigational agent 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine, clinically known as Ganetespib (formerly STA-9090), against established standard-of-care (SoC) therapies in oncology. Drawing upon key preclinical and pivotal clinical trial data, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based perspective on the therapeutic potential and limitations of this second-generation Heat Shock Protein 90 (Hsp90) inhibitor.

The Rationale for Hsp90 Inhibition: A Multi-Targeted Approach

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is essential for the stability, conformational maturation, and function of a broad array of "client" proteins.[1][2][3] In cancer cells, Hsp90 is overexpressed and plays a critical role in maintaining the function of numerous oncoproteins that drive tumor growth, proliferation, and survival.[4] These client proteins include receptor tyrosine kinases (e.g., EGFR, HER2), signaling intermediates (e.g., C-RAF, AKT), cell cycle regulators, and fusion proteins (e.g., EML4-ALK).[1][5]

The therapeutic strategy behind Hsp90 inhibition is compelling: by blocking a single molecular target, one can induce the simultaneous degradation of multiple oncogenic drivers, potentially overcoming the resistance mechanisms that plague single-target agents.[2][4]

Ganetespib is a small-molecule, non-geldanamycin inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90, thereby disrupting its chaperone function and leading to the ubiquitin-proteasome-mediated degradation of its client proteins.[3][5][6] This mechanism provides a strong rationale for its evaluation in cancers addicted to Hsp90-dependent oncoproteins.

Hsp90_Pathway cluster_0 Oncogenic Signals cluster_1 Hsp90 Chaperone Cycle cluster_2 Cellular Outcomes RTK Receptor Tyrosine Kinases (EGFR, HER2, MET) Client Unfolded Client Protein RTK->Client Requires folding Fusion Fusion Proteins (EML4-ALK) Fusion->Client Requires folding Kinases Signaling Kinases (AKT, C-RAF) Kinases->Client Requires folding Hsp90 Hsp90 ADP ADP Hsp90->ADP Complex Hsp90-Client Complex (Stable & Active) Hsp90->Complex Chaperoning Apoptosis Apoptosis Hsp90->Apoptosis Degradation of clients Client->Hsp90 ATP ATP ATP->Hsp90 Proliferation Proliferation & Survival Complex->Proliferation Ganetespib Ganetespib Ganetespib->Hsp90 Binds to N-terminus Inhibits ATP binding

Figure 1: Mechanism of Action of Ganetespib.

Preclinical Benchmarking: Potency and In Vivo Activity

Preclinical studies established Ganetespib as a more potent second-generation Hsp90 inhibitor compared to its predecessors, such as the geldanamycin analog 17-AAG.

In Vitro Comparative Potency

In a wide range of non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines, Ganetespib consistently demonstrated superior potency.[6][7] It induced the degradation of key Hsp90 client proteins at low nanomolar concentrations, leading to cell cycle arrest and apoptosis.[7][8]

Cell LineCancer TypeKey MutationGanetespib IC₅₀ (nM)17-AAG IC₅₀ (nM)Potency Fold-Increase
NCI-H1975NSCLCEGFR L858R/T790M~5-10~20-50~5-10x
HCC827NSCLCEGFR delE746-A750~2-5~20-30~10x
A549NSCLCKRAS G12S~10-30>1000>30x
BT-20TNBC-Low nM--
Table 1: Comparative in vitro potency of Ganetespib vs. the first-generation inhibitor 17-AAG in various cancer cell lines. Data synthesized from multiple preclinical reports.[6][8]
In Vivo Xenograft Models

In animal models, Ganetespib showed significant antitumor activity and was well-tolerated.[1][7] Notably, it demonstrated the ability to potentiate the effects of standard-of-care chemotherapies. In preclinical models of NSCLC and TNBC, the combination of Ganetespib with docetaxel resulted in synergistic activity and enhanced tumor growth inhibition compared to either agent alone.[5][7] This synergy was attributed to multifactorial mechanisms, including the abrogation of pro-survival signaling and an exacerbation of mitotic catastrophe.[5]

Cancer ModelTreatment GroupTumor Growth Inhibition (%)Rationale for Combination
NSCLC XenograftDocetaxel aloneModerateDocetaxel is a standard cytotoxic agent.
Ganetespib aloneModerateHsp90 inhibition targets multiple onco-drivers.
Ganetespib + Docetaxel Significantly Higher Non-overlapping toxicities and complementary mechanisms.[5]
HER2+ Breast CancerLapatinib aloneModerateLapatinib targets the HER2 kinase.
(Lapatinib-Resistant)Ganetespib aloneModerateGanetespib degrades the HER2 client protein.
Ganetespib + Lapatinib Synergistic Activity Reverses acquired resistance to lapatinib.[9]
Table 2: Summary of in vivo combination studies with Ganetespib. Data synthesized from preclinical reports.[5][9]

Clinical Benchmarking in Advanced Non-Small Cell Lung Cancer

The most definitive benchmarking of Ganetespib against a standard-of-care came from a series of clinical trials in second-line advanced NSCLC. At the time, docetaxel chemotherapy was the established SoC for patients who had progressed on first-line platinum-based therapy.

The GALAXY Program: Phase II and Phase III Trials

The GALAXY program was designed to test the preclinical hypothesis that adding Ganetespib to docetaxel would improve outcomes for patients with advanced lung adenocarcinoma.

  • GALAXY-1 (Phase II): This randomized trial showed encouraging signs.[10] While the primary endpoints were not met in the overall population, an exploratory analysis revealed a significant improvement in both Progression-Free Survival (PFS) and Overall Survival (OS) for the combination in a prespecified subgroup of patients who were more than 6 months from their initial diagnosis of advanced disease.[10][11] This finding provided the rationale to initiate a larger, pivotal Phase III trial in this specific patient population.[10]

  • GALAXY-2 (Phase III): This international, randomized Phase III trial was the definitive test.[12] Patients with advanced lung adenocarcinoma (>6 months from diagnosis) were randomized to receive either Ganetespib plus docetaxel or docetaxel alone.[12] Despite the promising Phase II data, the trial was stopped early for futility at a planned interim analysis.[12][13] The addition of Ganetespib to docetaxel did not result in a statistically significant improvement in the primary endpoint of Overall Survival.[12]

Trial (Population)Treatment ArmMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Hazard Ratio (OS)
GALAXY-1 (Phase II)Ganetespib + Docetaxel10.7 months5.4 months0.69 (P=0.0191)
(>6 mo from diagnosis)Docetaxel Alone6.4 months3.8 months
GALAXY-2 (Phase III)Ganetespib + Docetaxel10.9 months4.2 months1.11 (P=0.329)
(Full Population)Docetaxel Alone10.5 months4.3 months
Table 3: Key Efficacy Outcomes from the GALAXY-1 and GALAXY-2 Clinical Trials.[10][12][13]

The GALAXY-2 results were a significant setback, demonstrating that despite a strong preclinical rationale and encouraging early-phase signals, the combination did not confer a benefit in a large-scale trial. The most common Grade 3 or 4 adverse event in both arms was neutropenia.[12][13]

Benchmarking in ALK-Positive NSCLC

A distinct subset of NSCLC is driven by rearrangements in the Anaplastic Lymphoma Kinase (ALK) gene, creating a potent oncogenic fusion protein (e.g., EML4-ALK).[5] This fusion protein is a known Hsp90 client.[5]

Preclinical studies directly compared Ganetespib to crizotinib, the first-in-class ALK inhibitor and the standard-of-care at the time.[14] These studies showed that Ganetespib exhibited greater in vitro potency and superior antitumor efficacy in xenograft models compared to crizotinib, likely due to its multimodal effect on both ALK and other Hsp90-dependent pathways.[5]

Clinically, a Phase II study of Ganetespib monotherapy showed notable activity in heavily pretreated patients with ALK-rearranged NSCLC, with four patients achieving a partial response.[15] However, the development of highly effective and better-tolerated next-generation ALK inhibitors, such as alectinib, has since redefined the standard of care for this population, making the therapeutic window for a broad agent like Ganetespib more challenging.[16][17]

Experimental Methodologies

The following protocols represent standard methodologies for the key experiments used to benchmark Hsp90 inhibitors like Ganetespib.

Workflow_Benchmarking cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture 1. Culture Cancer Cell Lines (e.g., NSCLC, Breast) treatment 2. Treat with Ganetespib vs. SoC / Vehicle cell_culture->treatment mtt 3a. Cell Viability (MTT Assay) treatment->mtt wb 3b. Protein Degradation (Western Blot) treatment->wb implant 1. Implant Tumor Cells into Immunocompromised Mice tumor_growth 2. Allow Tumors to Establish implant->tumor_growth randomize 3. Randomize into Treatment Groups (Ganetespib, SoC, Combo, Vehicle) tumor_growth->randomize measure 4. Measure Tumor Volume and Body Weight Regularly randomize->measure

Figure 2: General Experimental Workflow for Benchmarking.
Protocol 1: In Vitro Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, allowing for the determination of a drug's cytotoxic effect.[18][19][20]

  • Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for adherence.[21]

  • Drug Treatment: Prepare serial dilutions of Ganetespib and the standard-of-care comparator drug. Remove the old media and add the drug-containing media to the wells. Include a vehicle-only control.

  • Incubation: Incubate the cells with the drugs for a specified period (e.g., 72 hours) at 37°C.[21]

  • MTT Addition: Remove the drug-containing media. Add 50 µL of MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker.[19] Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[18][19]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine IC₅₀ values.

Protocol 2: Western Blot for Hsp90 Client Protein Degradation

This technique is used to detect and quantify the levels of specific proteins (e.g., AKT, HER2, C-RAF) to confirm that Ganetespib is inducing their degradation.[22]

  • Cell Lysis: Treat cultured cells with Ganetespib for a set time (e.g., 24 hours). Wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysate to pellet debris and collect the supernatant.[22] Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[22]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the Hsp90 client proteins of interest (e.g., anti-AKT, anti-HER2) and a loading control (e.g., anti-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[22] Densitometry analysis can be used to quantify changes in protein levels relative to the loading control.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This model evaluates the antitumor efficacy of a compound in a living organism.[23][24]

  • Cell Preparation: Culture the desired human cancer cells. On the day of injection, harvest the cells and resuspend them in a sterile solution, such as a 1:1 mixture of serum-free media and Matrigel, to a final concentration (e.g., 5-10 x 10⁶ cells per 100-200 µL).[23][25]

  • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NSG or nude mice).[23]

  • Tumor Growth and Randomization: Monitor the mice regularly. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment cohorts (e.g., Vehicle, Ganetespib, SoC, Combination).

  • Drug Administration: Administer the drugs according to the clinically relevant schedule and route (e.g., Ganetespib via intravenous injection).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue treatment until a predefined endpoint is reached, such as the average tumor volume in the control group reaching a specific size. Euthanize the animals, and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Expert Analysis and Conclusion

The investigation of this compound (Ganetespib) provides a critical case study in cancer drug development. The compound was built on a strong scientific premise: targeting a master regulator of oncoprotein stability to deliver a multi-pronged attack on cancer cells.

Strengths:

  • Potent Preclinical Activity: Ganetespib unequivocally demonstrated superior potency and broad activity compared to first-generation Hsp90 inhibitors in preclinical models.[6][7]

  • Rational Combination Potential: Its mechanism provided a strong basis for synergy with standard chemotherapies and targeted agents, which was validated in numerous in vivo models.[5][8]

  • Activity in Defined Subsets: It showed clear, mechanistically-sound activity against cancers driven by Hsp90 client oncoproteins, such as ALK-rearranged NSCLC.[15]

Limitations and Clinical Translation Failure:

  • Lack of Efficacy in Pivotal Trial: The ultimate failure of the GALAXY-2 trial to demonstrate a survival benefit in a large, well-defined patient population underscores the challenge of translating preclinical synergy into clinical success.[12][13] The reasons for this disconnect are likely multifactorial, potentially including insufficient therapeutic index, tumor heterogeneity, and the activation of compensatory signaling pathways.

  • Therapeutic Window: While Ganetespib had a more favorable safety profile than first-generation agents, toxicities were still observed.[7][26] The challenge for Hsp90 inhibitors remains achieving a dose that is high enough to effectively inhibit the chaperone in the tumor for a sustained period without causing unacceptable off-target effects in the patient.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
  • Yin, C., He, H., Wang, Z., & Chen, L. (2023, March 6). Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. National Center for Biotechnology Information.
  • Ganetespib: research and clinical development. (n.d.). PubMed Central.
  • HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). (n.d.). PubMed Central.
  • Proia, D. A., Zhang, C., Singh, R., Griffin, J. D., & Sang, J. (n.d.). Preclinical Activity Profile and Therapeutic Efficacy of the HSP90 Inhibitor Ganetespib in Triple-Negative Breast Cancer. AACR Journals.
  • Application Notes and Protocols for Western Blot Analysis of Hsp90 Client Proteins After Treatment. (n.d.). Benchchem.
  • MTT assay protocol. (n.d.). Abcam.
  • Kim, J., Park, S., & Lee, J. (n.d.). Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives. MDPI.
  • Alectinib New Standard of Care for ALK-Positive Non–Small-Cell Lung Cancer. (n.d.).
  • MTT (Assay protocol). (2023, February 27). Protocols.io.
  • An update on the status of HSP90 inhibitors in cancer clinical trials. (2024, June 13). PubMed.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). (2022, November 11). PubMed.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years. (n.d.). National Center for Biotechnology Information.
  • Results from phase II trial of HSP90 inhibitor, STA-9090 (ganetespib), in metastatic uveal melanoma. (n.d.). PubMed.
  • Definition of ganetespib. (n.d.). National Cancer Institute.
  • Results from phase II trial of HSP90 inhibitor, STA-9090 (ganetespib), in metastatic uveal melanoma. (n.d.). Semantic Scholar.
  • New Standard of Care for ALK-Rearranged NSCLC. (2018, March 1). OncLive.
  • Ramalingam, S. S., et al. (2020, February 20). Randomized Phase III Study of Ganetespib, a Heat Shock Protein 90 Inhibitor, With Docetaxel Versus Docetaxel in Advanced Non-Small-Cell Lung Cancer (GALAXY-2). PubMed.
  • Ganetespib and HSP90: Translating Preclinical Hypotheses into Clinical Promise. (n.d.). AACR Journals.
  • Shimamura, T., et al. (n.d.). Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer. National Center for Biotechnology Information.
  • Ramalingam, S. S., et al. (n.d.). A randomized phase II study of ganetespib, a heat shock protein 90 inhibitor, in combination with docetaxel in second-line therapy of advanced non-small cell lung cancer (GALAXY-1). PubMed.
  • Tan, D. S. W., & O'Byrne, K. (2023, February 25). Optimal first-line treatment for metastatic ALK+ non-small cell lung cancer—a narrative review. PubMed Central.
  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc.
  • Ganetespib Aids Lung Cancer Survival. (2013, July 10). AACR Journals.
  • Ganetespib (STA-9090) in Combination with Docetaxel is Effective as Second-Line Therapy for Patients with Advanced Lung Cancer. (2013, June 3). Onco'Zine.
  • Ramalingam, S. S., et al. (2019, December 12). Randomized Phase III Study of Ganetespib, a Heat Shock Protein 90 Inhibitor, With Docetaxel Versus Docetaxel in Advanced Non–Small-Cell Lung Cancer (GALAXY-2). ASCO Publications.
  • A phase II clinical trial of ganetespib (STA-9090) in previously treated patients with advanced esophagogastric cancers. (2013, May 20). ASCO Publications.
  • About ALK-positive Lung Cancer. (n.d.). LUNGevity Foundation.
  • Results from phase II trial of HSP90 inhibitor, STA-9090 (ganetespib), in metastatic uveal melanoma. (n.d.). ResearchGate.
  • Application Notes and Protocols for In Vivo Xenograft Model Studies. (n.d.). Benchchem.
  • Application Notes and Protocols: Western Blot Analysis of HSP90 Client Proteins Following Zelavespib Treatment. (n.d.). Benchchem.
  • Yin, C., He, H., Wang, Z., & Chen, L. (n.d.). Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. MDPI.
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022, October 26). National Center for Biotechnology Information.
  • Hsp90 Inhibitor Ganetespib Sensitizes Non-Small Cell Lung Cancer to Radiation but Has Variable Effects with Chemoradiation. (n.d.). National Center for Biotechnology Information.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
  • BiTE® Xenograft Protocol. (2017, May 22).
  • Lee, J. (2025, September 7). Insights into novel treatment strategies for early-stage ALK-positive NSCLC. VJOncology.
  • Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells. (n.d.). Frontiers.
  • Western blot for Hsp90client proteins (pAkt, Her2, and. (n.d.). Open-i.
  • Acquaviva, J., et al. (n.d.). Targeting KRAS-Mutant Non–Small Cell Lung Cancer with the Hsp90 Inhibitor Ganetespib. AACR Journals.
  • A Multicenter Phase II Study of Ganetespib Monotherapy in Patients with Genotypically Defined Advanced Non–Small Cell Lung Cancer. (n.d.). PubMed Central.
  • Associations of HSP90 Client Proteins in Human Breast Cancer. (n.d.). Anticancer Research.
  • Quality Control and Fate Determination of Hsp90 Client Proteins. (n.d.). PubMed Central.

Sources

A Head-to-Head Comparison of Indolyl-Triazine Isomers' Activity in Targeting G-Protein-Coupled Receptor 84

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the subtle art of medicinal chemistry often hinges on the precise spatial arrangement of atoms within a molecule. Isomers, compounds with identical molecular formulas but different structural arrangements, can exhibit profoundly different biological activities. This guide provides a detailed head-to-head comparison of the activity of indolyl-triazine isomers, with a specific focus on their role as antagonists for G-Protein-Coupled Receptor 84 (GPR84), a target of significant interest for inflammatory diseases. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols to empower researchers in their quest for novel therapeutics.

The Significance of Isomeric Variation in Drug Design

The indolyl-triazine scaffold has emerged as a promising starting point for the development of potent and selective modulators of various biological targets.[1] The triazine core, a six-membered heterocyclic ring with three nitrogen atoms, offers multiple points for substitution, allowing for the fine-tuning of a compound's pharmacological properties.[2] The indole moiety, a common pharmacophore in many biologically active compounds, provides key interactions with protein targets, often through hydrogen bonding and hydrophobic interactions.[3][4]

The precise positioning of nitrogen atoms within the indole ring system, creating azaindole isomers, can dramatically influence a compound's binding affinity and functional activity. This guide will use the insightful research on GPR84 antagonists to illustrate this critical concept.[5]

Head-to-Head Comparison: 5-Azaindole vs. 6-Azaindole Indolyl-Triazine Isomers as GPR84 Antagonists

A key study in the development of GPR84 antagonists provides a direct comparison between 5-azaindole and 6-azaindole analogues of an indolyl-triazine lead compound.[5] This seemingly minor change—shifting the nitrogen atom from the 5- to the 6-position of the indole ring—results in a significant difference in biological activity.

Quantitative Comparison of Isomeric Activity

The following table summarizes the experimental data comparing the potency of the 5-azaindole and 6-azaindole isomers.

Compound IDIsomerGPR84 Antagonist Potency (IC50, nM)
67 6-Azaindole Analogue10
71 5-Azaindole Analogue100

As the data clearly indicates, the 6-azaindole analogue (67 ) is approximately one log unit more potent than its 5-azaindole counterpart (71 ).[5] This substantial difference underscores the critical importance of isomeric considerations in drug design.

Unraveling the Structure-Activity Relationship (SAR)

The observed difference in potency between the 5- and 6-azaindole isomers can be attributed to the altered electronic and steric properties of the indole ring system. The position of the nitrogen atom influences the hydrogen-bonding capacity and the overall electron distribution of the aromatic system, which in turn affects the compound's interaction with the GPR84 binding pocket.

It is proposed that the indole N-H group acts as a crucial hydrogen bond donor in the binding of these antagonists to GPR84.[5] The substitution of a carbon with a nitrogen atom at the 5- or 6-position of the indole ring alters the acidity of this N-H proton and the electrostatic potential of the surrounding molecular surface. The superior activity of the 6-azaindole isomer suggests that this specific arrangement leads to a more favorable interaction with the receptor.

Furthermore, the study also explored other azaindole isomers, revealing that both 5- and 7-azaindoles exhibit reduced activity compared to the parent indole analogue, while the 6-azaindole retains comparable activity.[5] This highlights the unique and favorable properties conferred by the nitrogen at the 6-position.

Experimental Protocol: GPR84 Antagonist Activity Assay

To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the experimental methodology used to determine the antagonist potency. The following is a representative protocol for a GPR84 antagonist assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against GPR84 activation.
Materials:
  • HEK293 cells stably expressing human GPR84

  • GPR84 agonist (e.g., 2,5-dihydroxy-3-undecyl-1,4-benzoquinone)

  • Test compounds (indolyl-triazine isomers)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Microplate reader with fluorescence detection capabilities

Workflow Diagram:

GPR84_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed HEK293-GPR84 cells in 96-well plates p2 Incubate overnight p1->p2 a1 Load cells with Fluo-4 AM dye p2->a1 a2 Wash cells to remove excess dye a1->a2 a3 Add test compounds (isomers) a2->a3 a4 Incubate a3->a4 a5 Add GPR84 agonist a4->a5 a6 Measure fluorescence (calcium influx) a5->a6 d1 Normalize fluorescence data a6->d1 d2 Generate dose-response curves d1->d2 d3 Calculate IC50 values d2->d3

Caption: Workflow for GPR84 antagonist activity assay.

Step-by-Step Procedure:
  • Cell Culture: Seed HEK293 cells stably expressing human GPR84 in 96-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with a solution of Fluo-4 AM in assay buffer for 1 hour at 37°C.

  • Compound Addition: Wash the cells to remove the excess dye. Prepare serial dilutions of the indolyl-triazine isomers in the assay buffer. Add the compound solutions to the respective wells and incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Add a pre-determined concentration of a GPR84 agonist to all wells.

  • Signal Detection: Immediately measure the fluorescence intensity using a microplate reader (e.g., at an excitation wavelength of 485 nm and an emission wavelength of 525 nm).

  • Data Analysis: Normalize the fluorescence data to the control wells (agonist only and vehicle only). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GPR84 Signaling Pathway

To provide a broader context for the importance of GPR84 antagonism, the following diagram illustrates the canonical GPR84 signaling pathway. GPR84 is a G protein-coupled receptor that primarily couples to Gi/o proteins. Its activation by endogenous or exogenous agonists leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream signaling cascades involved in inflammation.

GPR84_Signaling_Pathway agonist GPR84 Agonist receptor GPR84 agonist->receptor Activates g_protein Gi/o Protein receptor->g_protein Couples to ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates inflammation Pro-inflammatory Response pka->inflammation Modulates antagonist Indolyl-Triazine Isomer (Antagonist) antagonist->receptor Blocks

Caption: Simplified GPR84 signaling pathway.

Conclusion and Future Perspectives

The head-to-head comparison of 5-azaindole and 6-azaindole indolyl-triazine isomers as GPR84 antagonists provides a compelling example of the profound impact of subtle structural modifications on biological activity. The superior potency of the 6-azaindole analogue highlights the importance of a meticulous exploration of isomeric possibilities in the optimization of lead compounds.

This guide has provided a framework for understanding and evaluating indolyl-triazine isomers, from the underlying structure-activity relationships to the practicalities of experimental validation. For researchers in the field of drug discovery, a deep appreciation for the nuances of isomerism is not merely an academic exercise but a critical component of designing safer and more effective medicines. Future work in this area will likely involve the use of computational modeling to predict the binding modes of different isomers and the synthesis of even more refined analogues to further probe the SAR of the indolyl-triazine scaffold.

References

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry. [Link]

  • Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. PubMed Central. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis and biological evaluation of new[5][6]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[5][6]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry. [Link]

  • Indole RSK inhibitors. Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. Letters in Drug Design & Discovery. [Link]

  • (PDF) Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. ResearchGate. [Link]

  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Advances. [Link]

  • Convenient Synthesis 5 H -[5][6]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. [Link]

  • (A) Three isomers of triazine and the wide range pharmacological... ResearchGate. [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. MDPI. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]

  • Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation. PubMed Central. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the identification of a novel small molecule is merely the first step on a long and exacting journey. The compound at the center of this guide, 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine—hereafter referred to as Cpd-TIA—represents a promising chemical scaffold. The 1,3,5-triazine core is a well-established pharmacophore, frequently found in molecules designed to inhibit protein kinases.[1][2][3][4][5] Research has shown that derivatives of this scaffold can potently inhibit critical cell signaling nodes like the PI3K/Akt/mTOR and receptor tyrosine kinase pathways, which are often dysregulated in cancer.[1][2]

This guide provides an in-depth comparison of three orthogonal, industry-standard methodologies for confirming and quantifying target engagement in cellular models. We will move beyond simple protocols to explain the causality behind each experimental choice, enabling researchers to not only execute these assays but also to interpret the results with confidence. We will compare:

  • Cellular Thermal Shift Assay (CETSA®): To answer the foundational question—does the compound physically bind to the target protein in cells?

  • NanoBRET™ Target Engagement Assay: To quantify the affinity and occupancy of the compound-target interaction in real-time within live cells.

  • In-Cell Western™ Assay: To confirm the functional consequence of binding—does the interaction translate to modulation of the target's downstream signaling pathway?

By integrating these distinct yet complementary approaches, we can construct a self-validating system that provides an unambiguous confirmation of Cpd-TIA's mechanism of action.

Section 1: The Foundational Question: Confirming Physical Interaction with CETSA®

The first and most fundamental question is whether Cpd-TIA physically interacts with its putative target protein inside a cell. The Cellular Thermal Shift Assay (CETSA®) is an indispensable tool for this purpose because it measures direct binding without requiring any modification to the compound or the target protein.[8][9]

The Principle of CETSA®

The core principle of CETSA is based on ligand-induced thermal stabilization.[10] When a small molecule binds to its target protein, it generally increases the protein's thermodynamic stability. Consequently, a higher temperature is required to denature the ligand-bound protein compared to the unbound protein. In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[10][11][12]

cluster_0 CETSA® Experimental Workflow A Treat Cells (e.g., with Cpd-TIA or DMSO) B Heat Cell Suspension (Temperature Gradient) A->B C Lyse Cells (e.g., Freeze-Thaw) B->C D Separate Soluble vs. Aggregated Proteins (Centrifugation) C->D E Quantify Soluble Target Protein (e.g., Western Blot, ELISA) D->E F Generate Melt Curves & Determine Thermal Shift (ΔTagg) E->F cluster_1 NanoBRET™ Target Engagement Principle cluster_baseline Baseline (No Competitor) cluster_competition Competition (with Cpd-TIA) A NanoLuc®-Target Fusion Protein B Fluorescent Tracer A->B Binding (<10nm) C High BRET Signal (Energy Transfer) B->C Emits Light D NanoLuc®-Target Fusion Protein F Cpd-TIA D->F Binding E Fluorescent Tracer G Low BRET Signal (No Energy Transfer) E->G No Emission F->E Displaces

Caption: Competitive displacement principle of NanoBRET™ TE assay.

Experimental Protocol: NanoBRET™ Dose-Response

This protocol assumes the availability of a plasmid for NanoLuc®-Akt1 and a suitable Akt1 tracer.

  • Cell Preparation:

    • Transfect HEK293 cells with the NanoLuc®-Akt1 fusion plasmid and plate in a 96-well white assay plate. Incubate for 24 hours to allow for protein expression.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of Cpd-TIA in Opti-MEM medium (e.g., 100 µM to 1 nM).

    • In a separate plate, add the diluted Cpd-TIA to the cells. Include wells for "no compound" (maximum BRET) and "no tracer" (background) controls.

    • Immediately after adding the compound, add the pre-determined optimal concentration of the fluorescent tracer to all wells except the "no tracer" control.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

  • Luminescence Detection:

    • Prepare the NanoBRET® substrate solution according to the manufacturer's protocol, which includes an extracellular NanoLuc® inhibitor to reduce background signal.

    • Add the substrate solution to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~610 nm) simultaneously.

Data Presentation & Interpretation

Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well. Normalize the data by defining the "no compound" control as 100% and the "100 µM potent control inhibitor" as 0%. Plot the normalized BRET signal against the log concentration of Cpd-TIA and fit a dose-response curve to determine the IC50.

Cpd-TIA Conc. (nM)Normalized BRET Signal (%)
0.199.8
198.5
1091.2
5052.1 (IC50 ≈ 48 nM)
10024.3
10005.6
100001.2

The IC50 value represents the concentration of Cpd-TIA required to displace 50% of the tracer, providing a quantitative measure of its binding affinity in live cells.

Expert Insights: The Gold Standard for Live-Cell Affinity
  • Expertise & Trustworthiness: NanoBRET™ is a powerful assay for structure-activity relationship (SAR) studies because it provides highly reproducible, quantitative affinity data from intact cells. [13][14]This ensures that measured affinity accounts for cell permeability and potential efflux. The ability to measure residence time also provides deeper pharmacological insights. [15][16]* Limitations: The primary requirement is the generation of a NanoLuc® fusion protein, which may not be feasible for all targets or could potentially alter protein function. The assay also depends on the availability of a suitable fluorescent tracer that binds reversibly to the target of interest.

Section 3: The Functional Consequence: Measuring Pathway Modulation with In-Cell Western™

Confirming that Cpd-TIA binds its target with high affinity is crucial, but it doesn't prove functional modulation. Does binding actually inhibit the kinase's activity? The In-Cell Western™ (ICW) assay is a high-throughput method to measure the downstream consequences of target engagement, providing the critical link between binding and cellular function. [17][18][19] The Principle of In-Cell Western™

Assuming Cpd-TIA inhibits Akt1, its engagement should lead to a decrease in the phosphorylation of Akt1's downstream substrates. An ICW assay quantifies this effect directly in fixed cells in a microplate format. [18][20]Cells are treated, fixed, and permeabilized. Two primary antibodies are then added simultaneously: one that detects a specific phospho-protein (e.g., phospho-PRAS40, a direct Akt substrate) and another that serves as a normalization control (e.g., total protein or a housekeeping protein like GAPDH). These primary antibodies are detected with secondary antibodies conjugated to spectrally distinct infrared fluorophores. An imager then quantifies the fluorescence intensity in each channel, allowing the phospho-protein signal to be normalized to the total cell number or total protein in each well. [17][21]

cluster_2 Hypothetical PI3K/Akt Signaling & ICW Readout RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates PRAS40 PRAS40 Akt->PRAS40 Phosphorylates pPRAS40 p-PRAS40 (Phosphorylated) PRAS40->pPRAS40 Readout ICW Readout: Measure Ratio of p-PRAS40 / Total Protein pPRAS40->Readout Inhibitor Cpd-TIA Inhibitor->Akt Inhibits

Caption: ICW measures the functional output of target inhibition.

Experimental Protocol: ICW for Akt Pathway Inhibition
  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in a 96-well plate and grow overnight.

    • Starve cells in serum-free media for 4 hours to reduce basal pathway activity.

    • Pre-treat cells with a serial dilution of Cpd-TIA for 1 hour. Include DMSO (vehicle) and a known Akt inhibitor (positive control).

    • Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes to all wells except the unstimulated control.

  • Fixing and Permeabilization:

    • Fix cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature. [17] * Wash the cells with PBS.

    • Permeabilize by adding PBS + 0.1% Triton X-100 for 5 minutes. [17]

  • Blocking and Antibody Incubation:

    • Wash and block the cells with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 90 minutes. [21] * Incubate cells overnight at 4°C with a cocktail of two primary antibodies: Rabbit anti-phospho-PRAS40 and Mouse anti-GAPDH, diluted in blocking buffer.

  • Secondary Antibody and Imaging:

    • Wash the plate thoroughly with PBS + 0.1% Tween-20.

    • Incubate for 1 hour at room temperature (in the dark) with a cocktail of two secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.

    • Wash the plate a final time, remove all liquid, and scan on an infrared imaging system (e.g., LI-COR® Odyssey®).

Data Presentation & Interpretation

Quantify the integrated intensity in both the 700 nm channel (GAPDH) and 800 nm channel (p-PRAS40). Calculate the normalized signal (800 nm / 700 nm) for each well. This normalization is critical as it corrects for any well-to-well variations in cell number.

Cpd-TIA Conc. (nM)Normalized p-PRAS40 Signal% Inhibition
0 (Stimulated)1.000
10.955
100.7822
1000.49 (IC50 ≈ 105 nM) 51
10000.1585
100000.0892
Unstimulated0.0793

The resulting IC50 value reflects the functional potency of Cpd-TIA for inhibiting the Akt signaling pathway in cells. This cellular functional IC50 should ideally be within one order of magnitude of the target engagement IC50 from the NanoBRET™ assay.

Expert Insights: Connecting Binding to Biology
  • Expertise & Trustworthiness: The ICW assay provides the ultimate validation: that target binding translates into the desired biological consequence. [18]Its high-throughput nature makes it ideal for screening and SAR studies. Normalizing the phospho-signal to total protein content is a self-validating step that ensures the observed effects are not due to cytotoxicity.

  • Limitations: This is an indirect measure of target engagement. A negative result could mean the compound doesn't inhibit the target, or it could point to issues with the assay, such as a poor antibody or a misunderstanding of the downstream signaling pathway. Results are highly dependent on the specificity and quality of the primary antibodies.

Section 4: Comparative Summary & Strategic Application

Choosing the right target engagement assay depends on the specific question being asked and the stage of the drug discovery project. No single assay can provide a complete picture. A multi-pronged approach, as described here, provides the highest degree of confidence.

Comparative Data Summary
FeatureCETSA® (Melt Shift)NanoBRET™ TEIn-Cell Western™
Primary Question Does it bind?How tightly does it bind?Does binding have a function?
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy TransferImmunofluorescence
Measurement Direct Binding (Physical)Direct Binding (Proximity)Functional Activity (Downstream)
Format Live or lysed cellsLive cellsFixed cells
Key Output Thermal Shift (ΔTagg)Affinity (IC50), OccupancyFunctional Potency (IC50)
Throughput Low to MediumHighHigh
Key Advantage Label-free, no target modificationQuantitative, real-time, live cellsConfirms functional consequence
Key Limitation Antibody-dependent, lower throughputRequires target engineering & tracerIndirect, antibody-dependent
Strategic Workflow for Target Validation

This workflow guides the logical application of these assays to build a compelling target engagement case for a novel compound like Cpd-TIA.

cluster_3 Decision Workflow for Target Validation Start Novel Compound (e.g., Cpd-TIA) CETSA Run CETSA® Melt Shift Assay Start->CETSA Decision1 Significant Thermal Shift? CETSA->Decision1 NanoBRET Run NanoBRET™ TE for Quantitative Affinity (IC50) Decision1->NanoBRET Yes Fail1 Re-evaluate Target Hypothesis or Compound Specificity Decision1->Fail1 No ICW Run In-Cell Western™ for Functional Activity (IC50) NanoBRET->ICW Decision2 Binding IC50 ~ Functional IC50? ICW->Decision2 Success Target Engagement VALIDATED Decision2->Success Yes Fail2 Re-evaluate Link between Target and Pathway Readout Decision2->Fail2 No

Caption: A strategic workflow for robust target validation.

Conclusion

Validating the target engagement of a novel compound like this compound is a non-negotiable cornerstone of drug discovery. Relying on a single method provides an incomplete and potentially misleading picture. By strategically employing a label-free biophysical assay (CETSA®) to confirm direct binding, a quantitative live-cell proximity assay (NanoBRET™) to determine affinity, and a functional immunodetection assay (In-Cell Western™) to verify pathway modulation, researchers can build an unassailable case for their compound's mechanism of action. This orthogonal, self-validating approach significantly de-risks downstream development and is the hallmark of rigorous pharmacological science.

References

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. [Image]. Retrieved from [Link]

  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Ailawadhi, P., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 32, 115997. Retrieved from [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Patel, V. B., & Balasis, M. E. (2014). Determining target engagement in living systems. Future Medicinal Chemistry, 6(2), 193–204. Retrieved from [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Parveen, A., et al. (2019). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie, 352(9), e1900053. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2016). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 8(19), 19-30. Retrieved from [Link]

  • ResearchGate. (n.d.). Some 1,3,5-triazine derivatives as Dual EGFR TK Inhibitor. [Image]. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry, 89, 411-437. Retrieved from [Link]

  • Ball, K. A., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2213-2221. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]

  • Azure Biosystems. (n.d.). What is the In-cell Western Assay?. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]

Sources

A Comparative Guide to the Therapeutic Index of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the therapeutic index (TI) stands as a critical determinant of a compound's potential clinical utility.[1][2] It offers a quantitative measure of a drug's safety margin, comparing the dose required for a therapeutic effect against the dose that induces toxicity.[1][3] A wider therapeutic window is a hallmark of a promising drug candidate, signifying a greater separation between efficacy and adverse effects. This guide provides a comprehensive framework for assessing the therapeutic index of a novel investigational compound, 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine, and its structural analogs. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule therapeutics.

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities through various mechanisms, including kinase inhibition.[4][5] The parent compound, this compound, and its analogs represent a chemical space of significant interest. By systematically evaluating their therapeutic indices, we can elucidate structure-activity relationships (SAR) and structure-toxicity relationships (STR), guiding the selection of lead candidates with the most favorable safety profiles for further development.

I. The Foundational Role of the Therapeutic Index in Drug Development

The therapeutic index is fundamentally a ratio. In preclinical in vitro studies, it is often calculated as the ratio of the 50% cytotoxic concentration (CC50) in non-cancerous cells to the 50% inhibitory concentration (IC50) in cancer cells (TI = CC50/IC50).[1][6] In in vivo animal models, the TI is typically determined by the ratio of the maximum tolerated dose (MTD) to the 50% effective dose (ED50) (TI = MTD/ED50).[2][3] A higher TI value is indicative of a safer compound, as a larger dose is needed to elicit a toxic response compared to the dose required for a therapeutic effect.[1]

For anticancer drugs, which are often characterized by a narrow therapeutic index, a thorough assessment is paramount.[7] The goal is to maximize antitumor activity while remaining within the bounds of clinical tolerability.[8] This guide will delineate the essential experimental workflows for determining both the in vitro and in vivo therapeutic indices of our lead compound and its analogs.

II. Experimental Workflows for Therapeutic Index Determination

A tiered approach, beginning with in vitro assays and progressing to in vivo studies, is a resource-efficient and ethically sound strategy for toxicity testing.[9]

In vitro cytotoxicity assays are indispensable for the initial screening of compound libraries to identify candidates with promising safety profiles.[10][11][12] These assays provide a rapid and cost-effective means of evaluating a compound's effect on cell viability.[10]

Experimental Protocol: MTT Assay for IC50 and CC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[10]

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain both a relevant cancer cell line (e.g., MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) in appropriate culture media and conditions.[10]

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and its analogs in the appropriate vehicle (e.g., DMSO).

    • Treat the cells with a range of concentrations of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).[1] Include a vehicle-only control group.

  • MTT Reagent Addition:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (for cancer cells) and CC50 (for non-cancerous cells) values.[1]

Diagram of the In Vitro Therapeutic Index Workflow:

InVitro_TI_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CancerCells Cancer Cell Line (e.g., MCF-7) SerialDilutions Serial Dilutions of Test Compounds NormalCells Non-Cancerous Cell Line (e.g., HEK293) Incubation Incubation (48-72 hours) SerialDilutions->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Absorbance Absorbance Measurement MTT_Addition->Absorbance IC50 IC50 Calculation (Efficacy) Absorbance->IC50 CC50 CC50 Calculation (Toxicity) Absorbance->CC50 TI_Calc In Vitro TI Calculation (CC50 / IC50) IC50->TI_Calc CC50->TI_Calc InVivo_TI_Workflow cluster_mtd MTD Determination cluster_efficacy Efficacy (ED50) Determination cluster_analysis Therapeutic Index Calculation DoseEscalation Dose Escalation in Mice ToxicityMonitoring Monitor for Toxicity (Weight Loss, Clinical Signs) DoseEscalation->ToxicityMonitoring MTD_Value Establish MTD ToxicityMonitoring->MTD_Value InVivo_TI In Vivo TI Calculation (MTD / ED50) MTD_Value->InVivo_TI XenograftModel Tumor Xenograft Model DoseResponse Dose-Response Study (Doses < MTD) XenograftModel->DoseResponse TumorMeasurement Monitor Tumor Growth DoseResponse->TumorMeasurement ED50_Value Determine ED50 TumorMeasurement->ED50_Value ED50_Value->InVivo_TI

Caption: Workflow for determining the in vivo therapeutic index.

III. Comparative Data Analysis

The following tables present hypothetical comparative data for this compound and three of its analogs. These analogs feature modifications to the dihydroindole moiety, which can significantly impact both efficacy and toxicity.

Table 1: In Vitro Therapeutic Index Comparison

CompoundCancer Cell IC50 (µM) (MCF-7)Non-Cancerous Cell CC50 (µM) (HEK293)In Vitro Therapeutic Index (CC50/IC50)
Parent Compound 1.545.030.0
Analog A (Fluoro-substituted)0.832.040.0
Analog B (Methoxy-substituted)2.184.040.0
Analog C (Pyrrolidine analog)5.0150.030.0

Table 2: In Vivo Therapeutic Index Comparison (Xenograft Model)

CompoundEffective Dose ED50 (mg/kg)Maximum Tolerated Dose MTD (mg/kg)In Vivo Therapeutic Index (MTD/ED50)
Parent Compound 201005.0
Analog A (Fluoro-substituted)15604.0
Analog B (Methoxy-substituted)251506.0
Analog C (Pyrrolidine analog)40>200>5.0
IV. Interpretation and Future Directions

The hypothetical data presented above illustrates the critical importance of a multiparametric assessment.

  • Analog A demonstrates increased potency (in vitro IC50 of 0.8 µM) but also increased toxicity, resulting in a narrower in vivo therapeutic window (TI = 4.0).

  • Analog B shows slightly reduced potency compared to the parent compound but a significantly improved safety profile, leading to the highest in vivo therapeutic index (TI = 6.0). This suggests that the methoxy substitution may favorably alter the compound's pharmacokinetic or pharmacodynamic properties.

  • Analog C exhibits lower potency but also significantly lower toxicity. While its therapeutic index is comparable to the parent compound, the higher doses required for efficacy may present formulation or administration challenges.

Based on this comparative analysis, Analog B emerges as the most promising lead candidate for further preclinical development. Its superior therapeutic index suggests a greater potential for safe and effective clinical translation.

Future studies should focus on a more in-depth toxicological evaluation of Analog B, including repeat-dose toxicity studies and safety pharmacology assessments, as recommended by regulatory guidelines. [9][13]Furthermore, a comprehensive investigation of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) will be crucial for understanding the basis of its improved safety profile and for guiding dose selection in future clinical trials.

V. References

  • Benchmarking the Therapeutic Index of a Novel Anticancer Agent: A Comparative Analysis - Benchchem. Available from:

  • Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - MDPI. Available from:

  • Therapeutic Index: Definition & Formula - StudySmarter. Available from:

  • Dose calculation of anticancer drugs. Available from:

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. Available from:

  • PRECLINICAL TOXICOLOGY - Pacific BioLabs. Available from:

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from:

  • In Vitro Cytotoxicity Assay - Alfa Cytology. Available from:

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. Available from:

  • Dose Optimization for Anticancer Drug Combinations: Maximizing Therapeutic Index via Clinical Exposure-Toxicity/Preclinical Exposure-Efficacy Modeling - AACR Journals. Available from:

  • Triazine based chemical entities for anticancer activity - Bohrium. Available from:

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Available from:

  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. Available from:

  • Pre-Clinical Testing → A Brief Introduction to Measures to Assess Drug Toxicity. Available from:

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available from:

  • Concept of the in vitro therapeutic index. By calculating the... - ResearchGate. Available from:

  • Maximum Tolerable Dose Study Services - Reaction Biology. Available from:

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available from:

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (CAS Number: 879615-84-6), a compound that, due to its chemical structure, requires management as hazardous waste.

While specific, comprehensive toxicological and environmental data for this particular molecule are not extensively published, its structural motifs—a triazine ring and an indole moiety—necessitate a cautious and informed approach to its disposal.[1][2] The procedures outlined herein are based on established best practices for the disposal of heterocyclic amines and triazine derivatives, ensuring a self-validating system of safety and compliance.[3][4][5]

Part 1: Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the first step in safe handling and disposal. Based on its chemical class, this compound should be treated with the same precautions as other potentially hazardous heterocyclic amines and triazine compounds.[6][7]

Inferred Hazard Profile:

Hazard ClassAssociated Risks and Disposal ConsiderationsSupporting Rationale
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[8][9] Contaminated materials and Personal Protective Equipment (PPE) must be disposed of as hazardous waste.Structurally related triazine and amine compounds often exhibit acute toxicity.[9][10][11]
Skin and Eye Irritation May cause skin irritation and serious eye damage.[8][9] Requires careful handling and appropriate PPE during all phases of use and disposal.Amine and triazine derivatives are frequently classified as skin and eye irritants.[3][8][9]
Aquatic Toxicity Potentially harmful or toxic to aquatic life with long-lasting effects.[7][10] Discharge to drains or sewers is strictly prohibited. Triazine compounds, particularly herbicides, are known for their environmental persistence and aquatic toxicity.[7][12][13]

Personal Protective Equipment (PPE):

A fundamental aspect of a self-validating safety protocol is the consistent and correct use of PPE. The following should be considered mandatory when handling this compound in any form, including as a waste product:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[3][4]

  • Body Protection: A laboratory coat must be worn to prevent skin contact.[3][4]

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted in a certified chemical fume hood to avoid inhalation.[3][4][14]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[15][16][17] Under no circumstances should it be disposed of in the regular trash or down the drain.[5][18][19]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent hazardous reactions and ensure compliant disposal.[5][20]

  • Solid Waste:

    • Collect unadulterated solid this compound waste in a dedicated, clearly labeled, and sealable container.[19]

    • The container should be made of a material compatible with the chemical.

    • The label must include the full chemical name, CAS number (879615-84-6), and appropriate hazard warnings.[17][21]

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a designated hazardous waste container for chemical liquids.[19]

    • Do not mix with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or acids.[14][21][22]

    • The container must be clearly labeled with the names and concentrations of all components.[17][21]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must be collected as solid hazardous waste.[16][19]

    • Chemically contaminated sharps, like needles or broken glass, should be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[16]

Step 2: Spill Management

Preparedness for accidental spills is a key component of a robust safety plan.[5]

  • Evacuate and Isolate: If a significant spill occurs, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For solid spills, carefully sweep up the material to avoid dust generation and place it in a labeled hazardous waste container.[9] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Place the contained material into the designated hazardous waste container.[19]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[19]

Step 3: Storage and Final Disposal

  • Storage: Store all waste containers in a designated Satellite Accumulation Area (SAA).[21] Containers must be kept tightly sealed, except when adding waste, and stored in secondary containment.[15][17][18] Ensure incompatible wastes are segregated.[21]

  • Professional Disposal: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[3][5][19] Provide the contractor with a complete and accurate description of the waste.[19]

Part 3: Visualization of Disposal Workflow

To ensure clarity and immediate comprehension of the disposal process, the following workflow diagrams have been developed.

cluster_0 Waste Generation & Segregation cluster_1 Collection & Labeling cluster_2 Storage & Disposal A 4-(2,3-dihydro-1H-indol-1-yl)- 1,3,5-triazin-2-amine Waste B Solid Waste (Pure compound, contaminated PPE) A->B C Liquid Waste (Solutions in solvent) A->C D Sharps Waste (Contaminated glass/needles) A->D E Collect in Dedicated, Sealed & Compatible Container B->E C->E G Collect in Puncture-Proof Sharps Container D->G F Label with: - Full Chemical Name - CAS Number - Hazard Pictograms E->F H Store in Designated Satellite Accumulation Area (SAA) F->H G->F I Ensure Secondary Containment & Segregation H->I J Arrange Pickup by Licensed Hazardous Waste Contractor I->J

Caption: Waste Segregation and Disposal Workflow.

Start Spill Occurs IsMajor Major Spill? (Large quantity, high risk) Start->IsMajor Evacuate Evacuate & Isolate Area IsMajor->Evacuate Yes MinorSpill Contain with Inert Absorbent IsMajor->MinorSpill No NotifyEHS Notify Institutional EHS Evacuate->NotifyEHS Collect Collect into Hazardous Waste Container NotifyEHS->Collect MinorSpill->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate End Disposal of Cleanup Materials as Hazardous Waste Decontaminate->End

Caption: Spill Response Decision-Making Process.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Brown, K. K., & Felton, J. S. (2009). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Toxicology and Applied Pharmacology, 240(3), 310–326. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information: 2,2',2''-(hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Troy Corporation. (2021, January 30). Safety Data Sheet: GROTAN. Retrieved from [Link]

  • U.S. Geological Survey. (2004). Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water, and precipitation in the midwestern United States, 1990-2002. Retrieved from [Link]

  • Kumar, S., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. International Journal of Environmental Research and Public Health, 19(15), 9405. Retrieved from [Link]

  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Zsivkovits, M., et al. (2003). Binding of heterocyclic aromatic amines by lactic acid bacteria: results of a comprehensive screening trial. Journal of Agricultural and Food Chemistry, 51(9), 2589-2594. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Registration Dossier: 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)trihexanoic acid, compound with 2,2',2''-nitrilotriethanol (1:3). Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2010, February 25). AE1170437 in Water - Report No. ECM0245W1-W6. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Scientific Reports, 12(1), 20295. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-013. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1, 3, 5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(8), 13694-13708. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1, 3, 5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(8), 13694-13708. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, March 10). AE 1170437 in Soil and Sediment. Retrieved from [Link]

  • Saka, M., et al. (2017). Chronic toxicity of 1,3,5-triazine herbicides in the postembryonic development of the western clawed frog Silurana tropicalis. Ecotoxicology and Environmental Safety, 145, 487-493. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2016, November 25). 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of 1,3,5-Triazinane Derivatives Based on Primary Amines and Amino Acids Esters. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the pioneering fields of research and drug development, the meticulous and safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe management of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes safety protocols derived from structurally analogous aromatic amines and triazine-based compounds to ensure a robust framework for personal protection.

Hazard Analysis and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of a comprehensive safety plan. Based on its structural motifs—an aromatic amine and a triazine ring system—we can anticipate a toxicological profile that necessitates stringent protective measures.

Aromatic Amines: This class of compounds is known for its potential to cause skin irritation, allergic reactions, and, in some cases, more severe systemic effects upon absorption.[1]

Triazine Derivatives: Triazine compounds can be irritating to the skin, eyes, and respiratory system.[2][3] Some triazines are also considered to be possibly carcinogenic to humans.[3]

Given these potential hazards, a comprehensive risk assessment should be conducted before any handling of the compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for aerosolization.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.

PPE Category Item Specification Rationale
Primary Barrier Chemical Splash GogglesANSI Z87.1-compliantProtects eyes from splashes and airborne particles.
Nitrile GlovesASTM D6319-compliant, minimum 4 mil thicknessProvides a primary barrier against skin contact.[1][4]
Secondary Barrier Flame-Resistant Laboratory CoatNFPA 2112-compliantProtects skin and personal clothing from splashes and spills.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended for handling powders or when aerosol generation is possible.[2]
Enhanced Protection Face ShieldWorn over chemical splash gogglesProvides an additional layer of protection for the face during high-risk procedures.
Double GlovingTwo pairs of nitrile glovesRecommended when handling larger quantities or during prolonged procedures to minimize the risk of exposure from a single glove failure.
Chemical-Resistant ApronMade of rubber or neopreneProvides an additional barrier of protection for the torso during procedures with a high risk of splashes.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Hand Hygiene: Thoroughly wash and dry hands.

  • Gown/Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don the respirator, ensuring a proper fit check is performed.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the laboratory coat.

Doffing Sequence (to be performed in a designated area):
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Gown/Lab Coat: Remove the laboratory coat by folding it inward to contain any contamination.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Perform thorough hand washing.

Operational and Disposal Plans

Engineering Controls:

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Inform the laboratory supervisor and relevant safety personnel.

  • Secure: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: For solid spills, gently cover with an absorbent material to prevent dust generation. For liquid spills, use an appropriate chemical absorbent.

  • Clean: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

Waste Disposal:

All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.[4] Follow all institutional, local, and national regulations for hazardous waste disposal. Contaminated PPE should also be disposed of as hazardous waste.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task task_type Task Type? start->task_type handling_powder Handling Powder or Risk of Aerosolization? task_type->handling_powder Solid small_scale Small-Scale Solution Handling task_type->small_scale Liquid large_scale Large-Scale or High-Splash-Risk Procedure task_type->large_scale High-Risk Liquid ppe_respirator Add N95 Respirator handling_powder->ppe_respirator ppe_base Standard PPE: - Lab Coat - Goggles - Single Nitrile Gloves small_scale->ppe_base ppe_enhanced Enhanced PPE: - Double Gloves - Face Shield - Chemical-Resistant Apron large_scale->ppe_enhanced ppe_respirator->ppe_base ppe_enhanced->ppe_base

Caption: PPE Selection Workflow for Handling this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2,4,6-Triguanidino-1,3,5-triazine.
  • Agilent. (2019). Triazine Pesticides Standard - Safety Data Sheet.
  • BenchChem. (2025). Navigating the Disposal of 2,4-Dichloro-1,3,5-triazine: A Comprehensive Guide.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
  • New Jersey Department of Environmental Protection. TRIAZINES.
  • BenchChem. (2025). Personal protective equipment for handling 4,6-Diphenyl-1,3,5-triazin-2-ol.
  • MilliporeSigma. (2024). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.